Technical Documentation Center

3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid
  • CAS: 1016753-48-2

Core Science & Biosynthesis

Foundational

Molecular weight and formula of thiophene-derived benzoic acid amides

Focus: Molecular Weight, Structural Characterization, and Synthetic Protocols Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction: The Bioisosteric Significance In modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Molecular Weight, Structural Characterization, and Synthetic Protocols Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Bioisosteric Significance

In modern medicinal chemistry, the fusion of thiophene and benzene rings via an amide linker represents a classic scaffold hopping strategy. Thiophene, acting as a bioisostere of benzene, offers unique electronic properties (electron-richness, ability to participate in


-stacking) that often enhance potency against targets like BRAF kinases  and bacterial gyrases .

This guide provides a technical deep-dive into the thiophene-derived benzoic acid amides —specifically focusing on the N-(thiophen-yl)benzamide scaffold. We analyze the molecular weight (MW) implications for drug-likeness, precise molecular formulas for high-resolution mass spectrometry (HRMS) validation, and robust synthetic protocols.

Structural Classification & Molecular Properties

The Core Scaffold

The fundamental structure consists of a benzoic acid moiety coupled to an aminothiophene. The regiochemistry (attachment at thiophene C2 vs. C3) significantly alters the molecular topology but maintains the molecular formula and weight.

  • Core Name:

    
    -(thiophen-2-yl)benzamide[1][2]
    
  • General Formula:

    
    
    
  • Exact Mass: 203.0405 Da

Quantitative Data: Derivatives and Physicochemical Profiles

The following table summarizes key derivatives found in recent antiproliferative and antimicrobial research. These values are critical for confirming identity via LC-MS.

Compound DescriptionMolecular FormulaExact Mass (Da)Mol.[3][4] Weight ( g/mol )Biological Target
Core Scaffold (

-(thiophen-2-yl)benzamide)

203.0405203.26General Scaffold
2-(Thiophene-2-amido)benzoic acid

247.0303247.27Anti-inflammatory

-(3-cyanothiophen-2-yl)-4-hydroxybenzamide

244.0306244.27Antimicrobial [1]

-(3-cyano-4-methylthiophen-2-yl)benzamide

242.0514242.30BRAF Inhibitor [2]
4-Chloro-

-(thiophen-2-yl)benzamide

237.0015237.70Antibacterial [3]

Technical Insight: The addition of a carboxylic acid group (as in 2-(Thiophene-2-amido)benzoic acid) increases polarity (lowering LogP), which is favorable for solubility but may reduce membrane permeability. This derivative specifically challenges the "Rule of 5" if further substituted with high MW groups.

Synthetic Protocols

To ensure reproducibility, we utilize the Acid Chloride Activation method. This pathway is preferred over carbodiimide coupling (EDC/NHS) for aminothiophenes due to the lower nucleophilicity of the thiophene amine, which requires the higher reactivity of an acid chloride.

Workflow Visualization

The following diagram outlines the logic flow for synthesizing and validating these amides.

SynthesisWorkflow cluster_inputs Reagents BenzAcid Substituted Benzoic Acid Activation Activation: Oxalyl Chloride/DMF (DCM, 0°C) BenzAcid->Activation In situ formation ThioAmine Aminothiophene Derivative Coupling Nucleophilic Attack: Add Amine + Et3N (0°C -> RT) ThioAmine->Coupling Dropwise addn Activation->Coupling Acid Chloride Intermediate Quench Quench: NaHCO3 Wash Coupling->Quench Monitor TLC Purification Purification: Recrystallization (EtOH/Water) Quench->Purification Validation Validation: 1H-NMR & HRMS Purification->Validation

Caption: Step-by-step synthetic pathway for N-(thiophen-2-yl)benzamides via acid chloride activation.

Detailed Protocol: Synthesis of -(3-cyanothiophen-2-yl)-4-hydroxybenzamide

Rationale: This protocol avoids harsh reflux conditions that can degrade the thiophene ring.

  • Activation:

    • Dissolve 4-hydroxybenzoic acid (1.0 eq) in anhydrous

      
       (DCM) under Argon.
      
    • Cool to 0°C. Add Oxalyl Chloride (1.2 eq) dropwise, followed by a catalytic drop of DMF.

    • Stir for 2 hours at room temperature (RT) until gas evolution ceases. Evaporate solvent to remove excess oxalyl chloride if the acid chloride is stable; otherwise, use in situ.

  • Coupling:

    • Re-dissolve the crude acid chloride in DCM.

    • In a separate vessel, dissolve 2-amino-3-cyanothiophene (1.0 eq) and Triethylamine (

      
      , 2.0 eq) in DCM.
      
    • Add the acid chloride solution dropwise to the amine solution at 0°C.

    • Allow to warm to RT and stir for 8–12 hours.

  • Work-up:

    • Wash the reaction mixture with saturated

      
       (2x) and Brine (1x).
      
    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Hexane:EtOAc gradient).

Analytical Validation (Self-Validating Systems)

Trustworthiness in chemical synthesis relies on rigorous characterization. The following signals confirm the formation of the amide bond and the integrity of the thiophene ring.

1H-NMR Diagnostic Signals (DMSO- )
  • Amide Proton (-NH-): A broad singlet typically appearing between

    
     10.0 – 11.5 ppm . Disappearance of this signal upon 
    
    
    
    shake confirms the amide nature [1].
  • Thiophene Protons: Two doublets (if 2,3-disubstituted) in the range of

    
     6.5 – 7.5 ppm .
    
  • Benzoic Acid Protons: Typical AA'BB' system for para-substituted rings (

    
     7.8 – 8.0 ppm).
    
High-Resolution Mass Spectrometry (HRMS)

For the core scaffold (


):
  • Calculated

    
    :  204.0483
    
  • Acceptable Error:

    
     ppm.
    
  • Isotopic Pattern: Look for the

    
     isotope peak (~4.4% abundance relative to 
    
    
    
    ) at
    
    
    .

Biological Mechanism & SAR

Thiophene-derived benzamides are not just structural scaffolds; they actively engage biological targets.[5] A primary application is in the inhibition of the BRAF V600E mutant kinase, a driver in melanomas.[1][2]

Signaling Pathway Interaction

The diagram below illustrates how these inhibitors intervene in the MAPK/ERK pathway.

BRAF_Pathway GrowthFactor Growth Factor RAS RAS (GTP-bound) GrowthFactor->RAS Activates BRAF BRAF (V600E) Mutant RAS->BRAF Recruits MEK MEK1/2 BRAF->MEK Phosphorylates Inhibitor Thiophene-Benzamide Inhibitor Inhibitor->BRAF Blocks ATP Binding ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation (Tumor Growth) ERK->Proliferation Translocation to Nucleus

Caption: Mechanism of Action: Thiophene-benzamides competitively inhibit ATP binding at the BRAF V600E site.

Structure-Activity Relationship (SAR)
  • Thiophene Ring: Acts as a hydrophobic core fitting into the kinase specificity pocket.

  • Amide Linker: Provides critical Hydrogen Bonding interactions with the hinge region of the kinase (e.g., Cys532 in BRAF) [2].

  • Benzoic Acid Substituents: Electron-withdrawing groups (e.g., -Cl, -CN) on the benzene ring often enhance metabolic stability and potency.

References

  • Al-Wahaibi, L.H., et al. (2024). "Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives." Nano Biomed. Eng. Available at: [Link]

  • Takle, A.K., et al. (2013). "Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors." Bioorg. Med. Chem. Lett. Available at: [Link]

  • Ruiz-Rico, M., et al. (2024). "Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria."[6][7] Frontiers in Cellular and Infection Microbiology. Available at: [Link]

Sources

Exploratory

3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid mechanism of action

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid as a Novel Anticancer Agent Authored by a Senior Application Scientist Preamble: Unraveling the Thera...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid as a Novel Anticancer Agent

Authored by a Senior Application Scientist

Preamble: Unraveling the Therapeutic Potential of a Novel Thiophene Derivative

In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. The compound 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid emerges from a chemical space rich in biological activity. Its structural architecture, featuring a thiophene moiety, a propenamide linker, and a benzoic acid group, suggests a compelling hypothesis for its mechanism of action as a potential anticancer agent. While direct experimental data for this specific molecule is nascent, a comprehensive analysis of structurally related compounds allows for a scientifically grounded exploration of its likely biological targets and cellular effects. This guide synthesizes current knowledge on analogous chemical structures to propose a mechanism of action for 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid, offering a roadmap for its investigation and development.

This document is intended for researchers, scientists, and drug development professionals, providing a deep dive into the theoretical underpinnings of the compound's action, validated experimental protocols to test these hypotheses, and a forward-looking perspective on its therapeutic promise.

Section 1: The Molecular Architecture and its Mechanistic Implications

The structure of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid is a composite of three key pharmacophores, each contributing to its hypothesized biological activity.

  • The Thiophene Ring: A sulfur-containing heterocyclic aromatic ring, the thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Thiophene derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] In the context of oncology, thiophene-containing molecules have been identified as inhibitors of crucial cellular targets such as kinases, tubulin, and histone deacetylases (HDACs).[3][4]

  • The Propenamide Linker: The α,β-unsaturated amide linkage provides a degree of conformational rigidity and acts as a Michael acceptor, potentially enabling covalent interactions with biological nucleophiles, such as cysteine residues in enzyme active sites. This moiety is a key feature in a class of anticancer agents known as 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, which are known to act as antitubulin agents.[5]

  • The Benzoic Acid Moiety: The presence of a benzoic acid group, or a derivative thereof, is common in molecules designed to interact with protein targets possessing a defined binding pocket. Benzoic acid derivatives have been investigated for various therapeutic applications, including cancer treatment.[6][7] Specifically, the substitution pattern on the benzoic acid ring can significantly influence binding affinity and selectivity for the target protein.

Based on these structural components, two primary, non-mutually exclusive mechanisms of action are proposed for 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid: inhibition of histone deacetylases (HDACs) and disruption of microtubule dynamics .

Section 2: Hypothesized Mechanism of Action I: Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other non-histone proteins. Their overexpression or aberrant activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes.

The Pharmacophore Model for HDAC Inhibition

A common pharmacophore model for HDAC inhibitors consists of three key features: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region that occupies the catalytic tunnel, and a cap group that interacts with the protein surface at the rim of the active site.

In the case of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid, we can hypothesize the following:

  • Zinc-Binding Group (ZBG): While lacking a classic hydroxamic acid ZBG, the carboxylic acid of the benzoic acid moiety could potentially act as a weaker ZBG. Alternatively, the molecule may act as a non-canonical inhibitor that does not directly chelate the zinc ion but still occludes the active site.

  • Linker: The 3-(thiophen-2-yl)prop-2-enamido portion serves as the linker, its length and rigidity influencing the positioning of the cap group.

  • Cap Group: The thiophene ring acts as the cap group, making hydrophobic and potential π-π stacking interactions with residues at the entrance of the HDAC active site.

Downstream Cellular Consequences of HDAC Inhibition

The inhibition of HDACs by 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid would be expected to induce a cascade of cellular events culminating in anticancer activity:

  • Histone Hyperacetylation: Increased acetylation of histones leads to a more open chromatin structure, facilitating the transcription of previously silenced tumor suppressor genes like p21 and Bax.

  • Cell Cycle Arrest: Upregulation of p21, a cyclin-dependent kinase inhibitor, would lead to cell cycle arrest, typically at the G1/S or G2/M transition, preventing cancer cell proliferation.[4]

  • Induction of Apoptosis: Increased expression of pro-apoptotic proteins (e.g., Bax, Bak) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2) would shift the cellular balance towards programmed cell death.[4]

HDAC_Inhibition_Pathway Compound 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin TSG Tumor Suppressor Gene (e.g., p21, Bax) Expression Chromatin->TSG Activation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) TSG->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis TSG->Apoptosis Anticancer_Effect Anticancer Effect Cell_Cycle_Arrest->Anticancer_Effect Apoptosis->Anticancer_Effect Tubulin_Inhibition_Workflow cluster_invitro In Vitro Assay cluster_incell In-Cell Assay Tubulin Purified Tubulin Polymerization_Assay Tubulin Polymerization Assay Tubulin->Polymerization_Assay Compound_vitro Test Compound Compound_vitro->Polymerization_Assay IC50 IC50 Determination Polymerization_Assay->IC50 Cancer_Cells Cancer Cell Line Cell_Cycle_Analysis Flow Cytometry (Cell Cycle Analysis) Cancer_Cells->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cancer_Cells->Apoptosis_Assay Compound_incell Test Compound Compound_incell->Cell_Cycle_Analysis Compound_incell->Apoptosis_Assay G2M_Arrest G2/M Arrest Cell_Cycle_Analysis->G2M_Arrest Apoptosis_Induction Apoptosis Induction Apoptosis_Assay->Apoptosis_Induction

Caption: Experimental workflow for validating antitubulin activity.

Experimental Protocol: Tubulin Polymerization Assay

This protocol outlines an in vitro assay to measure the effect of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid on the polymerization of purified tubulin.

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • Tubulin polymerization buffer

  • GTP solution

  • Paclitaxel (polymerization promoter, positive control)

  • Colchicine (polymerization inhibitor, positive control)

  • 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid (test compound)

  • 96-well clear microplate

  • Spectrophotometer with temperature control

Procedure:

  • Resuspend the lyophilized tubulin in polymerization buffer on ice.

  • Prepare serial dilutions of the test compound and controls in polymerization buffer.

  • In a pre-chilled 96-well plate, add the diluted compounds.

  • Add the tubulin solution to each well.

  • Incubate the plate at 4°C for 5 minutes.

  • Initiate polymerization by adding GTP to all wells and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Plot the absorbance versus time to generate polymerization curves.

  • Determine the effect of the test compound on the rate and extent of tubulin polymerization and calculate the IC50 value.

Section 4: Synergistic Possibilities and Multi-Targeting

It is conceivable that 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid could exhibit a multi-targeted mechanism of action, simultaneously inhibiting HDACs and disrupting microtubule dynamics. Such a dual-action agent would be highly desirable in oncology, as it could potentially overcome drug resistance and lead to synergistic anticancer effects. The ability of thiophene derivatives to interact with a variety of biological targets supports this possibility. [8]

Section 5: Quantitative Data Summary

While specific quantitative data for 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid is not yet available, the following table provides a summary of the reported activities of structurally related compounds, offering a benchmark for future studies.

Compound ClassTargetRepresentative IC50 ValuesCell LineReference
Tetrahydrobenzo[b]thiophene derivativesHDAC1Not specified, but good activity reportedU937, MDA-MB-231[4]
2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamidesTubulin Polymerization1.5 - 5 µMVarious[5]
Thiophene-based Kinase InhibitorsFGFR2, FGFR3, EGFR, JAK2.14 - 12.20 µMHepG2, WSU-DLCL2[8]
3-Phenylthiophene-2-sulfonamidesMcl-1, Bcl-20.3 - 1 µM (Ki)HL-60[9]

Section 6: Conclusion and Future Directions

The structural features of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid strongly suggest its potential as a novel anticancer agent. The most plausible mechanisms of action, based on extensive literature on analogous compounds, are the inhibition of histone deacetylases and the disruption of microtubule polymerization. The experimental protocols detailed in this guide provide a clear path for the validation of these hypotheses.

Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines and the specific molecular targets identified. Structure-activity relationship (SAR) studies, involving the modification of the thiophene, propenamide, and benzoic acid moieties, will be crucial for optimizing its potency and selectivity. Should in vitro studies yield promising results, in vivo efficacy and pharmacokinetic profiling in relevant animal models will be the next logical steps in the development of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid as a potential therapeutic agent for the treatment of cancer.

References

  • Al-Rashida, M., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules, 17(6), 7217-7231. Available at: [Link]

  • Hershberger, P. A., et al. (2007). Treatment of cancer using benzoic acid derivatives. U.S. Patent No. 8,198,328 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Wang, Y., et al. (2019). Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents. Archiv der Pharmazie, 352(8), e1900024. Available at: [Link]

  • Al-Rashida, M., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules, 17(6), 7217-7231. Available at: [Link]

  • Khan, I., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]

  • Tron, G. C., et al. (2006). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Journal of Medicinal Chemistry, 49(11), 3033-3044. Available at: [Link]

  • Jayalath, P., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11. Available at: [Link]

  • Inam, A., & Kumar, R. (2021). Synthesis and Biological Evaluation of Thiophene and Its Derivatives. In Thiophenes (pp. 1-30). IntechOpen. Available at: [Link]

  • Yao, Y., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. European Journal of Medicinal Chemistry, 117588. Available at: [Link]

  • Gryder, B. E., et al. (2007). Benzo[b]thiophene-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4562-4567. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Cancer Nanotechnology, 12(1), 1-19. Available at: [Link]

  • Yao, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 117588. Available at: [Link]

  • Patel, P., et al. (2021). Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 218, 113393. Available at: [Link]

  • Wang, G., et al. (2014). Development of 3-phenyl-N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide compounds as inhibitors of antiapoptotic Bcl-2 family proteins. Journal of Medicinal Chemistry, 57(13), 5779-5795. Available at: [Link]

  • Li, J., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8758. Available at: [Link]

  • Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia, MDPI. Available at: [Link]

  • Guglielmi, P., et al. (2019). Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1511-1525. Available at: [Link]

  • Wujec, M., et al. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 29(22), 4949. Available at: [Link]

  • Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 1-10. Available at: [Link]

  • Fregnan, G. B., & Chieli, T. (1976). Therapeutically active benzoic acid derivatives and process for preparing them. Canadian Patent No. CA1051922A.

Sources

Foundational

Thiophene-2-yl Prop-2-enamido Derivatives: A Technical Review of Synthesis, SAR, and Therapeutic Potential

Executive Summary This technical guide provides a comprehensive analysis of thiophene-2-yl prop-2-enamido derivatives , a class of heterocyclic compounds characterized by a thiophene ring linked to an acrylamide (prop-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of thiophene-2-yl prop-2-enamido derivatives , a class of heterocyclic compounds characterized by a thiophene ring linked to an acrylamide (prop-2-enamide) moiety.[1] These compounds have emerged as privileged scaffolds in medicinal chemistry due to their dual functionality: the thiophene ring acts as a bioisostere for benzene, improving lipophilicity and metabolic stability, while the prop-2-enamido (acrylamide) group serves as a "warhead" capable of forming covalent bonds with nucleophilic cysteine residues in target proteins.

This guide details the chemical architecture, synthetic pathways, structure-activity relationships (SAR), and biological applications of these derivatives, with a specific focus on their role as covalent kinase inhibitors and tubulin polymerization disruptors.[2]

Chemical Architecture & Pharmacophore Design

The core structure of thiophene-2-yl prop-2-enamido derivatives can be categorized into two primary regioisomers based on the attachment of the acrylamide linker. However, the nomenclature "thiophene-2-yl prop-2-enamido" strictly refers to the N-(thiophen-2-yl)acrylamide scaffold (Type A), where the acrylamide nitrogen is bonded to the thiophene ring.

The "Warhead" Concept

The prop-2-enamido group (-NH-CO-CH=CH2) contains an


-unsaturated carbonyl, making it a Michael acceptor.
  • Mechanism: It undergoes a Michael addition reaction with nucleophiles (e.g., thiol groups of Cysteine) in the ATP-binding pockets of kinases (e.g., EGFR, BTK) or other enzymes.

  • Selectivity: The thiophene ring orients the molecule within the hydrophobic pocket, positioning the electrophilic warhead in proximity to a specific non-catalytic cysteine, ensuring high selectivity and prolonged duration of action (irreversible inhibition).

Scaffold Stability

Unsubstituted 2-aminothiophenes are generally unstable. Therefore, most bioactive derivatives in this class are synthesized from Gewald product precursors , which contain electron-withdrawing groups (e.g., -CN, -COOEt) at the C3 position of the thiophene ring. This stabilization is critical for the successful synthesis of the prop-2-enamido derivatives.

Synthetic Pathways

The synthesis of these derivatives typically follows a modular approach. The two dominant pathways are the Gewald Reaction (to form the aminothiophene core) followed by N-Acylation (to introduce the acrylamide warhead).

Pathway A: The Gewald-Acylation Route (Primary)
  • Gewald Reaction: Condensation of a ketone/aldehyde with elemental sulfur and an

    
    -cyanoester (or malononitrile) in the presence of a base (morpholine/diethylamine) to yield a substituted 2-aminothiophene.
    
  • Acylation: Reaction of the 2-aminothiophene with acryloyl chloride or acrylic acid (using coupling agents like EDC/HOBt) to form the N-(thiophen-2-yl)acrylamide.

Visualization of Synthetic Logic

Synthesis Ketone Ketone/Aldehyde (R1-CO-CH2-R2) Aminothiophene 2-Aminothiophene (Stable Intermediate) Ketone->Aminothiophene Gewald Rxn (Base, 60°C) Reagents S8 + CN-CH2-EWG Reagents->Aminothiophene Target Thiophene-2-yl prop-2-enamido Derivative Aminothiophene->Target Acylation (TEA, DCM, 0°C) Acryloyl Acryloyl Chloride (Cl-CO-CH=CH2) Acryloyl->Target

Figure 1: Modular synthesis of N-(thiophen-2-yl)acrylamide derivatives via the Gewald reaction and subsequent acylation.

Structure-Activity Relationship (SAR)[3]

The biological efficacy of these derivatives is tightly controlled by substitutions on the thiophene ring and the acrylamide double bond.

SAR Summary Table
Structural RegionModificationEffect on ActivityMechanistic Insight
Thiophene C3 Electron-Withdrawing Group (CN, COOEt)Essential Stabilizes the amino precursor; H-bond acceptor in binding pocket.
Thiophene C4/C5 Bulky Hydrophobic Groups (Phenyl, Cycloalkyl)Increases Potency Enhances hydrophobic interaction with the ATP-binding pocket "gatekeeper" region.
Acrylamide C=C Unsubstituted (-CH=CH2)High Reactivity Maximizes Michael addition rate; critical for covalent bonding.
Acrylamide C=C

-Substitution (Methyl/Phenyl)
Decreases Reactivity Steric hindrance reduces the rate of covalent bond formation (tunable reactivity).
Amide NH N-MethylationVariable Can improve solubility but may disrupt critical H-bond donor interactions with the hinge region.

Biological Applications & Mechanism of Action[1][2][3][4]

Anticancer Activity (Kinase Inhibition)

The primary application of thiophene-2-yl prop-2-enamido derivatives is in oncology. They function as Targeted Covalent Inhibitors (TCIs) .

  • Targets: EGFR (T790M mutants), BTK, and JAK3.

  • Mechanism: The thiophene scaffold binds reversibly to the ATP pocket, positioning the acrylamide warhead near a conserved cysteine (e.g., Cys797 in EGFR). The vinyl group then reacts with the thiol of the cysteine to form a permanent covalent bond, irreversibly inhibiting the enzyme.

Tubulin Polymerization Inhibition

Certain derivatives, particularly those with bulky aryl groups at C4/C5, bind to the colchicine site of tubulin.

  • Outcome: Disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Visualization of Covalent Inhibition

Mechanism Inhibitor Thiophene-Acrylamide (Electrophile) Complex_Rev Reversible Complex (Non-covalent Binding) Inhibitor->Complex_Rev Hydrophobic Interaction Enzyme Kinase Domain (ATP Pocket) Enzyme->Complex_Rev Complex_Irr Irreversible Complex (Covalent Bond) Complex_Rev->Complex_Irr Michael Addition (Warhead + Cysteine) Cysteine Cysteine Thiol (Nucleophile) Cysteine->Complex_Irr Nucleophilic Attack Apoptosis Signaling Blockade & Apoptosis Complex_Irr->Apoptosis Permanent Inactivation

Figure 2: Mechanism of Targeted Covalent Inhibition (TCI) by thiophene-acrylamide derivatives.

Experimental Protocols

General Procedure for the Synthesis of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acrylamide

Rationale: This protocol synthesizes a stable, representative derivative using the Gewald method followed by acylation.

Step 1: Synthesis of 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene (Gewald Product)

  • Reagents: Cyclohexanone (10 mmol), Malononitrile (10 mmol), Elemental Sulfur (10 mmol).

  • Solvent: Ethanol (30 mL).

  • Catalyst: Morpholine (10 mmol).

  • Procedure:

    • Mix cyclohexanone, malononitrile, and sulfur in ethanol.

    • Add morpholine dropwise with stirring.

    • Heat the mixture at 60°C for 2-3 hours (monitor by TLC).

    • Cool to room temperature.[2] The solid product will precipitate.

    • Filter and wash with cold ethanol. Recrystallize from ethanol.

    • Yield: Typically 70-85%.

Step 2: Acylation to form the Prop-2-enamido Derivative

  • Reagents: Gewald Product from Step 1 (5 mmol), Acryloyl Chloride (5.5 mmol), Triethylamine (TEA) (6 mmol).

  • Solvent: Dichloromethane (DCM) (dry, 20 mL).

  • Procedure:

    • Dissolve the aminothiophene in dry DCM and cool to 0°C in an ice bath.

    • Add TEA.

    • Add Acryloyl Chloride dropwise over 15 minutes (exothermic reaction).

    • Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 4 hours.

    • Workup: Wash with water (2 x 20 mL), saturated NaHCO3 (20 mL), and brine.

    • Dry over anhydrous Na2SO4 and concentrate under vacuum.

    • Purification: Column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of the synthesized derivative against cancer cell lines (e.g., A549, MCF-7).

  • Seeding: Plate cells (5 x 10^3 cells/well) in 96-well plates and incubate for 24h.

  • Treatment: Add the thiophene derivative at varying concentrations (0.1 - 100

    
    M) dissolved in DMSO (final DMSO < 0.1%).
    
  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove medium and add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism).

Future Perspectives & Toxicity

While the covalent mechanism offers high potency, it carries the risk of off-target toxicity if the warhead reacts with cysteines in non-target proteins. Future development focuses on "tunable" acrylamides—modifying the steric environment around the double bond (e.g.,


-cyano or 

-methyl substitution) to reduce reactivity, ensuring the bond only forms when the inhibitor is perfectly positioned in the target pocket.

References

  • Synthesis and anticancer activity of thiophene-2-yl-acrylamide derivatives. European Journal of Medicinal Chemistry. (2010).

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Journal of Nanobiotechnology. (2020). 3[1][4][5]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Advances. (2024). 6[1][4][5]

  • Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents. Scientific Reports. (2021). 7

  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules. (2014). 8

Sources

Exploratory

Potential biological targets for 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid

An In-Depth Technical Guide to the Potential Biological Targets of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid Executive Summary This document provides a comprehensive technical guide for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Biological Targets of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid

Executive Summary

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the identification and validation of potential biological targets for the novel compound, 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid. While direct studies on this specific molecule are not yet prevalent in published literature, a detailed analysis of its structural motifs—the thiophene cap, the propenamide linker, and the benzoic acid moiety—allows for the formulation of robust, evidence-based hypotheses. This guide synthesizes information from analogous chemical structures to propose primary and secondary target classes, including Histone Deacetylases (HDACs) and Protein Kinases. We further provide detailed, field-proven experimental protocols for target validation, data interpretation frameworks, and the scientific rationale underpinning each proposed step.

Introduction: Unpacking the Therapeutic Potential of a Novel Scaffold

The compound 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid presents a compelling scaffold for therapeutic investigation. Its structure is a composite of well-recognized pharmacophores known to interact with key regulators of cellular processes. The thiophene ring is a privileged structure in medicinal chemistry, often used as a bioisosteric replacement for phenyl rings, which can improve metabolic stability and binding affinity.[1] The prop-2-enamido linker provides a specific spatial arrangement and potential for hydrogen bonding, while the benzoic acid group can act as a crucial interaction point, particularly with metalloenzymes.

The critical first step in harnessing the therapeutic potential of this molecule is the accurate identification of its biological target(s). This guide provides a logical, multi-pronged strategy to deconstruct the compound's structure, formulate hypotheses based on established structure-activity relationships (SAR), and execute a rigorous experimental plan for validation.

Part 1: Structural Analysis and Target Class Hypothesis

A molecule's structure is the primary determinant of its biological function. The architecture of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid strongly conforms to the classic pharmacophore model of Histone Deacetylase (HDAC) inhibitors.[2][3]

This pharmacophore consists of three key components:

  • Cap Group: An aromatic ring that interacts with the surface of the enzyme's active site tunnel. The thiophene ring in the subject molecule serves this purpose. Thiophene and benzothiophene moieties are established cap groups in potent HDAC inhibitors.[2][4]

  • Linker: A chain connecting the cap group to the zinc-binding group. The prop-2-enamido structure functions as this linker, orienting the other components at an appropriate distance to span the active site.

  • Zinc-Binding Group (ZBG): A functional group that chelates the catalytic zinc ion in the HDAC active site, thereby inhibiting its enzymatic function. While hydroxamic acids are the most common ZBGs, carboxylic acids (like the benzoic acid here) are also known to coordinate with the zinc ion, albeit often with different potency or isoform selectivity.

Based on this strong structural analogy, our primary hypothesis is that 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid functions as an HDAC inhibitor.

Furthermore, substructures of the molecule are associated with other target classes. Cinnamic acid derivatives are known to inhibit various protein kinases, including those involved in oncogenic signaling pathways.[5] Therefore, a secondary hypothesis is that the compound may exhibit inhibitory activity against one or more protein kinases .

Part 2: The Primary Target Hypothesis: Histone Deacetylases (HDACs)

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[6] This action leads to chromatin compaction and transcriptional repression.[6] Inhibition of HDACs can induce cell-cycle arrest, differentiation, and apoptosis, making them a key target in oncology.[2][3]

Signaling Pathway Context: HDACs in Transcriptional Regulation

HDAC_Pathway HAT Histone Acetyltransferase (HAT) AcetylatedHistone Acetylated Histone (Relaxed Chromatin) HAT->AcetylatedHistone Acetylates HDAC Histone Deacetylase (HDAC) DeacetylatedHistone Deacetylated Histone (Condensed Chromatin) HDAC->DeacetylatedHistone Deacetylates Compound 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid Compound->HDAC Inhibits AcetylatedHistone->HDAC Substrate Transcription_ON Gene Transcription ACTIVE AcetylatedHistone->Transcription_ON Transcription_OFF Gene Transcription REPRESSED DeacetylatedHistone->Transcription_OFF

Caption: Role of HDACs in gene transcription and the point of inhibition.

Experimental Validation Workflow: HDAC Inhibition

A multi-step approach is required to confirm HDAC inhibition, moving from broad activity to specific cellular effects.

HDAC_Workflow start Start step1 Pan-HDAC Activity Assay (Fluorometric) start->step1 step2 Determine IC50 Value step1->step2 step3 Cellular Target Engagement: Western Blot for Acetyl-Histone H3/H4 step2->step3 step4 Phenotypic Confirmation: Cell Viability/Apoptosis Assay step3->step4 end Conclusion: Validated HDAC Inhibitor step4->end

Caption: Stepwise workflow for validating HDAC inhibitory activity.

Protocol 1: In Vitro Pan-HDAC Activity Assay

This biochemical assay provides the initial, direct evidence of enzyme inhibition.

Principle: A fluorogenic substrate is deacetylated by HDAC enzymes, after which a developing agent cleaves the deacetylated substrate to release a fluorescent molecule. An inhibitor will prevent this process, resulting in a lower fluorescence signal.

Materials:

  • HeLa Nuclear Extract (as a source of HDACs) or recombinant human HDAC enzymes.

  • Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC).

  • HDAC Assay Buffer.

  • Trichostatin A (TSA) or SAHA (as positive control inhibitor).

  • DMSO (as vehicle control).

  • 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid (Test Compound).

  • 96-well black microplate.

  • Fluorescence plate reader (Ex/Em ~360/460 nm).

Methodology:

  • Compound Preparation: Prepare a 2x serial dilution of the test compound in DMSO, starting from 10 mM. A typical final assay concentration range would be 100 µM to 1 nM. Prepare 2x dilutions of the positive control (e.g., TSA starting at 1 µM).

  • Reaction Setup: In each well of the 96-well plate, add reagents in the following order:

    • Assay Buffer.

    • HeLa Nuclear Extract or recombinant HDAC enzyme.

    • Test compound, positive control, or DMSO vehicle control.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the compound to interact with the enzymes.

  • Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.

  • Development: Add the developer solution (containing a protease like trypsin) to each well. This cleaves the deacetylated substrate. Incubate for 15 minutes at 37°C.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Subtract the background fluorescence (wells with no enzyme). Normalize the data to the vehicle control (100% activity) and a strong inhibitor control (0% activity). Plot the percent inhibition versus the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Positive Control A known HDAC inhibitor (e.g., SAHA) to validate assay performance.
Vehicle Control DMSO-only treatment, representing 100% enzyme activity.
Protocol 2: Cellular Target Engagement via Western Blot

This cell-based assay confirms that the compound can enter cells and inhibit HDACs, leading to an accumulation of their substrate (acetylated histones).

Principle: Cells are treated with the compound. If HDACs are inhibited, the levels of acetylated histones (e.g., Acetyl-Histone H3) will increase. This increase is detected by an antibody specific to the acetylated form of the histone.

Methodology:

  • Cell Culture: Plate a relevant cancer cell line (e.g., HCT116, HeLa) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with increasing concentrations of the test compound (e.g., 0.1x, 1x, and 10x the biochemical IC50 value) for 6-24 hours. Include a vehicle control (DMSO) and a positive control (SAHA).

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against Acetyl-Histone H3 (or H4) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Histone H3 or a housekeeping protein like GAPDH or β-actin.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A dose-dependent increase in the Acetyl-Histone H3 band relative to the total Histone H3 or loading control confirms cellular target engagement.

Part 3: The Secondary Target Hypothesis: Protein Kinases

Protein kinases are critical nodes in signaling pathways that control cell growth, proliferation, and survival. The cinnamic acid scaffold is present in numerous known kinase inhibitors.[5] The thiophene ring can also be found in approved kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket.[1]

Signaling Pathway Context: Generic Receptor Tyrosine Kinase (RTK) Pathway

Kinase_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds & Activates Substrate Downstream Substrate (e.g., Akt, Erk) RTK->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate RTK->PhosphoSubstrate ATP ATP ATP->RTK Compound Test Compound Compound->RTK Competes with ATP (Inhibits) Proliferation Cell Proliferation & Survival PhosphoSubstrate->Proliferation

Caption: ATP-competitive inhibition of a receptor tyrosine kinase signaling cascade.

Protocol 3: In Vitro Kinase Panel Screen

This is the most efficient first step to identify potential kinase targets.

Principle: The compound is tested at a fixed concentration (e.g., 10 µM) against a large panel of recombinant protein kinases. The activity of each kinase is measured, typically via its ability to phosphorylate a substrate, and the percent inhibition by the compound is calculated.

Methodology: This experiment is typically outsourced to a specialized contract research organization (CRO).

  • Compound Submission: Provide the test compound at a specified concentration and purity.

  • Panel Selection: Choose a panel of kinases for screening (e.g., a 96-kinase panel covering major families).

  • Screening: The CRO performs high-throughput assays (e.g., ADP-Glo™, Z'-LYTE™) to measure the activity of each kinase in the presence of the test compound versus a DMSO control.

  • Data Reporting: The results are returned as a table of percent inhibition for each kinase.

Kinase Target% Inhibition at 10 µM
EGFR89%
SRC75%
JAK245%
CDK212%
This is an example data table.

Interpretation: "Hits" are typically defined as kinases inhibited by >50% or >70% at the screening concentration. These hits should then be validated in follow-up dose-response assays to determine their IC50 values.

Part 4: Unbiased Target Identification

While hypothesis-driven approaches are powerful, an unbiased method can reveal unexpected targets. Affinity chromatography coupled with mass spectrometry is a classic and effective technique.

Workflow: Affinity Chromatography-Mass Spectrometry

Affinity_Workflow step1 Synthesize Immobilized Ligand: Compound + Linker + Resin step2 Incubate Resin with Cell Lysate step1->step2 step3 Wash Away Non-specific Binders step2->step3 step4 Elute Bound Proteins (e.g., with excess free compound) step3->step4 step5 Protein Identification: SDS-PAGE + Mass Spectrometry step4->step5 end List of Potential Targets step5->end

Caption: Workflow for unbiased target discovery using affinity purification.

Conclusion

The chemical structure of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid provides strong justification for investigating its potential as an inhibitor of Histone Deacetylases. This hypothesis is supported by a clear match to the established HDAC inhibitor pharmacophore. The proposed experimental cascade, starting with biochemical assays and progressing to cellular target engagement, provides a robust framework for validating this primary hypothesis. Concurrently, the presence of motifs common to kinase inhibitors warrants investigation into this secondary target class, best initiated through a broad panel screen. By employing this logical, evidence-based approach, researchers can efficiently and accurately elucidate the mechanism of action of this promising compound, paving the way for its future development as a potential therapeutic agent.

References

  • Marek, L., et al. (2007). Benzo[b]thiophene-based histone deacetylase inhibitors. PubMed. Available at: [Link]

  • Varela, M.T., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. Available at: [Link]

  • Sabatino, M., et al. (2023). SAHA Analogues Bearing Azaheterocycles in CAP Group and Variable Methylene Chain Length: Synthesis and HDAC Inhibitory Ability. Preprints.org. Available at: [Link]

  • Seto, E., & Yoshida, M. (2024). The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods. International Journal of Molecular Sciences. Available at: [Link]

  • Sabatino, M., et al. (2023). SAHA Analogues Bearing Azaheterocycles in CAP Group and Variable Methylene Chain Length: Synthesis and HDAC Inhibitory Ability. Preprints.org. Available at: [Link] (Note: This is the same as ref 3, provided for citation consistency).

  • He, S., et al. (2025). Improved Pharmacokinetic Profiles of HDAC6 Inhibitors via Cap Group Modifications. Journal of Medicinal Chemistry. Available at: [Link]

  • Teng, T.Z., et al. (2020). Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies. PubMed. Available at: [Link]

  • Sroor, F.M., et al. (2024). New cyano-acrylamide derivatives incorporating the thiophene moiety: Synthesis, anti-cancer, gene expression, DNA fragmentation, DNA damage, and in silico studies. ResearchGate. Available at: [Link]

  • Khan, K.M., et al. (2018). Scheme 1. Route to preparation of benzoic acid derivatives by reaction... ResearchGate. Available at: [Link]

  • Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules. Available at: [Link]

  • Sodel, A., & Stepulak, A. (2020). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. Bentham Science. Available at: [Link]

  • Wang, Y., et al. (2022). Comparing the effect of benzoic acid and cinnamic acid hydroxyl derivatives on polyphenol oxidase: activity, action mechanism, and molecular docking. Journal of the Science of Food and Agriculture. Available at: [Link]

  • Al-Hemaid, F.M.A., et al. (2024). Therapeutic Potential of Thiophene-Based Chalcone Analog Against Acrylamide-Induced Neurotoxicity and Osteotoxicity. PubMed. Available at: [Link]

  • Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • El-Sayed, A.F., et al. (2021). Novel 2‐cyanoacrylamido‐4,5,6,7‐tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents. ResearchGate. Available at: [Link]

Sources

Foundational

Structure-Activity Relationship (SAR) of Thiophene-Carboxamido-Benzoic Acid Inhibitors

Technical Guide: Design, Synthesis, and Antiviral Mechanisms Executive Summary This technical guide analyzes the structure-activity relationship (SAR) of thiophene-carboxamido-benzoic acids , a privileged scaffold in med...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Design, Synthesis, and Antiviral Mechanisms

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of thiophene-carboxamido-benzoic acids , a privileged scaffold in medicinal chemistry primarily utilized as Protein-Protein Interaction (PPI) inhibitors against the Influenza A Virus (IAV). Specifically, these molecules target the PA-PB1 subunit interface of the viral RNA-dependent RNA polymerase (RdRP), a mechanism distinct from traditional neuraminidase inhibitors (e.g., oseltamivir).

This guide deconstructs the scaffold into three pharmacophoric regions—the thiophene core (hydrophobic anchor), the amide/enamide linker (rigid spacer), and the benzoic acid moiety (electrostatic clamp)—providing researchers with a blueprint for optimizing potency and metabolic stability.

Chemical Scaffolding & Rationale

The core pharmacophore functions by mimicking the peptide helix of the PB1 subunit, effectively "plugging" the hydrophobic cavity on the PA subunit. The molecule is divided into three critical regions:

RegionComponentFunctionKey Interaction
A Thiophene Core Hydrophobic AnchorOccupies the deep hydrophobic pocket of the PA subunit (mimicking PB1 Phe710).
B Amide/Enamide Linker Rigid SpacerOrients the aromatic rings; the carbonyl oxygen often accepts a hydrogen bond from Gln408.
C Benzoic Acid Electrostatic HeadThe carboxylate forms a critical salt bridge with Arg663 or Lys643 in the active site.
Visualizing the Pharmacophore

The following diagram illustrates the interaction logic between the inhibitor and the viral target.

SAR_Map Thiophene Region A: Thiophene Core (Hydrophobic Anchor) Linker Region B: Amide/Enamide Linker (Rigid Spacer) Thiophene->Linker C3 Attachment Target_PA Target: PA Subunit Cavity Thiophene->Target_PA Hydrophobic Interaction Benzoic Region C: Benzoic Acid (Electrostatic Clamp) Linker->Benzoic N-Linkage Linker->Target_PA H-Bond (Gln408) Benzoic->Target_PA Salt Bridge (Arg663)

Figure 1: Pharmacophore map detailing the tripartite structure of the inhibitor and its binding mode within the Influenza PA subunit cavity.

Detailed Structure-Activity Relationship (SAR)
Region A: The Thiophene Core (Hydrophobic Anchor)

The thiophene ring is the primary driver of binding affinity. It acts as a bioisostere for the phenyl ring found in earlier generations but offers unique electronic properties (lone pair on sulfur) and distinct geometry.

  • Substitution at C2/C4/C5:

    • Alkyl Groups: Introduction of small alkyl groups (Methyl, Ethyl) at the C5 position significantly enhances potency by filling the hydrophobic sub-pocket.

    • Bulky Groups: Large substituents (e.g., tert-butyl) at C5 often clash with the cavity walls, reducing affinity.

    • Halogens: A bromine or chlorine at C2 can increase lipophilicity and metabolic stability, blocking oxidation at the reactive

      
      -position of the thiophene.
      
  • Ring Fusion: Fusing a cycloheptane ring to the thiophene (creating a cycloheptathiophene) locks the conformation and has yielded some of the most potent inhibitors (IC

    
     < 50 nM) by maximizing van der Waals contacts.
    
Region B: The Linker (Amide vs. Enamide)

The linker connects the hydrophobic core to the polar head.

  • Amide (

    
    ):  The standard linkage. The planar nature of the amide bond is critical. Methylation of the amide nitrogen usually abolishes activity, indicating the importance of the NH as a hydrogen bond donor or the steric clash introduced by the methyl group.
    
  • Enamide (

    
    ):  In specific "enamido" derivatives, the introduction of a double bond adjacent to the nitrogen increases rigidity. This restricts the rotational freedom of the molecule, reducing the entropic penalty upon binding. However, chemical stability can be a concern; the simple amide is generally preferred for drug-likeness.
    
  • Orientation: The "reverse amide" (linking Thiophene-NH-CO-Benzoic Acid) is generally less potent than the "forward amide" (Thiophene-CO-NH-Benzoic Acid), suggesting the carbonyl position relative to the thiophene is specific for the Gln408 interaction.

Region C: The Benzoic Acid (Electrostatic Clamp)
  • Carboxylic Acid Necessity: The free carboxylic acid (

    
    ) is non-negotiable for high potency. Converting it to an ester or amide prodrug improves cell permeability but abolishes in vitro target binding until hydrolyzed.
    
  • Substitution Pattern:

    • Meta vs. Para: The carboxylic acid at the meta-position (relative to the amide linker) typically yields optimal geometry for salt-bridging with Arg663. Para-substitution often extends the acid too far, missing the interaction.

    • Ortho-substituents: Small groups (F, OH) ortho to the carboxylic acid can lock the conformation via intramolecular H-bonding, potentially improving potency.

Synthesis Strategy

The synthesis of these compounds is modular, typically utilizing the Gewald Reaction to construct the thiophene core, followed by standard amide coupling.

Synthetic Workflow Diagram

Synthesis_Flow Start Starting Materials: Ketone + Cyanoacetate + Elemental S8 Step1 Step 1: Gewald Reaction (Formation of 2-aminothiophene-3-carboxylate) Start->Step1 Morpholine, EtOH, 60°C Step2 Step 2: Hydrolysis/Activation (Ester -> Acid -> Acid Chloride) Step1->Step2 LiOH then SOCl2 Step3 Step 3: Amide Coupling (React with Aminobenzoic Acid) Step2->Step3 Pyridine/DCM Final Final Product: Thiophene-Carboxamido-Benzoic Acid Step3->Final Purification

Figure 2: Modular synthesis pathway utilizing the Gewald reaction for core construction.

Detailed Protocol: Synthesis of Core Scaffold
  • Gewald Reaction:

    • Combine ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in ethanol.

    • Add morpholine (1.0 eq) dropwise.

    • Reflux for 3–12 hours.

    • Validation: Monitor disappearance of ketone via TLC (Hexane:EtOAc 4:1).

  • Coupling (Acid Chloride Method):

    • Convert thiophene-3-carboxylic acid to acid chloride using thionyl chloride (

      
      ) (reflux, 2h).
      
    • Dissolve representative aminobenzoic acid (1.0 eq) in dry DCM with pyridine (2.0 eq).

    • Add the acid chloride dropwise at 0°C. Stir at RT for 4h.

    • Workup: Acidify with 1M HCl to precipitate the product. Recrystallize from ethanol.

Mechanism of Action (MoA)

These compounds are PA-PB1 Interaction Inhibitors .

  • The Target: The Influenza RdRP is a heterotrimer (PA, PB1, PB2). The PA subunit C-terminus grabs the N-terminus of PB1 like a clamp.

  • The Inhibition: Thiophene-carboxamido-benzoic acids bind to the hydrophobic groove on PA, preventing PB1 from docking. Without this interaction, the polymerase complex cannot assemble, and viral replication is halted.

Experimental Protocols
6.1. ELISA-based PA-PB1 Interaction Assay

To verify the mechanism of action (Target Engagement).

  • Coat Plate: Coat 96-well plates with recombinant PA protein (2 µg/mL) in PBS overnight at 4°C.

  • Block: Wash and block with 2% BSA for 1h.

  • Incubate: Add biotinylated-PB1 peptide (derived from the N-terminus) mixed with the test compound (serial dilutions: 0.1 nM – 100 µM). Incubate for 2h at RT.

  • Detect: Add Streptavidin-HRP (1:5000) for 1h.

  • Read: Add TMB substrate, stop with

    
    , and read OD at 450 nm.
    
  • Data: Calculate

    
     based on the reduction of PB1 binding signal.
    
6.2. Cytopathic Effect (CPE) Reduction Assay

To measure antiviral potency in cells.

  • Cells: Seed MDCK cells (

    
     cells/well) in 96-well plates.
    
  • Infection: Infect with Influenza A virus (MOI = 0.01) in the presence of serial dilutions of the compound.

  • Incubation: Incubate for 48–72h at 37°C.

  • Viability: Measure cell viability using MTS or CellTiter-Glo.

  • Controls:

    • Positive Control: Ribavirin or Favipiravir.

    • Negative Control: DMSO vehicle.[1]

    • Cytotoxicity:[1][2] Run a parallel plate with compound but without virus (

      
      ).
      
References
  • Nannetti, G., et al. (2014). Optimization of Small-Molecule Inhibitors of Influenza Virus Polymerase: From Thiophene-3-Carboxamide to Polyamido Scaffolds.[3][4] Journal of Medicinal Chemistry. Link

  • Massari, S., et al. (2013). Structural Investigation of Cycloheptathiophene-3-carboxamide Derivatives Targeting Influenza Virus Polymerase Assembly.[3][5] Journal of Medicinal Chemistry. Link

  • Guo, M., et al. (2019). Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition.[6][7] International Journal of Molecular Sciences. Link

  • Loregian, A., et al. (2014). Inhibitors of the interaction between the influenza virus polymerase subunits PA and PB1. Current Medicinal Chemistry. Link

  • Bhilare, N. V., et al. (2020). Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review. Mini-Reviews in Medicinal Chemistry. Link

Sources

Exploratory

Predicted Metabolic Pathways for Thiophene-Based Amide Derivatives: A Technical Guide

Introduction: The Duality of Thiophene and Amide Moieties in Drug Design The incorporation of the thiophene ring, a sulfur-containing heteroaromatic, is a well-established strategy in medicinal chemistry. Its structural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Duality of Thiophene and Amide Moieties in Drug Design

The incorporation of the thiophene ring, a sulfur-containing heteroaromatic, is a well-established strategy in medicinal chemistry. Its structural similarity to the benzene ring allows it to act as a bioisostere, engaging in similar molecular interactions while often conferring unique physicochemical properties that can enhance potency or modulate pharmacokinetics.[1] Thiophene derivatives are prevalent across numerous therapeutic areas, including as anticancer, anti-inflammatory, and antithrombotic agents.[2][3]

Paired with the thiophene core, the amide linkage is one of the most common functional groups in pharmaceuticals, prized for its chemical stability and its ability to form key hydrogen bonds with biological targets.[4] The combination of a thiophene ring and an amide bond creates a scaffold ripe for therapeutic innovation. However, this structural marriage also presents a significant challenge in drug development: metabolic predictability. Both moieties are susceptible to extensive and sometimes complex metabolic transformations that can profoundly impact a drug candidate's efficacy, safety, and pharmacokinetic profile.

The thiophene ring, in particular, is considered a "structural alert" because its metabolism can generate highly reactive electrophilic intermediates.[5][6][7] Several drugs containing this moiety have been withdrawn from the market due to toxicities, such as the hepatotoxicity associated with tienilic acid, which underscores the critical need to understand and predict these metabolic pathways.[5][6][8] Similarly, the metabolic stability of the amide bond can vary widely, influencing drug clearance and the potential formation of pharmacologically active or toxic amine metabolites.[9]

This technical guide provides an in-depth exploration of the predicted metabolic pathways for thiophene-based amide derivatives. We will dissect the primary enzymatic reactions, outline the modern in silico and in vitro methodologies used to predict these transformations, and provide actionable protocols for experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the metabolic complexities of this important class of molecules, enabling the design of safer and more effective medicines.

Part 1: The Core Metabolic Landscape

The metabolism of a thiophene-based amide derivative can be conceptually divided into three main areas: reactions involving the thiophene ring, cleavage of the amide bond, and modifications to other substituents on the molecule. These are predominantly Phase I reactions, which introduce or expose functional groups, followed by Phase II reactions, where endogenous molecules are conjugated to these groups to facilitate excretion.[10]

Thiophene Ring Metabolism: A Tale of Two Pathways

The bioactivation of the thiophene ring is almost exclusively mediated by cytochrome P450 (CYP) enzymes, with isoforms like CYP3A4 and CYP2C9 often implicated.[11][12][13] Two major, competing pathways are responsible for the generation of reactive metabolites: S-oxidation and epoxidation.[5][6][7][8]

  • S-Oxidation Pathway: The sulfur atom of the thiophene ring is oxidized to a thiophene-S-oxide. This intermediate is a highly reactive Michael acceptor.[12][14] It can be detoxified by reacting with cellular nucleophiles like glutathione (GSH) to form conjugates that are eventually excreted.[11][15] However, if not efficiently quenched, it can form covalent adducts with proteins, a mechanism linked to drug-induced toxicity.[12][14]

  • Epoxidation Pathway: The double bonds of the thiophene ring can be oxidized to form a thiophene epoxide.[5][15] This electrophilic intermediate can rearrange to form hydroxythiophenes or react with nucleophiles.[13] Like the S-oxide, the epoxide can also form protein adducts, contributing to potential toxicity.[6]

The balance between these pathways and the ultimate fate of the reactive intermediates are influenced by the electronic properties and steric hindrance of substituents on the thiophene ring.[8][13] It is a critical design consideration in medicinal chemistry to steer metabolism away from these bioactivation pathways or towards rapid detoxification.[5]

Amide Bond Metabolism: The Hydrolytic Cleavage

The amide bond, while generally stable, is susceptible to hydrolysis, a reaction that cleaves the C-N bond to yield a carboxylic acid and an amine.[16][17] This transformation significantly increases the polarity of the molecule, aiding in its elimination.[17] The enzymes responsible for this reaction are not CYPs but rather a class of hydrolases, including:

  • Carboxylesterases (CES): Primarily located in the liver, these enzymes are major contributors to the hydrolysis of many amide-containing drugs.[9]

  • Amidases: A less well-defined group of enzymes that specifically target amide bonds.[18]

  • Aldehyde Oxidase (AOX): While known for oxidizing aza-aromatic rings, AOX has also been shown to catalyze amide hydrolysis for certain substrates.[19]

The rate of hydrolysis is highly dependent on the chemical environment around the amide bond. Steric hindrance near the carbonyl group or electronic effects from substituents can either protect the bond from cleavage or make it more susceptible.[9][19]

Part 2: Predictive Methodologies & Experimental Systems

Predicting the metabolic fate of a novel compound is a cornerstone of modern drug discovery. This is achieved through a tiered approach, beginning with computational models and progressing to increasingly complex biological systems.

In Silico Prediction: The First Look

Computational, or in silico, models provide the earliest possible assessment of metabolic liabilities.[20] These methods use the chemical structure of a compound to predict its metabolic fate and can be broadly categorized into two types:

  • Ligand-Based Approaches: These models rely on databases of known metabolic transformations to identify structural motifs or physicochemical properties associated with specific metabolic reactions.[21] They essentially ask, "What happened to other molecules that look like this one?"

  • Structure-Based Approaches: These methods use 3D models of metabolic enzymes (like CYPs) to dock the drug candidate into the active site.[21][22] By analyzing the binding pose and proximity to the catalytic center, these models can predict which parts of the molecule are most likely to be metabolized.[22]

These tools are invaluable for rapidly screening large virtual libraries of compounds, flagging potential metabolic hotspots, and guiding the design of more stable analogues before a single molecule is synthesized.[23]

In Vitro Systems: From Subcellular Fractions to Whole Cells

In vitro experimental systems are the workhorses of metabolic studies, providing direct biological evidence to confirm or refute in silico predictions. The choice of system represents a trade-off between experimental simplicity and physiological relevance.[24]

In Vitro SystemKey ComponentsPrimary UseAdvantagesLimitations
Human Liver Microsomes (HLMs) Endoplasmic reticulum vesicles containing most CYP enzymes and UGTs.[25][26]Phase I (CYP-mediated) metabolism, metabolic stability screening.[26][27]Cost-effective, high-throughput, easy to use and store.[26]Lacks cytosolic enzymes (e.g., some SULTs, AOX) and cofactors for some Phase II reactions.[24][25]
Human Liver S9 Fraction Supernatant of liver homogenate containing both microsomal and cytosolic enzymes.[24]Comprehensive Phase I and Phase II metabolism screening.Broader enzymatic coverage than microsomes (includes CYPs, UGTs, SULTs, AOX, etc.).[10][24]Can have lower specific activity than microsomes; cofactor requirements are more complex.
Cryopreserved Hepatocytes Intact, viable liver cells.[25]"Gold standard" for predicting in vivo metabolism and clearance.[24][27]Contains the full complement of metabolic enzymes, cofactors, and transporters in a cellular context.[25]Higher cost, more labor-intensive, lower throughput, significant lot-to-lot variability.[24]

The typical workflow involves incubating the test compound with the chosen system (e.g., HLMs or S9) in the presence of necessary cofactors (like NADPH for CYP reactions) and then analyzing the reaction mixture over time using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.[10]

Part 3: Visualization of Predictive Workflows and Pathways

Diagram 1: Predicted Metabolic Pathways

The following diagram illustrates the principal metabolic pathways for a generic thiophene-based amide derivative.

Metabolic_Pathways Parent Thiophene-Amide Parent Drug Amide_Hydrolysis Amide Hydrolysis Parent->Amide_Hydrolysis Amidases, CES, AOX Thiophene_Oxidation Thiophene Oxidation (CYP450-mediated) Parent->Thiophene_Oxidation Acid_Metabolite Carboxylic Acid Metabolite Amide_Hydrolysis->Acid_Metabolite Amine_Metabolite Amine Metabolite Amide_Hydrolysis->Amine_Metabolite S_Oxide Thiophene-S-Oxide (Reactive Intermediate) Thiophene_Oxidation->S_Oxide S-Oxidation Epoxide Thiophene Epoxide (Reactive Intermediate) Thiophene_Oxidation->Epoxide Epoxidation GSH_Adduct GSH Conjugate (Detoxification) S_Oxide->GSH_Adduct GSH Trapping Protein_Adduct Protein Adducts (Toxicity) S_Oxide->Protein_Adduct Covalent Binding Epoxide->GSH_Adduct GSH Trapping Epoxide->Protein_Adduct Covalent Binding Hydroxylation Hydroxylated Metabolite Epoxide->Hydroxylation Rearrangement

Caption: Key metabolic routes for thiophene-amides: hydrolysis and oxidative bioactivation.

Diagram 2: Experimental Workflow for Metabolite Identification

This workflow outlines the integrated approach to identifying and characterizing metabolites, from computational prediction to experimental validation.

Experimental_Workflow Start New Thiophene-Amide Candidate In_Silico In Silico Prediction (e.g., P450 modeling software) Start->In_Silico Hypothesis Generate Hypothesis: Potential Sites of Metabolism (SoM) In_Silico->Hypothesis In_Vitro In Vitro Incubation (Human Liver S9, Microsomes, or Hepatocytes) Hypothesis->In_Vitro Guides Experiment Analysis LC-MS/MS Analysis In_Vitro->Analysis Data_Processing Data Processing: Compare t=0 vs. t=final Analysis->Data_Processing Identification Putative Metabolite Identification Data_Processing->Identification Validation Structure Elucidation (e.g., NMR, authentic standard) Identification->Validation Confirms Hypothesis? End Validated Metabolic Pathway Validation->End

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Technical Protocol & Mechanistic Guide Executive Summary The target compound, 3-[3-(Thiophen-2-yl)prop-2-enamido]...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The target compound, 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid , is a structurally significant amide derivative. Compounds featuring the 3-(thiophen-2-yl)acrylamide scaffold linked to benzoic acid derivatives have been extensively investigated in medicinal chemistry and food science, notably as potent human T1R1/T1R3 umami receptor activators and flavor modifiers[1].

Synthesizing this molecule presents a specific chemical challenge: 3-aminobenzoic acid is an electron-deficient aromatic amine . The meta-carboxylic acid group withdraws electron density from the aromatic ring, significantly reducing the nucleophilicity of the amine. Consequently, standard mild coupling conditions often result in poor yields or incomplete conversion. This guide provides two highly optimized, self-validating protocols to overcome this barrier: a discovery-scale method using highly active uronium salts, and a process-scale method utilizing an acid chloride intermediate.

Mechanistic Rationale & Strategy

As a synthetic chemist, selecting the correct activation strategy is critical for ensuring both high yield and high purity. We present two divergent strategies based on the scale of your synthesis:

  • Method A: Discovery-Scale (HATU/DIPEA) For milligram-to-gram scale synthesis, HATU is the premier choice. It generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that readily reacts even with deactivated anilines. However, a critical mechanistic caveat exists: highly active uronium/aminium coupling agents like HATU can react directly with amines to form unwanted tetramethylguanidinium byproducts, a side-reaction recently unmasked and detailed in process chemistry literature[2]. To prevent this, our protocol enforces a strict 15-minute pre-activation of the carboxylic acid before the amine is introduced.

  • Method B: Process-Scale (Acid Chloride) For multi-gram scale-up, HATU becomes cost-prohibitive and generates stoichiometric phosphine oxide/uronium waste. Instead, we utilize Thionyl Chloride (

    
    ) to generate 3-(thiophen-2-yl)acryloyl chloride. While thiophene is an electron-rich heterocycle, mild reflux with 
    
    
    
    in DCM selectively activates the carboxylic acid without causing electrophilic chlorination of the thiophene ring. The resulting acid chloride reacts rapidly with 3-aminobenzoic acid, providing a highly scalable and atom-economical route.

Quantitative Data & Stoichiometry

The following tables summarize the exact stoichiometry required for both methods to ensure optimal conversion and minimize purification bottlenecks.

Table 1: Method A (Discovery Scale) - HATU Coupling

Reagent MW ( g/mol ) Equivalents Amount (1.0 mmol scale) Role
3-(Thiophen-2-yl)acrylic acid 154.19 1.00 154 mg Electrophile
3-Aminobenzoic acid 137.14 1.10 151 mg Nucleophile
HATU 380.23 1.20 456 mg Coupling Agent
DIPEA (d = 0.742 g/mL) 129.24 3.00 522 µL Non-nucleophilic Base

| Anhydrous DMF | N/A | N/A | 5.0 mL | Solvent |

Table 2: Method B (Process Scale) - Acid Chloride Route

Reagent MW ( g/mol ) Equivalents Amount (10.0 mmol scale) Role
3-(Thiophen-2-yl)acrylic acid 154.19 1.00 1.54 g Electrophile

| Thionyl Chloride (


) | 118.97 | 3.00 | 2.18 mL | Activating Agent |
| DMF (Catalytic) | 73.09 | 0.05 | 38 µL | Catalyst (Vilsmeier) |
| 3-Aminobenzoic acid | 137.14 | 1.05 | 1.44 g | Nucleophile |
| Triethylamine (

) | 101.19 | 2.50 | 3.48 mL | Acid Scavenger |

Reaction Workflow Visualization

Synthesis Start1 3-(Thiophen-2-yl)acrylic acid (Starting Material) HATU Method A: Discovery Scale HATU / DIPEA / DMF Pre-activation (15 min) Start1->HATU Pathway A SOCl2 Method B: Process Scale SOCl2 / DCM / cat. DMF Reflux (2 h) Start1->SOCl2 Pathway B Start2 3-Aminobenzoic acid (Amine Partner) Start2->HATU Amidation Amidation THF / Et3N / 0 °C to RT Start2->Amidation Product 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid (Target Compound) HATU->Product Direct Coupling Intermediate 3-(Thiophen-2-yl)acryloyl chloride (Highly Reactive Intermediate) SOCl2->Intermediate Intermediate->Amidation Amidation->Product Stepwise

Figure 1: Divergent synthetic pathways for 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid.

Experimental Protocols

Method A: Discovery-Scale Synthesis (HATU-Mediated)
  • Pre-activation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(thiophen-2-yl)acrylic acid (154 mg, 1.0 mmol) and HATU (456 mg, 1.2 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Add DIPEA (522 µL, 3.0 mmol) dropwise. The solution will immediately turn a vibrant yellow/orange. Stir at room temperature for exactly 15 minutes. Causality: This ensures complete formation of the HOAt ester, preventing the amine from attacking unreacted HATU and forming guanidinium impurities[2].

  • Amidation: Add 3-aminobenzoic acid (151 mg, 1.1 mmol) in one portion. Stir the reaction mixture at room temperature for 12 hours.

  • Workup & Isolation: Pour the reaction mixture slowly into 50 mL of ice-cold

    
    
    
    
    
    (aq) under vigorous stirring. The acidic environment ensures the product's carboxylic acid remains protonated, driving its precipitation.
  • Filter the resulting precipitate under vacuum, wash sequentially with cold water (

    
    ) and cold diethyl ether (
    
    
    
    ) to remove DMF and DIPEA salts. Dry under high vacuum to afford the product.
Method B: Process-Scale Synthesis (Acid Chloride Route)
  • Acid Chloride Formation: Suspend 3-(thiophen-2-yl)acrylic acid (1.54 g, 10.0 mmol) in anhydrous DCM (20 mL). Add catalytic DMF (38 µL) followed by the dropwise addition of

    
     (2.18 mL, 30.0 mmol).
    
  • Attach a reflux condenser and heat the mixture to 45 °C for 2 hours. Self-Validation: The opaque suspension will transition into a clear, homogeneous solution, visually confirming the complete conversion to the soluble acid chloride.

  • Concentration: Cool to room temperature and concentrate under reduced pressure. Co-evaporate the crude yellow oil with anhydrous toluene (

    
    ) to azeotropically remove residual 
    
    
    
    and
    
    
    . Dissolve the crude acid chloride in anhydrous THF (10 mL).
  • Amidation: In a separate 100 mL flask, dissolve 3-aminobenzoic acid (1.44 g, 10.5 mmol) and

    
     (3.48 mL, 25.0 mmol) in anhydrous THF (30 mL). Cool the solution to 0 °C using an ice bath.
    
  • Add the acid chloride solution dropwise to the amine solution over 15 minutes. A white precipitate (

    
    ) will form immediately. Warm to room temperature and stir for 4 hours.
    
  • Workup & Isolation: Concentrate the THF under reduced pressure. Dilute the residue with water (50 mL) and slowly acidify to pH 2-3 using

    
    
    
    
    
    . Filter the precipitated target compound, wash with water, and dry under vacuum.

Self-Validating Systems & Analytical Characterization

To ensure the protocol has executed successfully, cross-reference your analytical data against the following self-validating benchmarks:

  • In-Process Control (LC-MS): Monitor the reaction via LC-MS. The target compound has an exact mass of 273.05 Da. Look for the appearance of the

    
     peak at m/z 274.05  and the disappearance of the starting acid at m/z 155.02.
    
  • Visual Cues: In Method B, the successful formation of the acid chloride is guaranteed by the reaction clearing into a transparent solution. During workup for both methods, the sudden precipitation upon acidification to pH 2 confirms the presence of the desired benzoic acid moiety.

  • 
    H NMR Diagnostics (DMSO-
    
    
    
    , 400 MHz):
    • Amide Proton: A sharp singlet around

      
       10.4 ppm  confirms successful amide bond formation.
      
    • Alkene Geometry: Look for two distinct doublets around

      
       6.65 ppm  and 
      
      
      
      7.60 ppm
      with a large coupling constant (
      
      
      ). This validates that the trans (E) geometry of the starting acrylic acid was preserved during activation and coupling.
    • Carboxylic Acid: A broad singlet around

      
       13.0 ppm  (often exchanging with moisture) confirms the benzoic acid group remains intact.
      

References[1] Title: WO2005041684A2 - Novel flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof

Source: Google Patents URL: [2] Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Note: Standardized Protocol for the Preparation and Handling of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic Acid Stock Solutions

Introduction & Mechanistic Profiling The compound 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid (CAS: 1016753-48-2)[1] is a highly functionalized small molecule frequently utilized in high-throughput screening (HTS) an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Profiling

The compound 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid (CAS: 1016753-48-2)[1] is a highly functionalized small molecule frequently utilized in high-throughput screening (HTS) and targeted covalent inhibitor (TCI) development. Handling this molecule requires a deep understanding of its structural components, as improper solubilization will inevitably lead to false-positive assay readouts or compound degradation.

From a physicochemical standpoint, this molecule presents a triad of distinct behavioral motifs:

  • The Acrylamide Warhead: This

    
    -unsaturated carbonyl acts as a weakly electrophilic Michael acceptor. It is a privileged motif in modern drug discovery, designed to form irreversible covalent thioether bonds with non-catalytic cysteine residues in target proteins[2]. However, it is susceptible to nucleophilic attack by water (hydrolysis) if stored improperly.
    
  • The Benzoic Acid Moiety: With a predicted pKa of approximately 4.2, this ionizable group dictates the molecule's pH-dependent solubility. In unbuffered water, the compound auto-protonates, becoming highly lipophilic and crashing out of solution. In physiological buffers (pH 7.4), it exists as a more soluble carboxylate anion.

  • The Thiophene Ring: This heteroaromatic ring drives hydrophobic interactions within protein binding pockets but also dramatically increases the molecule's propensity to undergo hydrophobic collapse and form colloidal aggregates in aqueous media.

Physicochemical Properties Summary
PropertyValueMechanistic Implication
Chemical Name 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acidRepresentative screening library scaffold[1].
CAS Number 1016753-48-2Unique identifier for compound tracking[1].
Molecular Weight 273.31 g/mol Requires 2.73 mg per 1 mL of DMSO for a 10 mM stock.
Molecular Formula C14H11NO3SContains heteroatoms (N, O, S) for diverse target interactions.
Ionizable Group Benzoic Acid (pKa ~4.2)Deprotonates at pH 7.4, necessitating buffered aqueous media.
Reactive Moiety AcrylamideMichael acceptor for targeted covalent inhibition (TCI)[2].
Lipophilic Motif Thiophene RingDrives target binding but increases colloidal aggregation risk.

The Aggregation vs. Solubilization Paradigm

A critical failure point in preclinical screening is the "solvent crash" phenomenon. When hydrophobic compounds are diluted directly from a 100% Dimethyl Sulfoxide (DMSO) stock into an aqueous assay buffer, they often form colloidal aggregates ranging from 100 to 500 nm in diameter[3].

The Causality of False Positives: These colloids act as non-specific protein sponges, sequestering and denaturing target enzymes. In an enzymatic assay, this manifests as a false-positive inhibitory hit. To mitigate this, our protocol employs a self-validating step-down dilution method utilizing Dynamic Light Scattering (DLS) for quality control[3], and the strategic inclusion of non-ionic surfactants (e.g., Tween-80) to disrupt colloidal formation[4].

G TCI Acrylamide Warhead (Electrophile) Complex Non-Covalent Encounter Complex TCI->Complex Reversible Binding Target Target Protein (Nucleophilic Cysteine) Target->Complex Transition Michael Addition (Transition State) Complex->Transition Proximity-driven Attack Adduct Irreversible Covalent Thioether Adduct Transition->Adduct Covalent Bond Formation

Caption: Mechanistic pathway of targeted covalent inhibition via Michael addition to cysteine.

Experimental Workflow & Quality Control

To ensure a self-validating system, every stage of the preparation workflow is paired with an analytical checkpoint.

G Solid Solid Compound (CAS: 1016753-48-2) Weigh Weighing under Controlled Humidity Solid->Weigh DMSO Solubilization in Anhydrous DMSO (10 mM) Weigh->DMSO QC1 QC Check: LC-MS/UV (Purity & Concentration) DMSO->QC1 Aliquots Aliquoting into Matrix Tubes QC1->Aliquots Storage Storage at -20°C (Desiccated) Aliquots->Storage Dilution Aqueous Dilution (with 0.01% Tween-80) Storage->Dilution QC2 QC Check: DLS (Colloid Detection) Dilution->QC2 Assay In Vitro Bioassay QC2->Assay

Caption: Workflow for the preparation, quality control, and storage of DMSO stock solutions.

Step-by-Step Methodologies

Protocol A: Preparation of 10 mM Master Stock in DMSO

Note: The integrity of the acrylamide warhead is strictly dependent on the absence of water during long-term storage.

  • Equilibration: Allow the lyophilized solid 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid to equilibrate to room temperature inside a desiccator for 30 minutes before opening.

    • Causality: Prevents atmospheric moisture condensation on the hygroscopic powder, which would alter the true mass and introduce hydrolytic water into the stock.

  • Weighing: Weigh exactly 2.73 mg of the compound using a calibrated analytical microbalance.

  • Solubilization: Add 1.00 mL of strictly anhydrous, argon-purged DMSO (≥99.9% purity).

    • Causality: DMSO is the universal solvent for HTS due to its amphiphilic nature. Anhydrous conditions are critical to prevent the degradation of the electrophilic acrylamide over time[5].

  • Homogenization: Vortex vigorously for 60 seconds. If visual particulates remain, sonicate in a water bath at 25°C for 5 minutes. Do not exceed 30°C to avoid thermal degradation of the Michael acceptor.

  • Aliquoting: Dispense 50 µL aliquots into 2D-barcoded, low-binding polypropylene matrix tubes.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Freeze-thaw cycles draw in atmospheric moisture and cause concentration gradients due to localized freezing[5].

  • Storage: Flush tubes with dry argon gas, seal tightly, and store at -20°C or -80°C in a desiccated environment[5].

Protocol B: Preparation of In Vitro Working Solutions (Aqueous)

Note: Direct dilution of 10 mM DMSO stocks into aqueous buffers often triggers nucleation. A step-down approach is mandatory.

  • Thawing: Thaw a 50 µL aliquot at room temperature in the dark. Vortex immediately upon thawing.

    • Causality: DMSO freezes at 18.5°C; thawing can create a vertical concentration gradient where the compound concentrates heavily in the liquid fraction.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 in neat anhydrous DMSO to create a 1 mM intermediate stock.

  • Buffer Preparation: Prepare the final assay buffer (e.g., PBS, pH 7.4) and supplement it with 0.01% (v/v) Tween-80.

    • Causality: The pH of 7.4 ensures the benzoic acid moiety is deprotonated (carboxylate), maximizing thermodynamic solubility. Tween-80 acts as a stabilizing non-ionic surfactant that coats the lipophilic thiophene moieties, preventing the formation of colloidal aggregates[4].

  • Aqueous Step-Down: Slowly add 10 µL of the 1 mM intermediate stock to 990 µL of the prepared assay buffer under rapid vortexing.

    • Causality: Rapid mechanical mixing prevents localized high concentrations of the compound in the aqueous phase, which is the primary trigger for nucleation[3]. Final concentration: 10 µM compound, 1% DMSO.

Protocol Validation & Quality Control (Self-Validating System)

To ensure the protocol has succeeded, the following self-validating QC checks must be performed:

  • Validation Check 1 (Post-Solubilization): Run a 1 µL sample of the 10 mM DMSO stock via LC-MS/UV. The UV trace (at 254 nm) must show >95% purity, confirming the acrylamide linker has not degraded. Concentration should be verified against a standard calibration curve.

  • Validation Check 2 (Post-Aqueous Dilution): Analyze a 100 µL sample of the final aqueous working solution using Dynamic Light Scattering (DLS).

    • Pass Criteria: The scattering intensity should match the blank buffer, indicating the compound is fully monomeric.

    • Fail Criteria: Detection of particles >10 nm indicates colloidal aggregation[3]. If this occurs, the protocol has failed, and the surfactant concentration in the buffer must be titrated upwards (e.g., to 0.05% Tween-80)[4].

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. Available at:[Link]

  • A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. National Institutes of Health (PMC). Available at:[Link]

  • Monitoring compound integrity with cytochrome P450 assays and qHTS. National Institutes of Health (PMC). Available at:[Link]

  • Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. National Institutes of Health (PMC). Available at:[Link]

Sources

Method

Application Note: Solvent Optimization for 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid

Abstract & Chemical Analysis This guide provides a definitive protocol for the solubilization of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid , a synthetic intermediate and bioactive scaffold often utilized in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Chemical Analysis

This guide provides a definitive protocol for the solubilization of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid , a synthetic intermediate and bioactive scaffold often utilized in medicinal chemistry (e.g., as an EP3 receptor antagonist or anti-inflammatory agent).[1]

To optimize solubility, one must deconstruct the molecule into its functional pharmacophores.[1] This compound is a hybrid structure consisting of three distinct domains with conflicting solubility preferences:

  • Hydrophilic Head (Benzoic Acid): A polar, ionizable carboxylic acid (pKa ≈ 4.2).[1] It confers solubility in basic aqueous media but remains insoluble in acidic environments.[1]

  • Rigid Linker (Prop-2-enamido): An amide bond conjugated with an alkene.[1] This region promotes intermolecular hydrogen bonding (amide) and planarity (alkene), often leading to high crystal lattice energy and reduced solubility in non-polar solvents.[1]

  • Lipophilic Tail (Thiophene): A sulfur-containing aromatic ring.[1][2] It is highly lipophilic and drives solubility in organic solvents like DMSO, chloroform, or dichloromethane.[1]

The Challenge: The molecule is an "amphiphilic solid" that resists dissolution in neutral water (due to the thiophene/linker bulk) and non-polar hexanes (due to the carboxylic acid).

Recommended Solvent Systems

Based on the structural analysis and standard medicinal chemistry principles for cinnamamide derivatives, the following solvent systems are validated for specific applications.

Table 1: Solvent Compatibility Matrix[1]
Solvent ClassSpecific SolventSolubility RatingPrimary ApplicationNotes
Dipolar Aprotic DMSO (Dimethyl sulfoxide) Excellent (>50 mM)Stock Solutions Disrupts amide H-bonds; ideal for bioassay stocks.[1]
Dipolar Aprotic DMF (Dimethylformamide)Very Good (>30 mM)Synthesis/StockAlternative to DMSO; harder to remove.
Polar Protic Ethanol / MethanolGood (Warm)RecrystallizationSolubility increases significantly with heat (>40°C).[1]
Aqueous (Basic) 0.1 M NaOH / PBS (pH 7.4)Moderate to GoodIn Vivo / Working SolnRequires pH > 6.0 .[1] Forms the benzoate salt.[1][3]
Chlorinated Dichloromethane (DCM)ModerateExtractionGood for the thiophene tail, but poor for the acid head.
Non-Polar Hexane / Diethyl EtherPoor PrecipitationUsed as an anti-solvent to crash out the product.[1]

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (Standard)

For use in in vitro biological assays (HTS, Cell Culture).[1]

Materials:

  • Compound: 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid (MW ≈ 273.31 g/mol )[1]

  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)[1]

  • Vessel: Amber glass vial (protect thiophene from photodegradation)

Procedure:

  • Weighing: Accurately weigh 13.67 mg of the compound into a 2 mL amber vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If solid particles persist, sonicate in a water bath at 37°C for 5 minutes.

    • Expert Insight: The amide linkage can form intermolecular H-bonds that resist initial solvation.[1] Sonication breaks these aggregates.[1]

  • Inspection: Hold the vial against a light source. The solution should be clear and yellow/amber. If cloudy, add DMSO in 100 µL increments until clear, then recalculate concentration.[1]

  • Storage: Store at -20°C. Stable for 3-6 months. Avoid repeated freeze-thaw cycles.[1]

Protocol B: Preparation of Aqueous Working Solution (pH-Dependent)

For animal studies or solvent-sensitive assays.[1]

Mechanism: This protocol utilizes the carboxylic acid moiety.[1] By raising the pH above the pKa (approx 4.2), we deprotonate the acid to form the benzoate anion , drastically increasing water solubility without high percentages of organic co-solvent.[1]

Procedure:

  • Starting Material: Weigh 27.3 mg (0.1 mmol) of the solid compound.

  • Initial Wetting: Add 50 µL of Ethanol or DMSO to wet the hydrophobic thiophene tail.[1]

  • Basification: Slowly add 1.0 mL of 0.1 M NaOH (1 equivalent).

  • Dissolution: Vortex until the solid dissolves. The solution may turn slightly yellow.[1]

    • Checkpoint: If the solution remains cloudy, the lipophilic tail is dominating.[1] Add another 0.1 eq of NaOH or warm to 40°C.

  • Buffering: Slowly dilute with PBS (Phosphate Buffered Saline) to the desired final volume (e.g., 9 mL for a 10 mM final concentration).

    • Critical Warning: Do not drop the pH below 5.5 during dilution, or the free acid will precipitate (crash out).[1]

Visualizations & Logic Pathways

Figure 1: Solvent Selection Decision Tree

This logic gate ensures you select the correct vehicle based on your downstream application.[1]

SolventSelection Start Select Application BioAssay In Vitro Bioassay (Cell/Enzyme) Start->BioAssay Animal In Vivo Study (Animal Model) Start->Animal Synthesis Synthesis / Purification Start->Synthesis DMSO Use DMSO Stock (Keep final DMSO < 0.5%) BioAssay->DMSO High Solubility Needed Salt Use Aqueous Base (NaOH/PBS, pH > 7) Animal->Salt Avoid Organic Toxicity Ethanol Recrystallize from Hot Ethanol/Water Synthesis->Ethanol Thermal Gradient

Caption: Decision matrix for selecting the optimal solvent vehicle based on experimental constraints.[1]

Figure 2: Dissolution Mechanism & Troubleshooting

Understanding the "Why" behind the protocol.

DissolutionMech Solid Solid Compound (Aggregated) DMSO_Add Add DMSO Solid->DMSO_Add Base_Add Add NaOH (aq) Solid->Base_Add Mech_DMSO Dipolar Aprotic Solvent Disrupts Amide H-Bonds DMSO_Add->Mech_DMSO Mech_Base Deprotonation of COOH (Forms Soluble Anion) Base_Add->Mech_Base Soluble Clear Solution Mech_DMSO->Soluble Mech_Base->Soluble Precip Precipitation Risk! Soluble->Precip Adding Water (if pH < 5)

Caption: Mechanistic pathway of dissolution via aprotic solvation (DMSO) vs. ionization (NaOH).

Troubleshooting & Stability

  • "Crash Out" upon dilution:

    • Cause: When diluting a DMSO stock into aqueous media, the local concentration of the lipophilic thiophene moiety may exceed its solubility limit before mixing is complete.[1]

    • Solution: Add the DMSO stock dropwise into the vortexing buffer, rather than adding buffer to the DMSO. Ensure the buffer pH is neutral or slightly basic (pH 7.4).[1]

  • Yellow Discoloration:

    • Cause: Conjugated systems (thiophene-alkene-amide) often exhibit color changes (yellow/orange) depending on pH or concentration.[1] This is usually normal (halochromism) and does not indicate degradation unless accompanied by new peaks on HPLC.[1]

  • Sonication Heat:

    • Warning: Prolonged sonication can heat the solvent.[1] While this compound is thermally stable up to ~60°C, excessive heat in DMSO can accelerate oxidation of the thiophene sulfur.[1] Limit sonication to 5-minute bursts.

References

  • BenchChem. (2025).[1][3][4] Application Notes and Protocols: Synthesis of Aminobenzoate Derivatives. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Thiophene Derivatives. Retrieved from [1]

  • Royal Society of Chemistry. (2013).[1] The role of solvent in the self-assembly of m-aminobenzoic acid. CrystEngComm. Retrieved from [1]

  • Mishra, R. et al. (2025).[1] Medicinal chemistry-based perspectives on thiophene and its derivatives. NIH National Library of Medicine.[1] Retrieved from [1]

Sources

Application

In vitro assay guidelines for thiophene-benzoic acid derivatives

Application Note: In Vitro Characterization of Thiophene-Benzoic Acid Derivatives Abstract Thiophene-benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, particularly for targeting Protein Tyr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Characterization of Thiophene-Benzoic Acid Derivatives

Abstract

Thiophene-benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, particularly for targeting Protein Tyrosine Phosphatase 1B (PTP1B) in diabetes research and HCV NS5B polymerase in antivirals. However, this chemical class presents distinct physicochemical challenges: the lipophilicity of the thiophene ring combined with the pH-dependent solubility of the benzoic acid moiety often leads to assay artifacts. This guide outlines a validated workflow to assay these compounds, distinguishing true pharmacological inhibition from artifacts caused by aggregation, fluorescence interference, or redox cycling.

Part 1: Compound Handling & Physicochemical Characterization

The primary failure mode for benzoic acid derivatives in in vitro assays is precipitation upon dilution from DMSO into aqueous buffers, particularly at pH values near the compound's pKa (~4.0–5.0).

Stock Preparation & Storage
  • Solvent: Dissolve neat powder in 100% DMSO to 10 mM.

  • Storage: Thiophenes are susceptible to S-oxidation over time. Store at -20°C under argon. Avoid repeated freeze-thaw cycles which promote precipitation of the benzoic acid form.

Kinetic Solubility Protocol (Nephelometry)

Before enzymatic screening, determine the "Critical Aggregation Concentration" (CAC).

  • Preparation: Prepare a 2-fold serial dilution of the compound in DMSO (10 mM down to 10 µM).

  • Dilution: Transfer 2 µL of DMSO stock into 198 µL of the specific Assay Buffer (e.g., pH 7.4 HEPES).

  • Readout: Measure light scattering (Nephelometry) or Absorbance at 600 nm (turbidity).

  • Interpretation: A baseline shift >10% indicates precipitation or colloidal aggregation.

    • Guideline: If the compound precipitates at 50 µM, the maximum assay concentration should be capped at 10 µM.

Part 2: Biochemical Assay Protocol (PTP1B Case Study)

Thiophene-benzoic acids are classic PTP1B inhibitors. This protocol uses PTP1B as the model target, but the logic applies to other enzymes.

Critical Mechanism: PTP1B contains a catalytic cysteine (Cys215) that is highly susceptible to oxidation. Thiophene derivatives can induce Reactive Oxygen Species (ROS), leading to false-positive inhibition.

Reagent Setup
ComponentConcentrationPurpose
Buffer 50 mM HEPES, pH 7.2Optimal pH for PTP1B; ensures benzoic acid ionization (solubility).
Salt 100 mM NaClMimics physiological ionic strength.
Reducing Agent 1–5 mM DTT Critical: Maintains Cys215 in active reduced state.
Detergent 0.01% Triton X-100 Critical: Prevents colloidal aggregation of the thiophene core.
Substrate DiFMUP (Fluorometric)Higher sensitivity (Km ~ 8 µM).
Step-by-Step Workflow
  • Enzyme Activation: Incubate PTP1B enzyme in the assay buffer (with DTT) on ice for 10 minutes to ensure full reduction of the active site.

  • Compound Addition:

    • Add 0.5 µL of compound (in DMSO) to 384-well black plates.

    • Add 24.5 µL of Enzyme Master Mix.

    • Incubation: 15 minutes at Room Temp. (Allows slow-binding or allosteric conformational changes).

  • Reaction Initiation: Add 25 µL of Substrate Solution (DiFMUP, 2x Km concentration).

  • Detection: Monitor fluorescence (Ex 358 nm / Em 455 nm) kinetically for 20 minutes.

  • Control Wells:

    • High Control: DMSO only (100% Activity).

    • Low Control: Sodium Orthovanadate (100 µM) or known inhibitor.

Troubleshooting: Fluorescence Interference

Risk: Many thiophene derivatives exhibit intrinsic fluorescence or "turn-on" fluorescence upon binding to proteins.

  • Check: Run a "Compound Only" well (Buffer + Compound, No Enzyme).

  • Correction: If Compound Fluorescence > 10% of Signal, switch to a colorimetric substrate (pNPP, Absorbance 405 nm) to avoid spectral overlap.

Part 3: False Positive Triage (The "Triage Trinity")

If a thiophene-benzoic acid derivative shows activity (IC50 < 10 µM), you MUST validate it against these three artifacts.

The Detergent Shift (Aggregation)

Colloidal aggregators sequester enzymes non-specifically.

  • Test: Re-run the IC50 curve with 0.001% Triton X-100 and 0.1% Triton X-100.

  • Result: If the IC50 shifts significantly (>3-fold) with higher detergent, the inhibition is likely due to aggregation (False Positive).

The Catalase Test (Redox Cycling)

Thiophenes can generate H2O2, oxidizing the PTP1B active site.

  • Test: Add Catalase (100 U/mL) to the assay buffer.

  • Result: If Catalase abolishes the inhibition, the compound is a redox cycler (False Positive).

The Jump-Dilution (Reversibility)
  • Test: Incubate enzyme + compound (10x IC50) for 30 mins, then dilute 100-fold into substrate solution.

  • Result: Recovery of enzymatic activity indicates reversible binding. Lack of recovery suggests covalent modification or denaturation.

Part 4: Visualization of Logic & Workflow

The following diagram illustrates the decision matrix for validating thiophene-benzoic acid hits.

AssayWorkflow Start Thiophene-Benzoic Acid Derivative Solubility Solubility Check (Nephelometry) Start->Solubility Precip Precipitation? Solubility->Precip Fail_Sol Discard or Modify Buffer pH Precip->Fail_Sol Yes PrimaryScreen Primary Screen (PTP1B + 0.01% Triton) Precip->PrimaryScreen No Active Active? (IC50 < 10 µM) PrimaryScreen->Active Discard Discard Active->Discard No Triage Triage Trinity (Validation) Active->Triage Yes Redox Add Catalase (Check Redox) Triage->Redox Agg Increase Triton (Check Aggregation) Redox->Agg Activity Retained FalsePos FALSE POSITIVE (Artifact) Redox->FalsePos Activity Lost Valid VALID HIT Proceed to Cell Assay Agg->Valid IC50 Stable Agg->FalsePos IC50 Shifts

Caption: Decision tree for filtering solubility artifacts and promiscuous inhibitors in thiophene-benzoic acid screens.

Part 5: Cell-Based Assay Considerations

Benzoic acid derivatives often suffer from poor membrane permeability due to ionization at physiological pH.

  • Permeability Screen: Perform a PAMPA (Parallel Artificial Membrane Permeability Assay) at pH 7.4 early. If permeability is low (

    
     cm/s), consider synthesizing the methyl ester  prodrug for cellular assays. Intracellular esterases will hydrolyze it back to the active acid.
    
  • Target Engagement (Western Blot):

    • Treat cells (e.g., HepG2 or CHO-IR) with compound for 1–4 hours.

    • Stimulate with Insulin (10 nM) for 10 min.

    • Lyse and blot for p-Akt (Ser473) or p-IR (Tyr1162/1163) .

    • Success: Potentiation of insulin signaling compared to Insulin-only control.

References

  • Zhang, S., et al. (2010). "Novel thiophene derivatives as PTP1B inhibitors with selectivity and cellular activity."[1][2] Bioorganic & Medicinal Chemistry, 18(1), 133-141. Link

    • Context: Establishes the thiophene-benzoic acid scaffold as a validated PTP1B inhibitor class and discusses cellular permeability str
  • Shoichet, B. K. (2006). "Screening in a spirit of haunting." Drug Discovery Today, 11(13-14), 607-615. Link

    • Context: The authoritative guide on colloidal aggregation artifacts (the "Detergent Shift" protocol).
  • Wiesmann, C., et al. (2004). "Allosteric inhibition of protein tyrosine phosphatase 1B." Nature Structural & Molecular Biology, 11, 730–737. Link

    • Context: foundational work describing the mechanisms by which non-active site inhibitors (like many thiophene deriv
  • Thati, J., et al. (2010).[3] "Solubility of benzoic acid in pure solvents and binary mixtures." Journal of Chemical & Engineering Data, 55(11). Link

    • Context: Provides physicochemical data on benzoic acid solubility behavior in organic/aqueous mixtures.
  • Coussens, N. P., et al. (2018). "Assay Guidance Manual: Interference with Fluorescence and Absorbance." Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

    • Context: Standard protocols for identifying compound autofluorescence and quenching.

Sources

Method

Application Note: HPLC Method Development for 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic Acid

Introduction & Compound Profile The accurate quantification of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid (CAS: 1016753-48-2) presents specific chromatographic challenges due to its dual functionality: a hydrophobic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

The accurate quantification of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid (CAS: 1016753-48-2) presents specific chromatographic challenges due to its dual functionality: a hydrophobic thiophene-alkene tail and an ionizable benzoic acid head group. This structural combination often leads to peak tailing and retention time instability if pH and silanol interactions are not strictly controlled.

This Application Note outlines a robust, self-validating Reversed-Phase HPLC (RP-HPLC) protocol designed to suppress ionization of the carboxylic moiety, ensuring sharp peak shape and reproducible retention.

Physicochemical Profile[1][2][3][4][5]
  • Molecular Formula: C₁₄H₁₁NO₃S

  • Molecular Weight: 273.31 g/mol

  • Acidic Dissociation (pKa): ~4.2 (Benzoic acid moiety).

  • Hydrophobicity (LogP): ~2.8 – 3.2 (Predicted).

  • Chromophore: Extended conjugation (Thiophene

    
     Alkene 
    
    
    
    Amide
    
    
    Phenyl) suggests strong UV absorption in the 280–320 nm range.

Method Development Strategy

To achieve a "Right First Time" separation, we employ a pH-Control Strategy . Since the pKa is approximately 4.2, analyzing at neutral pH would result in a mix of ionized and neutral species, causing peak broadening.

The Solution: Acidify the mobile phase to pH ≤ 2.5. This ensures the carboxylic acid remains fully protonated (neutral), maximizing interaction with the C18 stationary phase and eliminating "split-peak" phenomena.

Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for optimizing this specific separation.

MethodDevelopment Start Compound Analysis (Acidic + Hydrophobic) PH_Choice Select Mobile Phase pH Target: pH < (pKa - 2) Start->PH_Choice pKa ~ 4.2 Buffer_Sel Buffer Selection 0.1% Formic Acid or 20mM Phosphate pH 2.5 PH_Choice->Buffer_Sel Suppression Required Column_Sel Column Selection C18 (L1) End-Capped Buffer_Sel->Column_Sel Scouting Gradient Scouting 5% -> 95% B Column_Sel->Scouting Opt Optimization Isocratic or Shallow Gradient Scouting->Opt Assess Resolution Final Final Method (Validated) Opt->Final

Figure 1: Method Development Decision Tree emphasizing pH control for acidic analytes.

Detailed Experimental Protocol

Instrumentation & Conditions[5][6]
  • System: HPLC with PDA (Photodiode Array) or UV-Vis Detector.

  • Column: C18 (USP L1), 150 mm x 4.6 mm, 5 µm particle size.

    • Recommended: Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18 (High purity silica is essential to reduce silanol tailing).

  • Column Temperature: 30°C (Controlled to minimize retention drift).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Detection: 290 nm (Primary), 254 nm (Secondary).

Reagents & Mobile Phase Preparation[5]
  • Solvent A (Aqueous): 0.1% (v/v) Phosphoric Acid in Water (Milli-Q grade).

    • Why Phosphoric? It provides better peak shape for benzoic acid derivatives than Formic acid due to stronger ion suppression and lack of UV cutoff issues at low wavelengths.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).[2]

  • Diluent: Acetonitrile : Water (50:50 v/v).

Gradient Program

A gradient is recommended to elute the hydrophobic thiophene moiety while washing the column of potential synthetic byproducts.

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (ACN)Phase Description
0.0 7030Equilibration / Loading
10.0 1090Elution Gradient
12.0 1090Wash
12.1 7030Return to Initial
15.0 7030Re-equilibration

Sample Preparation & Linearity

Standard Stock Solution (1 mg/mL)
  • Weigh 10.0 mg of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid .

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 5 mL of Acetonitrile (Sonicate for 5 mins if necessary).

  • Make up to volume with Water.

    • Note: Adding water last prevents precipitation; the compound is more soluble in organic solvent.

Working Standards (Calibration Curve)

Prepare serial dilutions in the Diluent (50:50 ACN:Water) to obtain concentrations of:

  • 10 µg/mL

  • 25 µg/mL

  • 50 µg/mL

  • 75 µg/mL

  • 100 µg/mL[2]

Acceptance Criteria: Correlation Coefficient (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) 

0.999.

Troubleshooting & Critical Parameters

Issue: Peak Tailing (Asymmetry > 1.5)
  • Cause: Secondary interactions between the amine/amide nitrogen or the carboxylic acid and residual silanols on the column stationary phase.

  • Solution:

    • Ensure Mobile Phase A pH is below 3.0 .

    • Switch to a "Base Deactivated" or highly end-capped C18 column.

    • Add 5-10 mM Potassium Phosphate to Mobile Phase A to compete for silanol sites.

Issue: Retention Time Drift
  • Cause: Temperature fluctuations or insufficient equilibration after the gradient.

  • Solution: Use a column oven at 30°C. Ensure at least 5 column volumes (approx. 3-4 mins at 1 mL/min) of re-equilibration time at the end of the run.

Issue: Poor Solubility
  • Cause: High aqueous content in the diluent.

  • Solution: Increase the organic ratio in the sample diluent to 70:30 ACN:Water, but ensure the injection volume is low (≤ 5 µL) to prevent "solvent effect" peak distortion.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link

  • BenchChem. (2025).[1] HPLC Analysis of Benzoic Acid Derivatives: Troubleshooting Guide. (General guidance on acidic analyte tailing).

  • PubChem. (2025). Compound Summary: 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid.[3] National Library of Medicine. Link

Sources

Application

Cell permeability testing of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid

Application Notes & Protocols Topic: Cell Permeability Assessment of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid Audience: Researchers, scientists, and drug development professionals. Introduction: Characterizing Mem...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Cell Permeability Assessment of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Characterizing Membrane Permeability in Drug Discovery

The ability of a therapeutic candidate to cross biological membranes is a fundamental determinant of its oral bioavailability and overall clinical efficacy. Cell permeability, a key parameter in the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug, dictates the extent to which an active pharmaceutical ingredient (API) can move from the site of administration into systemic circulation and subsequently to its target tissue.[1] Therefore, early and accurate assessment of permeability is critical in the drug discovery pipeline to identify promising lead candidates and mitigate late-stage attrition.

This document provides a comprehensive guide for determining the cell permeability of the novel test compound 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid . We present a tiered approach, beginning with a high-throughput, cell-free assay to evaluate passive diffusion, followed by the gold-standard cell-based model to investigate the more complex interplay of passive and active transport mechanisms across a biologically relevant intestinal barrier model.[2]

Test Article Profile: 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid

Before initiating permeability studies, it is essential to characterize the test article.

PropertyValueSource
CAS Number 1016753-48-2[3]
Molecular Formula C₁₄H₁₁NO₃S[3]
Molecular Weight 273.31 g/mol [3]
LogP (Predicted) To be determined (in silico prediction recommended)-
pKa (Predicted) To be determined (in silico prediction recommended)-
Aqueous Solubility To be determined experimentally-

Part 1: High-Throughput Screening for Passive Permeability using Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cost-effective, cell-free assay ideal for the initial screening of compounds to determine their passive diffusion characteristics.[4] This assay measures the permeation of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.[5] Since it isolates passive transcellular transport, it provides a clean, rapid assessment of a molecule's intrinsic ability to cross a lipid barrier, avoiding the complexities of active transporters and metabolic enzymes.[6]

Principle of the PAMPA Assay

The assay utilizes a 96-well microplate system. The "donor" plate contains the test compound in an aqueous buffer. A filter plate, whose pores are impregnated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane, is placed on top.[7] This assembly is then placed into an "acceptor" plate containing an aqueous buffer. The entire "sandwich" is incubated, and the amount of compound that passively diffuses from the donor, across the lipid membrane, and into the acceptor well is quantified.[8]

Experimental Workflow for PAMPA

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lipid Prepare 4% Lecithin in Dodecane coat_plate Coat Donor Plate Filter with 5 µL Lipid Solution prep_lipid->coat_plate prep_compound Prepare 500 µM Test Compound in Buffer add_donor Add 200 µL Compound to Donor Plate prep_compound->add_donor prep_controls Prepare High/Low Permeability Controls prep_controls->add_donor coat_plate->add_donor add_acceptor Add 300 µL Buffer to Acceptor Plate incubate Assemble Sandwich Plate Incubate 16-18h at RT add_acceptor->incubate add_donor->incubate separate Separate Plates incubate->separate quantify Quantify Compound Conc. in Donor & Acceptor Wells (UV-Vis or LC-MS/MS) separate->quantify calculate Calculate Papp quantify->calculate

Caption: High-level workflow for the PAMPA experiment.

Detailed Protocol for PAMPA

Materials:

  • 96-well Donor Plate (e.g., Millipore MultiScreen-IP PAMPA plate)

  • 96-well Acceptor Plate (PTFE) and Lid

  • Lecithin (e.g., from soybean)

  • Dodecane

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (analytical grade)

  • High-permeability control (e.g., Propranolol)

  • Low-permeability control (e.g., Atenolol)

  • 96-well UV-transparent plate (for analysis)

  • Plate reader or LC-MS/MS system

Methodology:

  • Preparation of Lipid Solution: Prepare a 4% (w/v) solution of lecithin in dodecane. Sonicate briefly to ensure complete dissolution.[7]

  • Preparation of Compound Solutions:

    • Prepare a 10 mM stock solution of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid and control compounds in DMSO.

    • Create a 500 µM working solution by diluting the stock solution in PBS (final DMSO concentration should be ≤5%).[8]

  • Assay Setup:

    • Add 300 µL of PBS (pH 7.4) to each well of the 96-well Acceptor Plate.[8]

    • Carefully pipette 5 µL of the 4% lecithin/dodecane solution onto the membrane of each well of the Donor Plate. Allow the lipid to impregnate the filter for at least 5 minutes.[7]

    • Add 200 µL of the 500 µM working solutions (test compound, high/low controls, and a buffer blank) to the Donor Plate wells in triplicate.

  • Incubation:

    • Carefully place the Donor Plate into the Acceptor Plate, ensuring the bottom of the filter membrane contacts the buffer in the acceptor wells.

    • Cover with the lid and incubate at room temperature (25°C) for 16-18 hours in a container with a wet paper towel to minimize evaporation.[7][8]

  • Sample Analysis:

    • After incubation, carefully separate the Donor and Acceptor plates.

    • Determine the concentration of the compound in both the acceptor wells (Cₐ) and the final donor wells (C𝒹) using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λₘₐₓ or LC-MS/MS for higher sensitivity and specificity).[8]

Data Analysis and Interpretation

The apparent permeability coefficient (Pₐₚₚ) is calculated using the following equation[9]:

Pₐₚₚ (cm/s) = [-ln(1 - Cₐ/Cₑₙₜ)] * (V𝒹 * Vₐ) / ((V𝒹 + Vₐ) * A * t)

Where:

  • Cₐ: Concentration in the acceptor well.

  • Cₑₙₜ: Equilibrium concentration, calculated as (C𝒹V𝒹 + CₐVₐ) / (V𝒹 + Vₐ).

  • V𝒹: Volume of the donor well (cm³ or mL).

  • Vₐ: Volume of the acceptor well (cm³ or mL).

  • A: Area of the membrane (cm²).

  • t: Incubation time (seconds).

Pₐₚₚ (x 10⁻⁶ cm/s)Permeability ClassificationPredicted In Vivo Absorption
< 1.0LowPoor (<30%)
1.0 - 10.0MediumModerate to Good
> 10.0HighGood (>80%)

This classification provides a preliminary rank-ordering of compounds based on passive diffusion.

Part 2: Mechanistic Permeability Assessment using Caco-2 Cell Monolayers

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is the industry gold standard for predicting in vivo oral drug absorption.[10][11] When cultured on semi-permeable filter supports, Caco-2 cells differentiate over ~21 days to form a polarized monolayer with tight junctions and morphological characteristics resembling the enterocytes of the small intestine.[12] Crucially, they express key efflux transporters (e.g., P-glycoprotein, P-gp) and some uptake transporters, allowing for the study of both passive and active transport mechanisms.[10][13]

Principle of the Caco-2 Assay

A confluent monolayer of differentiated Caco-2 cells on a Transwell™ insert separates an apical (AP) compartment, representing the intestinal lumen, from a basolateral (BL) compartment, representing the blood side.[10] The test compound is added to one compartment (donor), and its appearance in the other compartment (receiver) is monitored over time. By measuring transport in both directions (AP→BL and BL→AP), one can determine if the compound is a substrate for active efflux.[1]

Monolayer Integrity: A Self-Validating System

The scientific validity of any Caco-2 experiment hinges on the integrity of the cell monolayer. Two mandatory quality control checks must be performed before each experiment.

  • Trans-Epithelial Electrical Resistance (TEER): This measures the ionic conductance across the monolayer. A high TEER value indicates the formation of robust tight junctions.[14] For Caco-2 cells cultured for 21-28 days, TEER values should typically be ≥200 Ω*cm².[15]

  • Lucifer Yellow Flux: Lucifer yellow is a hydrophilic fluorescent dye that has very low passive permeability and is not a substrate for major transporters.[16] Its passage across the monolayer is restricted to the paracellular pathway (between cells). A low Pₐₚₚ for Lucifer Yellow (<1.0 x 10⁻⁷ cm/s) confirms that the tight junctions are not "leaky" and validates the monolayer's integrity.[16][17]

Experimental Workflow for Caco-2 Assay

Caco2_Workflow cluster_culture Cell Culture & Differentiation cluster_qc Monolayer Integrity QC cluster_transport Bidirectional Transport Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-28 days (medium change every 2-3 days) seed->culture teer Measure TEER (>200 Ω*cm²) culture->teer ly Perform Lucifer Yellow Permeability Assay teer->ly decision Pass QC? ly->decision wash Wash monolayer with pre-warmed HBSS decision->wash Yes dose_ab Dose Apical side (A→B) Sample Basolateral wash->dose_ab dose_ba Dose Basolateral side (B→A) Sample Apical wash->dose_ba incubate Incubate 2h at 37°C with orbital shaking dose_ab->incubate dose_ba->incubate quantify Quantify Compound by LC-MS/MS incubate->quantify calc_papp Calculate Papp (A→B) and Papp (B→A) quantify->calc_papp calc_er Calculate Efflux Ratio calc_papp->calc_er

Caption: Workflow for the Caco-2 permeability experiment.

Detailed Protocol for Caco-2 Assay

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% NEAA, 1% Pen-Strep)

  • 24-well Transwell™ plates (0.4 µm pore size, polycarbonate membrane)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • TEER meter (e.g., Millicell® ERS-2 Voltohmmeter)

  • Lucifer Yellow CH, dilithium salt

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability), Digoxin (P-gp substrate)

  • LC-MS/MS system

Methodology:

Phase 1: Cell Culture and Differentiation (21-28 Days)

  • Seed Caco-2 cells onto the apical surface of Transwell™ inserts at a density of ~6 x 10⁴ cells/cm².[18]

  • Culture for 21-28 days in a humidified incubator (37°C, 5% CO₂). Change the medium in both apical (AP) and basolateral (BL) compartments every 2-3 days.[12]

Phase 2: Monolayer Integrity Verification (Day of Experiment)

  • TEER Measurement:

    • Equilibrate plates to room temperature.

    • Using a TEER meter, measure the resistance of each Transwell insert containing cells. Measure a blank insert with medium only.

    • Calculate the net TEER: (Rₛₐₘₚₗₑ - Rᵦₗₐₙₖ) * Membrane Area (cm²).

    • Only use monolayers with TEER values ≥200 Ω*cm².[14][15]

  • Lucifer Yellow Flux:

    • Wash monolayers twice with pre-warmed (37°C) HBSS.

    • Add 100 µM Lucifer Yellow in HBSS to the AP compartment and fresh HBSS to the BL compartment.

    • Incubate for 1 hour at 37°C.

    • Collect samples from the BL compartment and measure fluorescence (Excitation: ~428 nm, Emission: ~536 nm).

    • Calculate the Pₐₚₚ of Lucifer Yellow. Monolayers are considered intact if Pₐₚₚ < 1.0 x 10⁻⁷ cm/s.[16]

Phase 3: Bidirectional Transport Study

  • Wash the validated monolayers twice with pre-warmed (37°C) HBSS.

  • Prepare a 10 µM dosing solution of the test compound and controls in HBSS.

  • For AP→BL transport (n=3):

    • Add 0.4 mL of the dosing solution to the AP compartment.

    • Add 1.2 mL of fresh HBSS to the BL compartment.[15]

  • For BL→AP transport (n=3):

    • Add 1.2 mL of the dosing solution to the BL compartment.

    • Add 0.4 mL of fresh HBSS to the AP compartment.[15]

  • Take a t=0 sample from the donor compartment of each study arm.

  • Incubate the plate for 2 hours at 37°C with gentle orbital shaking (~50 rpm).[12][15]

  • After incubation, collect samples from both the donor and receiver compartments.

  • Analyze all samples by a validated LC-MS/MS method to determine compound concentrations.

Data Analysis and Interpretation

The apparent permeability coefficient (Pₐₚₚ) is calculated for each direction[6]:

Pₐₚₚ (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt: The rate of permeation (amount of compound in the receiver compartment per unit time, e.g., pmol/s).

  • A: Surface area of the membrane (cm²).

  • C₀: The initial concentration in the donor compartment at t=0.

Efflux Ratio (ER): The ER is a key indicator of active efflux.[19]

ER = Pₐₚₚ (BL→AP) / Pₐₚₚ (AP→BL)

ParameterValueInterpretation
Pₐₚₚ (AP→BL) < 1.0 x 10⁻⁶ cm/sLow Permeability [1]
1.0 - 10.0 x 10⁻⁶ cm/sMedium Permeability
> 10.0 x 10⁻⁶ cm/sHigh Permeability [20]
Efflux Ratio (ER) < 2.0No significant efflux observed.[19]
≥ 2.0Potential substrate for active efflux (e.g., P-gp).[19]

Summary and Path Forward

By employing this tiered approach, researchers can build a comprehensive permeability profile for 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid.

  • PAMPA will first establish the compound's intrinsic passive permeability.

  • The Caco-2 assay will then provide a more biologically relevant measure of its absorption potential in the human intestine, crucially identifying whether the compound is a substrate of efflux transporters.

Interpreting Combined Results:

  • High PAMPA Pₐₚₚ & High Caco-2 Pₐₚₚ (A→B): The compound is likely well-absorbed via passive diffusion.

  • High PAMPA Pₐₚₚ & Low Caco-2 Pₐₚₚ (A→B) with ER ≥ 2: The compound has good intrinsic permeability but is actively pumped out of cells by efflux transporters, which may limit its oral bioavailability.

  • Low PAMPA Pₐₚₚ & Low Caco-2 Pₐₚₚ (A→B): The compound has inherently poor permeability, which is likely to be a primary obstacle to oral absorption.

This data is invaluable for making informed decisions in the lead optimization process, guiding chemical modifications to enhance permeability or, alternatively, informing the selection of a different administration route.

References

  • DB-ALM. (2013). Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Publications Repository. Retrieved from [Link]

  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. Retrieved from [Link]

  • Hidalgo, I. J. (2012). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Discovery, 7(7), 615-626. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Source document.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Alqahtani, S., Mohamed, L. A., & Kaddoumi, A. (2013). Experimental models for predicting drug absorption and metabolism. Expert Opinion on Drug Metabolism & Toxicology, 9(10), 1241-1254. Retrieved from [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(5), 539-549. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Predictive Models for Intestinal Drug Absorption. Retrieved from [Link]

  • Consensus. (n.d.). In Vitro Drug Absorption Methods. Retrieved from [Link]

  • Pharmaron. (n.d.). Permeability. Retrieved from [Link]

  • Zhao, W., Han, L., Bae, Y., & Manickam, D. S. (2019). Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier. Journal of Visualized Experiments, (150), e58900. Retrieved from [Link]

  • Li, T., et al. (2021). Disruption of Epithelial Barrier of Caco-2 Cell Monolayers by Excretory Secretory Products of Trichinella spiralis Might Be Related to Serine Protease. Frontiers in Immunology, 12, 654222. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of Caco-2 cell monolayer integrity. Continuous TEER (Ω×cm²) analysis. Retrieved from [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online, 15(5), 539-549. Retrieved from [Link]

  • JoVE. (2019). Video: Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Permeability. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Béduneau, A., et al. (2014). Measurements of transepithelial electrical resistance (TEER) are affected by junctional length in immature epithelial monolayers. PLoS ONE, 9(2), e88102. Retrieved from [Link]

  • Sinko, P. J., & Lee, Y. H. (2008). Transepithelial Electrical Resistance is Not a Reliable Measurement of the Caco-2 Monolayer Integrity in Transwell. Pharmaceutical Development and Technology, 13(6), 469-474. Retrieved from [Link]

  • Hennig, A., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 597818. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Millipore Corporation. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]

  • JoVE. (2023). Lucifer Yellow - Robust Paracellular Permeability Marker In Cell Model l Protocol Preview. Retrieved from [Link]

  • Wikipedia. (n.d.). Drug permeability. Retrieved from [Link]

  • Public Health England. (n.d.). Trans-epithelial electrical resistance (TEER) measurements of CACO-2 cells. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Lucifer yellow – Knowledge and References. Retrieved from [Link]

  • Biosig Lab. (n.d.). How to interpret pkCSM results. Retrieved from [Link]

  • Patel, K., & Sawant, K. (2018). Permeability assessment of drug substances using in vitro and ex vivo screening techniques. Future Journal of Pharmaceutical Sciences, 4(2), 163-172. Retrieved from [Link]

  • SciELO. (2018). Evaluation of the Apparent Permeability Coefficient (Papp) of 5-o-β-d galactopyranosyl-7-methoxy-3'-4'-dihydroxy-4-phenylcoumarin in MDCK Cells. Retrieved from [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of Thiophene Prop-2-enamido Benzoic Acids

Scientific Rationale & Chemical Context In modern drug discovery, the thiophene prop-2-enamido benzoic acid scaffold—comprising a thiophene-bearing acrylamide linked to a benzoic acid moiety—is a highly privileged pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Chemical Context

In modern drug discovery, the thiophene prop-2-enamido benzoic acid scaffold—comprising a thiophene-bearing acrylamide linked to a benzoic acid moiety—is a highly privileged pharmacophore. Functioning as a rigid, planar linker capable of precise hydrogen bonding and


 stacking, these molecules are frequently deployed as kinase hinge-binders, anti-inflammatory agents, and G-protein coupled receptor (GPCR) modulators.

However, the synthesis of these


-unsaturated amides presents significant chemoselectivity and thermodynamic challenges. Conventional thermal amidation of 3-(thiophen-2-yl)acrylic acid with 4-aminobenzoic acid typically requires the generation of highly reactive, moisture-sensitive acid chloride intermediates or the use of expensive coupling reagents (e.g., HATU, EDC). Attempting direct thermal amidation is notoriously inefficient; the electron-withdrawing para-carboxylic acid group severely deactivates the anilino nitrogen. Prolonged conventional heating (often >12 hours) fails to overcome this electronic deactivation and instead leads to the formation of unreactive carboxylate-ammonium salts and competing aza-Michael additions across the prop-2-enamido double bond.

Microwave-Assisted Organic Synthesis (MAOS) provides an elegant, thermodynamically favorable solution. By coupling directly with the dipole moments of the reactants, microwave irradiation provides instantaneous, volumetric heating. As established in the literature,1[1]. When paired with a green Lewis acid catalyst, MAOS suppresses side reactions and drives the amidation to completion in minutes.

Mechanistic Insights & Causality

To synthesize the target scaffold, a two-step microwave-assisted workflow is employed: a Knoevenagel-Doebner condensation followed by a direct catalytic amidation.

SynthesisWorkflow A 2-Thiophenecarboxaldehyde + Malonic Acid B Knoevenagel Condensation MW: 120°C, 10 min A->B C 3-(Thiophen-2-yl)acrylic acid (Intermediate) B->C Decarboxylation D Direct Amidation B(OH)3, MW: 130°C, 15 min C->D + 4-Aminobenzoic acid E Thiophene prop-2-enamido benzoic acid (Target) D->E - H2O

Workflow for the microwave-assisted synthesis of thiophene prop-2-enamido benzoic acids.

The specific microwave effect in amidation: For the critical amidation step, boric acid (


) is utilized. Recent studies have demonstrated that.

The causality behind this efficiency lies in dielectric heating. Boric acid reacts with the carboxylic acid to form a monoacyl borate intermediate. This intermediate is highly polar and possesses a large dipole moment, meaning it absorbs microwave energy far more efficiently than the bulk solvent or the starting materials. This localized superheating specifically at the reactive center lowers the activation energy barrier, allowing the deactivated 4-aminobenzoic acid to successfully execute a nucleophilic attack.

Mechanism A 3-(Thiophen-2-yl)acrylic acid + B(OH)3 Catalyst B Monoacyl Borate Intermediate (High MW Absorbance) A->B MW Heating (-H2O) C Nucleophilic Attack by 4-Aminobenzoic Acid B->C Overcomes electronic deactivation D Tetrahedral Intermediate C->D E Amide Target + B(OH)3 + H2O D->E Collapse & Dehydration

Mechanistic pathway of boric acid-catalyzed direct amidation under microwave irradiation.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify reaction progress at each critical juncture without relying solely on post-reaction LC-MS.

Protocol 1: MW-Assisted Knoevenagel-Doebner Condensation

Objective: Synthesis of the 3-(thiophen-2-yl)acrylic acid intermediate.

  • Preparation: In a 30 mL microwave-transparent quartz vessel, combine 2-thiophenecarboxaldehyde (10.0 mmol, 1.12 g) and malonic acid (12.0 mmol, 1.25 g).

  • Catalysis: Add 5 mL of pyridine (solvent) and 0.1 mL of piperidine (catalyst). The piperidine acts to deprotonate the active methylene of the malonic acid.

  • Irradiation: Seal the vessel and place it in a dedicated microwave synthesizer. Irradiate at 100 W, ramping to 120 °C, and hold for 10 minutes.

  • Self-Validation Checkpoint: The completion of the reaction is visually indicated by the cessation of

    
     gas evolution (confirming successful decarboxylation) within the sealed vessel's pressure monitor.
    
  • Workup: Pour the hot mixture into 50 mL of ice-cold 1M HCl. A distinct pale-yellow precipitate will immediately form. Filter, wash with cold water, and dry under a vacuum to yield pure 3-(thiophen-2-yl)acrylic acid.

Protocol 2: Solvent-Free MW-Assisted Direct Amidation

Objective: Coupling of the intermediate with 4-aminobenzoic acid.

Standard2[2]. We utilize a solvent-free approach on silica gel to maximize microwave absorbance.

  • Preparation: In an agate mortar, thoroughly grind 3-(thiophen-2-yl)acrylic acid (5.0 mmol, 0.77 g), 4-aminobenzoic acid (5.0 mmol, 0.68 g), and boric acid (

    
    , 0.25 mmol, 5 mol%) with 1.5 g of Silica Gel 60.
    
  • Causality of Silica: Silica gel acts as a solid support that strongly absorbs microwave radiation, creating localized 'hot spots' that drive the dehydration forward. Simultaneously, it traps the generated water, preventing reverse hydrolysis.

  • Irradiation: Transfer the homogeneous powder to a 10 mL microwave vessel. Irradiate at 130 °C (approx. 140 W) for 15 minutes.

  • Self-Validation Checkpoint: Successful amidation is confirmed via TLC (Eluent: Ethyl Acetate/Hexane 1:1 with 1% Acetic Acid). The highly polar starting materials will remain near the baseline, while the less polar amide product migrates significantly higher (

    
    ). The disappearance of the strongly UV-active amine spot (254 nm) validates reaction completion.
    
  • Workup: Extract the product from the silica matrix using hot ethyl acetate (3 x 15 mL). Filter off the silica, concentrate the filtrate in vacuo, and recrystallize from ethanol to afford the target 4-(3-(thiophen-2-yl)prop-2-enamido)benzoic acid.

Quantitative Data & Yield Comparison

The implementation of MAOS fundamentally alters the efficiency metrics of this synthesis. The table below summarizes the quantitative advantages of the microwave protocols over conventional thermal heating.

Synthesis ParameterConventional Thermal HeatingMicrowave-Assisted (MAOS)
Reaction Time (Step 1: Condensation) 4 – 6 hours10 minutes
Reaction Time (Step 2: Amidation) 12 – 18 hours15 minutes
Overall Isolated Yield 35 – 45%78 – 85%
Aza-Michael Addition Byproducts High (> 15%)Trace (< 2%)
E-factor (Waste/Product Ratio) > 50< 10

References

  • Conventional as well as microwave assisted synthesis and microbial effect of some new acrylamides. Indian Journal of Chemistry, Sec B.

  • A Review of Amide Bond Formation in Microwave Organic Synthesis. ResearchGate. 1

  • Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Aminobenzamide Derivatives. BenchChem. 2

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid

Technical Support Center: Ticket #5829-TY Subject: Yield Optimization for 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1] Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ticket #5829-TY Subject: Yield Optimization for 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary: The Synthesis Strategy

You are encountering yield issues with 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid . This molecule is a conjugated amide constructed from two distinct modules: the electron-rich thiophene-acrylic acid moiety and the zwitterionic 3-aminobenzoic acid scaffold.[1]

The synthesis generally fails or suffers low yields at two specific bottlenecks:

  • The Doebner Condensation: Incomplete conversion or polymerization of the thiophene ring.

  • The Amide Coupling: Poor solubility of the 3-aminobenzoic acid acceptor and competitive hydrolysis of the acid chloride.

This guide deconstructs the synthesis into three self-validating modules. Follow the troubleshooting protocols below to isolate and resolve your specific yield-limiting factor.

Visual Workflow: The Optimized Pathway

The following diagram outlines the critical process controls (CPCs) for each step.

SynthesisWorkflow cluster_0 Module 1: Precursor Synthesis cluster_1 Module 2: Activation cluster_2 Module 3: Coupling Aldehyde Thiophene-2- carboxaldehyde AcrylicAcid 3-(2-Thienyl) acrylic acid Aldehyde->AcrylicAcid Doebner Mod. Pyridine/Piperidine 80-90°C Malonic Malonic Acid Malonic->AcrylicAcid AcidChloride Acryloyl Chloride Intermediate AcrylicAcid->AcidChloride SOCl2 (3 eq) cat. DMF 0°C to RT Target Final Product (Crude) AcidChloride->Target Schotten-Baumann (THF/aq. Na2CO3) OR Anhydrous DMF Amine 3-Aminobenzoic Acid Amine->Target

Figure 1: Convergent synthesis pathway highlighting critical reagents and process intermediates.

Module 1: The Precursor (Thiophene Acrylic Acid)

Context: The starting material, 3-(2-thienyl)acrylic acid, is synthesized via the Doebner modification of the Knoevenagel condensation.[1] Common Failure Mode: Decarboxylation occurs too early, or the thiophene ring polymerizes under harsh reflux, leading to a black tar.

Troubleshooting Protocol
SymptomRoot CauseCorrective Action
Low Yield (<50%) Incomplete decarboxylation.[1]Ensure the reaction mixture is heated to 90°C until CO₂ evolution completely ceases. Do not stop at the "solidification" stage.
Dark/Black Tar Polymerization of thiophene.Thiophene is acid-sensitive.[1] Ensure your pyridine (base) is in excess (3-5 eq) relative to the catalyst (piperidine).[1] Do not use strong mineral acids for the workup; use dilute HCl only to pH 3-4.[1]
Product is Oily Mixed anhydrides or impurities.[1]Recrystallize from Ethanol/Water (1:1) .[1] The pure acid should be a pale yellow solid (mp ~145-148°C).[1]

Q: Can I use commercial 3-(2-thienyl)acrylic acid? A: Yes, and it is recommended for small-scale batches to eliminate variable inputs.[1] If synthesizing, use the ratio: Aldehyde (1.0 eq) : Malonic Acid (1.2 eq) : Pyridine (3.0 eq) : Piperidine (0.1 eq) .

Module 2: Activation (The Acid Chloride)

Context: Converting the acrylic acid to the acid chloride is necessary for reactivity, but the vinyl-thiophene motif is electron-rich and prone to degradation by thionyl chloride (SOCl₂).[1]

Technical Directive
  • Reagent Choice: Use Thionyl Chloride (SOCl₂) with catalytic DMF .[1][2]

  • Temperature Control: Do NOT reflux SOCl₂ initially.

    • Protocol: Suspend the acid in dry DCM. Add catalytic DMF (2-3 drops).[1] Add SOCl₂ (1.5 eq) dropwise at 0°C . Allow to warm to Room Temperature (RT) and stir for 2-3 hours.

    • Why? High heat promotes addition of Cl across the double bond or electrophilic attack on the thiophene ring.

  • Isolation: Evaporate solvent and excess SOCl₂ under reduced pressure. Co-evaporate with dry toluene (2x) to remove trace SOCl₂.[1] Use the crude solid immediately.[3]

Q: My acid chloride is a dark oil. Is it ruined? A: Not necessarily. Thiophene derivatives often darken due to trace oxidation.[1] If it is free-flowing and reactive (fumes in air), proceed immediately to coupling.[1] If it is a viscous sludge, you likely polymerized the double bond—discard and restart with stricter temperature control (keep < 30°C).

Module 3: The Coupling (Amidation)

Context: This is the most common failure point. 3-Aminobenzoic acid (3-ABA) is a zwitterion; it is insoluble in DCM or Ether, leading to heterogeneous reactions that fail to go to completion.[1]

Method A: The Schotten-Baumann Condition (Recommended for Scale >1g)

Best for robustness and ease of purification.[1]

  • Dissolution: Dissolve 3-Aminobenzoic acid (1.0 eq) in 1M NaOH (2.2 eq). This deprotonates both the carboxylic acid and the amine, solubilizing the molecule as the dianion.

  • Addition: Cool to 0°C. Add the Thienyl-Acryloyl Chloride (dissolved in a minimal amount of THF or Acetone) dropwise.

  • pH Control: The reaction generates HCl, which will protonate the amine and kill reactivity. Monitor pH; if it drops below 8, add more NaOH.

  • Workup: The product (a carboxylic acid) will remain in the aqueous phase as a salt.

    • Wash the aqueous phase with Ethyl Acetate (removes unreacted acid chloride/impurities).

    • Acidify the aqueous phase carefully with 1M HCl to pH 3.

    • The product will precipitate. Filter and wash with water.

Method B: Anhydrous Coupling (Recommended for Research Scale <100mg)

Best if you lack Schotten-Baumann experience or require anhydrous conditions.[1]

  • Solvent: Use DMF or DMAc (Dimethylacetamide).[1] 3-ABA is soluble in these polar aprotic solvents.[1]

  • Base: Use Pyridine or DIPEA (2.5 eq).

  • Procedure: Add Acid Chloride to the Amine/Base solution at 0°C.

  • Risk: Removal of DMF requires extensive aqueous washing, which can be tricky with a benzoic acid product (emulsions).

Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Yield in Coupling CheckTLC Check TLC of Mother Liquor Start->CheckTLC Result1 Starting Amine (3-ABA) Still Present CheckTLC->Result1 Incomplete Result2 No Amine, Many Spots CheckTLC->Result2 Decomposition Solubility Solubility Issue: Switch to Method A (Schotten-Baumann) Result1->Solubility Hydrolysis Acid Chloride Hydrolyzed: Dry solvents/Check SOCl2 step Result1->Hydrolysis SideRxn O-Acylation or Polymerization: Lower Temp, Add dropwise Result2->SideRxn

Figure 2: Diagnostic logic for coupling failures.

Module 4: Purification & Characterization

Standard: The final product is an acid.[4][5]

  • Crude Isolation: If using Method A, the precipitate is likely >90% pure.

  • Recrystallization: If necessary, recrystallize from Methanol/Water or Acetic Acid/Water .[1]

  • NMR Validation (DMSO-d6):

    • Look for the trans-alkene doublets (J ~ 15-16 Hz) around 6.5 - 7.8 ppm.[1]

    • Confirm the Amide NH singlet (typically 10.0 - 10.5 ppm).[1]

    • Confirm COOH broad singlet (12.0 - 13.0 ppm).[1]

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling." Tetrahedron2005 , 61, 10827–10852. Link (Review of coupling strategies including Schotten-Baumann).[1]

  • Jones, G. "The Knoevenagel Condensation." Organic Reactions2011, 15, 204.
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic grounding for nucleophilic acyl substitution).

Sources

Optimization

Resolving solubility issues of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid in water

Technical Support Center: 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid Welcome to the technical support center for 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid. This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid

Welcome to the technical support center for 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimentation. Our goal is to equip you with the scientific rationale and practical protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid not dissolving in water?

A1: The molecular structure of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid contains several hydrophobic (water-repelling) components, including a thiophene ring, a benzene ring, and a propenamide linker. These features contribute to its poor aqueous solubility.[1][2][3] Thiophene and its derivatives are known to be insoluble in water and soluble in organic solvents.[1][2][3] Similarly, benzoic acid, while containing a polar carboxylic acid group, has limited water solubility that is highly dependent on temperature.[4][5][6][7] The combination of these structural elements results in a molecule that is "grease-ball" like and therefore challenging to dissolve in aqueous media.[1]

Q2: What are the immediate consequences of poor solubility in my experiments?

A2: Poor solubility can lead to several critical issues in your experiments:

  • Compound Precipitation: The compound can fall out of your aqueous assay buffer, leading to inaccurate concentrations and unreliable results.[1]

  • Inaccurate Potency Measurement: Undissolved particles are not available to interact with biological targets, which can lead to an underestimation of the compound's true potency (e.g., false negatives or artificially high IC50 values).[1]

  • Liquid Handling Errors: Precipitates can clog pipette tips and interfere with automated liquid handling systems, compromising the accuracy and precision of your experiments.[1]

  • Low Bioavailability: In preclinical in vivo studies, poor aqueous solubility is a primary reason for low bioavailability, making it difficult to assess a compound's therapeutic potential.[1]

Troubleshooting Guides

Issue 1: Complete Insolubility in Aqueous Buffers

If you are observing that your compound is completely insoluble in your desired aqueous buffer, the following strategies, ordered from simplest to most complex, can be employed.

Scientific Rationale: The structure of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid contains a carboxylic acid group (-COOH). Carboxylic acids are weak acids that can be deprotonated to form a negatively charged carboxylate ion (-COO⁻) in a basic solution.[8] This ionized form is significantly more water-soluble than the neutral form.[9] By increasing the pH of the aqueous solution above the pKa of the carboxylic acid, you can favor the formation of the more soluble carboxylate salt.[10][][12][13]

Experimental Protocol: pH-Dependent Solubility Determination

  • Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Add excess compound: To a known volume of each buffer, add an excess amount of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14][15]

  • Separate undissolved solid: Centrifuge the samples to pellet the undissolved solid.

  • Quantify dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.[16]

Data Presentation: pH vs. Solubility

pHSolubility (µg/mL)
5.0< 1
6.05
7.050
7.4150
8.0500
9.0>1000

Visualization: Effect of pH on Ionization

Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds.[17][18][19][20] They work by reducing the polarity of the aqueous solvent system, making it more favorable for hydrophobic molecules to dissolve.[][18] Common co-solvents used in biological assays include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[17][19][21]

Experimental Protocol: Co-solvent Solubility Screen

  • Prepare co-solvent stock solutions: Prepare stock solutions of your compound in 100% of the desired co-solvent (e.g., DMSO, ethanol).

  • Create a dilution series: In your aqueous buffer, create a dilution series of the co-solvent, typically ranging from 1% to 10% (v/v).

  • Add compound stock: Add a small, fixed volume of the compound stock solution to each co-solvent dilution.

  • Observe for precipitation: Visually inspect the solutions for any signs of precipitation immediately and after a set incubation period (e.g., 2 hours) at the desired temperature.

  • Quantify solubility (optional): If a more precise determination is needed, follow a similar procedure to the pH-dependent solubility determination, using varying percentages of the co-solvent.

Data Presentation: Co-solvent Concentration vs. Apparent Solubility

Co-solventConcentration (% v/v)Apparent Solubility (µM)
DMSO110
DMSO5100
Ethanol15
Ethanol550
PEG 40018
PEG 400575

Visualization: Co-solvent Mechanism

Caption: Mechanism of co-solvency for improving drug solubility.

Issue 2: Precipitation During Experiment

If your compound initially dissolves but then precipitates over the course of your experiment, this could be due to a variety of factors including temperature changes, interactions with other components in your assay, or the compound reaching its thermodynamic solubility limit over time.

Scientific Rationale: Surfactants are amphiphilic molecules that contain both a hydrophilic (water-loving) head and a hydrophobic (water-repelling) tail.[22] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles.[22] These micelles have a hydrophobic core that can encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility in the aqueous medium.[23][24][25]

Experimental Protocol: Surfactant Solubilization

  • Select a surfactant: Choose a biocompatible surfactant appropriate for your application (e.g., Polysorbate 80, Cremophor EL).

  • Prepare surfactant solutions: Prepare a series of solutions of the chosen surfactant in your aqueous buffer at concentrations both below and above its known CMC.

  • Add compound: Add your compound to each surfactant solution and equilibrate as previously described.

  • Determine solubility: Quantify the amount of dissolved compound in each solution.

Data Presentation: Surfactant Concentration vs. Solubility

SurfactantConcentration (mg/mL)Solubility (µg/mL)
Polysorbate 800.01 (Below CMC)10
Polysorbate 800.1 (Above CMC)250
Polysorbate 801.01500

Visualization: Micellar Solubilization

Micellar_Solubilization cluster_micelle Micelle cluster_solution Aqueous Solution surfactant drug drug_in_micelle Drug a1 a2 a3 a4 a5 a6 a7 a8 center water Water

Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[26][27] They can form inclusion complexes with poorly water-soluble drugs by encapsulating the hydrophobic part of the drug molecule within their cavity.[26][27][28][29] This complex is more water-soluble than the drug molecule alone.[26][27][28][29] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.[29]

Experimental Protocol: Cyclodextrin Complexation

  • Prepare a cyclodextrin solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in your aqueous buffer to create a stock solution.

  • Add compound: Add an excess of your compound to the cyclodextrin solution.

  • Equilibrate: Agitate the mixture until equilibrium is reached.

  • Determine solubility: Measure the concentration of the dissolved compound.

Data Presentation: Cyclodextrin Concentration vs. Solubility Enhancement

CyclodextrinConcentration (mM)Solubility (µg/mL)
None0< 1
HP-β-CD10200
HP-β-CD501200

Visualization: Cyclodextrin Inclusion Complex

Cyclodextrin_Complex cluster_complex Inclusion Complex cluster_water Aqueous Environment cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) drug Drug Molecule water Water

Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.

Advanced Strategy: Salt Formation

Scientific Rationale: For ionizable compounds like 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid, forming a salt is a highly effective method to increase solubility and dissolution rates.[30][31][32][33] By reacting the acidic drug with a base, a salt is formed which is often more crystalline and has a higher aqueous solubility than the free acid form.[30][31]

This is a chemical modification and should be considered if formulation strategies are insufficient. The selection of the appropriate salt form requires screening various counter-ions to find one that provides optimal solubility, stability, and manufacturability.[32]

References

  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025, September 20). Vertex AI Search.
  • Drug Solubility: Importance and Enhancement Techniques. PMC.
  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Source Not Found.
  • Salt formation to improve drug solubility. (2007, July 30). PubMed.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC.
  • Cyclodextrins in delivery systems: Applications. PMC - NIH.
  • Why salt formation of weak acid increases the drug solubility? (2023, February 8). ResearchGate.
  • improving solubility of thiophene derivatives for biological assays. Benchchem.
  • Cyclodextrin In Drug Delivery: A Review. (2012, November 11). SciSpace.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Source Not Found.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Source Not Found.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021, January 15). ManTech Publications.
  • Improving API Solubility by Salt and Cocrystal Formation. Merck Millipore.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI.
  • Cosolvent. Wikipedia.
  • Improving the Water Solubility of Poorly Soluble Drugs. (2017, May 8). Basicmedical Key.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 26). Pharma Excipients.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 7). ResearchGate.
  • salt selection in pharmaceutical product development. PPTX - Slideshare.
  • SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2014, August 1). Source Not Found.
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). JOCPR.
  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • The solubility of benzoic acid in seven solvents. ResearchGate.
  • Thiophene. Solubility of Things.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). Source Not Found.
  • Determining the water solubility of difficult-to-test substances A tutorial review. Source Not Found.
  • Properties of Thiophene Derivatives and Solubility. ResearchGate.
  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. Benchchem.
  • Aqueous Solubility. Creative Biolabs.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Source Not Found.
  • Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. (2022, August 1). MDPI.
  • Benzoic Acid - Structure, Properties, Reactions. (2023, January 20). Turito.
  • THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. (2013, November 21). USP-NF.
  • Solubility guidelines for candidate drugs (µg/mL). The bars show the... ResearchGate.
  • Annex 4. World Health Organization (WHO).
  • Estimating the Aqueous Solubility of Pharmaceutical Hydrates. PMC - NIH.
  • MultiScreen Solubility Filter Pl
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
  • Given the data in Problem 47:b. What pH would you make the water ... (2024, August 4). Pearson.
  • 2.2: Solubility Lab. (2021, September 11). Chemistry LibreTexts.
  • pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • Given the data in Problem 47: a. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? Pearson.
  • pH-solubility profiles or organic carboxylic acids and their salts. PubMed.
  • 15.5: Chemical Properties of Carboxylic Acids- Ionization and Neutralization. (2024, October 16). Source Not Found.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Thiophene-Amide Coupling

Welcome to the technical support center for thiophene-amide coupling. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in forming C-N bonds with thiophene moie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for thiophene-amide coupling. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in forming C-N bonds with thiophene moieties. Here, we move beyond simple protocols to explore the causality behind common side reactions and provide field-proven troubleshooting strategies to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a bromothiophene is giving me a significant amount of the dehalogenated thiophene. What is the primary cause?

A: Hydrodehalogenation is the most common side reaction in palladium-catalyzed couplings of thiophenes.[1][2] It occurs when the aryl halide starting material is reduced, replacing the halogen with a hydrogen atom.[3] This is often caused by an imbalance in the rates of the catalytic cycle steps. Specifically, if the desired reductive elimination to form the C-N bond is slow, competing pathways, such as the formation of palladium-hydride species that lead to dehalogenation, become more prominent.[1][4] Key factors that promote this side reaction include suboptimal ligand choice, an overly strong base, or the presence of protic impurities like water.[2]

Q2: I'm attempting to couple a thiophenecarboxylic acid with a primary amine using EDC/HOBt, but the yield is very low. What's going wrong?

A: Low yields in carbodiimide-mediated couplings often point to issues with the activated ester intermediate. There are two primary suspects:

  • Hydrolysis: The O-acylisourea intermediate formed from the reaction of the carboxylic acid and EDC is highly reactive and susceptible to hydrolysis by any water present in the reaction medium.[5] This reverts it back to the starting carboxylic acid.

  • Poor Nucleophilicity: If the amine is sterically hindered or electronically poor, its nucleophilic attack on the activated ester may be too slow, allowing the intermediate to decompose via other pathways.

For challenging couplings, switching to a more potent activating agent like HATU, which forms a more reactive OAt-active ester, can often overcome this issue.[5]

Q3: My reaction mixture is turning black, and the reaction has stalled. What does this indicate?

A: The formation of a black precipitate is typically palladium black, which is the result of catalyst decomposition.[2] The active Pd(0) species in the catalytic cycle is sensitive and can be deactivated through oxidation (if exposed to air) or by other impurities.[2][4] This is a clear sign that your reaction is no longer under catalytic turnover. The solution lies in ensuring rigorously inert and anhydrous conditions and using stable palladium precatalysts (e.g., G2 or G3 palladacycles) that generate the active Pd(0) species more cleanly in situ.[2]

Q4: Besides dehalogenation, what other common byproducts should I look for in a palladium-catalyzed thiophene coupling?

A: Homocoupling is another potential side reaction, where the thiophene halide starting material dimerizes to form a bithiophene species.[2][6] This can sometimes be favored at higher temperatures or with excessive catalyst loading.[2] Similarly, the amine or boronic acid coupling partner can also undergo homocoupling.[6][7] Careful monitoring by LC-MS or GC-MS is essential to identify these and other minor byproducts.

Troubleshooting Guides

Guide 1: Combating Hydrodehalogenation in Buchwald-Hartwig Amination

Hydrodehalogenation is a persistent challenge that directly competes with the desired C-N bond formation. The key to minimizing it is to accelerate the rate of reductive elimination relative to the rate of deleterious side pathways.

Troubleshooting Workflow

start High Dehalogenation Observed ligand Step 1: Re-evaluate Ligand Choice (Bulky, Electron-Rich) start->ligand base Step 2: Optimize the Base (Weaker, Non-Nucleophilic) ligand->base If problem persists conditions Step 3: Adjust Reaction Conditions (Temperature, Solvent) base->conditions If problem persists purify Step 4: Ensure Reagent Purity (Anhydrous & Degassed) conditions->purify If problem persists end Minimized Dehalogenation purify->end Optimized

Caption: Troubleshooting workflow for dehalogenation.

Causality-Driven Solutions
IssueUnderlying Cause (The "Why")Recommended Action & Rationale
Slow Reductive Elimination The ligand is not sufficiently bulky or electron-donating to promote the final C-N bond-forming step efficiently. This allows time for competing side reactions.[8]Switch to a bulky, electron-rich biarylphosphine ligand. Ligands like RuPhos, XPhos, or RockPhos sterically favor the monoligated Pd species and have electronic properties that dramatically accelerate reductive elimination, outcompeting the dehalogenation pathway.[1][2]
Formation of Pd-H Species Strong bases (e.g., NaOtBu) can promote β-hydride elimination from the amide or react with trace water, generating palladium hydride intermediates that are key culprits in hydrodehalogenation.[4]Use a weaker base. Switch to cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[4] These are often strong enough to deprotonate the amine without excessively promoting side reactions. For base-sensitive substrates, a combination of an organic base with an inorganic one (e.g., DBU + NaTFA) can be effective.[9]
Proton Source Availability The presence of water or other protic impurities provides a ready source of protons for the hydrodehalogenation pathway.[2]Ensure strictly anhydrous and inert conditions. Use freshly distilled, degassed solvents (toluene is often a good choice).[4][6] Dry all reagents thoroughly. Run the reaction under a positive pressure of argon or nitrogen.
Thermodynamic Favorability At higher temperatures, the activation energy for dehalogenation may be more easily overcome, increasing its rate relative to the desired coupling.Lower the reaction temperature. While this may slow the overall reaction, it can disproportionately reduce the rate of the dehalogenation side reaction.[1][2] Monitor the reaction over a longer period.
Guide 2: Overcoming Low Conversion in Peptide-Style Amide Couplings

When palladium catalysis is not an option, traditional coupling reagents are used. Their success hinges on the efficient formation and consumption of an activated intermediate.

Activation and Side Reaction Pathway

RCOOH Thiophene-COOH O_Acyl O-Acylisourea (Unstable Intermediate) RCOOH->O_Acyl EDC EDC EDC->O_Acyl HOBt_Ester HOBt-Ester (More Stable Intermediate) O_Acyl->HOBt_Ester Hydrolysis Hydrolysis (Side Reaction) O_Acyl->Hydrolysis H₂O HOBt HOBt HOBt->HOBt_Ester Amide Desired Thiophene-Amide HOBt_Ester->Amide Amine Amine (R-NH₂) Amine->Amide

Caption: EDC/HOBt activation pathway and hydrolysis side reaction.

Troubleshooting Low-Yield Couplings
ProblemPotential CauseSuggested Solution
No Product Formation The activated intermediate is being hydrolyzed faster than it can react with the amine. This is common with wet solvents or reagents.[5]Use anhydrous solvents (DMF, DCM) and reagents. For difficult couplings, switch to a more powerful reagent system like HATU/DIPEA . HATU forms a highly reactive OAt-ester that is less prone to hydrolysis and more reactive towards nucleophiles.[5][10]
Stalled Reaction The amine is not nucleophilic enough (e.g., sterically hindered aniline) to react with the activated ester at a sufficient rate.Increase the reaction temperature moderately (e.g., to 40-50 °C). Alternatively, consider converting the carboxylic acid to an acid chloride using SOCl₂ or oxalyl chloride.[11] This creates a much more electrophilic species that will react with even weak nucleophiles. Caution: this is a harsher method and may not be suitable for sensitive substrates.
Multiple Byproducts A side reaction is occurring where the amine attacks the coupling reagent itself, forming a guanidinium byproduct. This depletes both the amine and the reagent.Control the order of addition. Premix the carboxylic acid, coupling reagent, and any additive (like HOBt) for a short period (5-15 minutes) to form the activated ester before adding the amine. This minimizes the opportunity for the amine and coupling reagent to react directly.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of Bromothiophene

This protocol provides a starting point for optimization. The choice of ligand and base is critical and should be tailored to the specific substrates.

  • Reaction Setup: In a glovebox or under a stream of argon, add the bromothiophene (1.0 eq.), the amine (1.2 eq.), a bulky biarylphosphine ligand (e.g., RuPhos, 2-4 mol%), the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and the base (e.g., Cs₂CO₃, 1.5 eq.) to an oven-dried reaction vessel with a stir bar.[2][4]

  • Reagent Addition: Add anhydrous, degassed toluene (to make a ~0.1 M solution) via syringe.

  • Reaction Conditions: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]

Protocol 2: Deactivating Silica Gel for Chromatography

For thiophene amides that are sensitive to acid and may degrade on a standard silica gel column.

  • Prepare Slurry: Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 hexane:ethyl acetate).

  • Add Base: To this slurry, add triethylamine to a final concentration of 1-2% v/v.[12] For example, for every 100 mL of eluent used to make the slurry, add 1-2 mL of triethylamine.

  • Pack Column: Swirl the slurry well and pack your chromatography column as usual.

  • Elute: Run the column using an eluent that also contains 1-2% triethylamine. This neutralized environment will minimize on-column degradation of your product.[12]

References

  • BenchChem. (2025). Preventing dehalogenation in reactions with 3-Bromobenzo[b]thiophene-2-carbaldehyde. BenchChem Technical Support.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Thomas, S., et al. (2019).
  • BenchChem. (2025). preventing dehalogenation in reactions of 3,4-dibromothiophene-2-carbaldehyde. BenchChem Technical Support.
  • ResearchGate. (2025). Palladium-Catalyzed C-H Homocoupling of Thiophenes: Facile Construction of Bithiophene Structure. Request PDF.
  • BenchChem. (2025). How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos. BenchChem Technical Support.
  • BenchChem. (2025).
  • Gherghel, L., et al. (n.d.).
  • Wigman, L., et al. (2014).
  • Handy, S. T., & Zhang, Y. (2002).
  • BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions. BenchChem Technical Support.
  • Handy, S. T., & Zhang, Y. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC.
  • BenchChem. (2025).
  • Zatopkova, R., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
  • Canadian Journal of Chemistry. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Gujral, S. S., et al. (n.d.). Synthesis of Diarylamines in the Thiophene Series by Buchwald-Hartwig Coupling.
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Tourigny, D. S., & Arndtsen, B. A. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Åslund, A. K. O., et al. (n.d.).
  • Hartough, H. D. (1956). Process for the purification of thiophene. U.S.
  • Wu, X. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Chochkova, M., et al. (2025). Ligands and metal complexes based on thiophene‐containing carboxylic acid reported as antimicrobial compounds.
  • Oishi, T., et al. (2008). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Kobe University.
  • Edelmann, F. T. (2020). What is the best technique for amide purification?
  • Nolan, S. P. (2014). Science of Synthesis: Cross Coupling and Heck-Type Reactions 2, Carbon–Heteroatom Cross Coupling and C–C Cross Couplings of Allenes, Alkynes, and Alkenes. Synthesis.
  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • R Discovery. (2025).
  • Google Patents. (n.d.).
  • Yousif, D., et al. (2021).
  • PubMed. (2021).
  • Wikipedia. (n.d.). Thiophene.
  • BenchChem. (2025). Purification techniques for 2-Decylthiophene monomer after synthesis. BenchChem Technical Support.
  • Stambuli, J. P., et al. (2002). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Increased binding of thiophene-based ligands to mercury(ii) with water solubilizing functional groups. Molecular Systems Design & Engineering.
  • Bonet, A., et al. (2014). Iterative reactions of transient boronic acids enable sequential C–C bond formation.
  • ResearchGate. (2025). Selective Metalation of Thiophene and Thiazole Rings with Magnesium Amide Base. Request PDF.
  • ResearchGate. (2025). (PDF)
  • Reddit. (2021).
  • Yousif, D., et al. (2021).
  • ResearchGate. (2020).
  • ResearchGate. (2017).
  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation.
  • MDPI. (2022).

Sources

Optimization

Stability of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid in DMSO

This technical guide addresses the stability, solubility, and handling of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid (CAS: 1016753-48-2), utilizing chemical principles applicable to cinnamamide derivatives and thiop...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, solubility, and handling of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid (CAS: 1016753-48-2), utilizing chemical principles applicable to cinnamamide derivatives and thiophene-conjugated systems.

Topic: 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid in DMSO

Executive Summary & Chemical Profile

3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid is a synthetic small molecule characterized by a thiophene ring conjugated to an acrylamide linker (prop-2-enamido), which is further coupled to a benzoic acid moiety. This structural motif classifies it as a Michael acceptor, making it chemically reactive toward nucleophiles (e.g., thiols) while retaining specific stability concerns regarding light and moisture.

Key Physicochemical Data:

PropertyValue / Characteristic
CAS Number 1016753-48-2
Molecular Formula C₁₄H₁₁NO₃S
Molecular Weight 273.31 g/mol
Solubility in DMSO High (>10 mM typical); DMSO is the preferred solvent for stock solutions.
Chemical Class Heterocyclic Cinnamamide / Michael Acceptor
Primary Stability Risk Photochemical Isomerization (

) & Nucleophilic Attack (in assays).
Stability in DMSO: Technical Analysis

Dimethyl sulfoxide (DMSO) is the standard solvent for this compound due to its ability to solvate both the polar benzoic acid tail and the aromatic thiophene head. However, users must navigate three critical stability vectors:

A. Chemical Stability (Hydrolysis & Reactivity)

The amide bond connecting the linker to the benzoic acid is chemically robust in pure DMSO. Unlike esters, it is resistant to spontaneous hydrolysis at neutral pH.

  • Risk Factor: The

    
    -unsaturated carbonyl (acrylamide) is a Michael acceptor . While stable in pure DMSO, it will covalently react with free thiols (e.g., DTT, 
    
    
    
    -mercaptoethanol) or strong nucleophiles if they are present in the same stock solution or downstream assay buffer [1].
  • Verdict: Stable in anhydrous DMSO for >6 months at -20°C.

B. Photostability (Isomerization)

The conjugated system (Thiophene–C=C–Carbonyl) allows for extended


-electron delocalization. This chromophore is susceptible to photo-induced 

(trans-to-cis) isomerization upon exposure to UV or ambient blue light.
  • Consequence: The

    
    -isomer often exhibits significantly reduced biological potency due to steric mismatch with binding pockets.
    
  • Protocol: Solutions must be stored in amber glass or foil-wrapped vials.

C. Physical Stability (Hygroscopicity)

DMSO is highly hygroscopic. Absorption of atmospheric water can alter the solubility profile.

  • Mechanism: The benzoic acid moiety is pH-dependent. If water enters the DMSO stock, the effective pH may shift, or the hydrophobic thiophene moiety may drive precipitation (the "crashing out" effect).

  • Prevention: Use anhydrous DMSO (≥99.9%) and store under desiccant.

Standard Operating Procedure (SOP)
Protocol: Preparation of 10 mM Stock Solution

Materials Required:

  • Compound (Solid powder)

  • Anhydrous DMSO (Spectrophotometric grade, ≥99.9%)

  • Amber glass vial (Borosilicate) with PTFE-lined cap

  • Vortex mixer

  • Sonicator (Optional)

Step-by-Step Methodology:

  • Calculate Mass: For 1 mL of 10 mM stock, weigh 2.73 mg of the compound.

    • Note: Always weigh the solid first, then add solvent to avoid volume displacement errors.

  • Solvent Addition: Add 1 mL of Anhydrous DMSO to the vial.

    • Critical: Do not use DMSO that has been left open to air.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and colorless to pale yellow. If particles persist, sonicate for 5 minutes at room temperature.

  • Aliquot & Storage: Immediately divide the master stock into single-use aliquots (e.g., 50 µL) in amber microtubes.

  • Freezing: Store at -20°C or -80°C .

    • Avoid: Repeated freeze-thaw cycles, which promote moisture uptake and degradation.

Troubleshooting Guide (Q&A)

Q1: My DMSO stock solution has turned cloudy after thawing. Is it still usable?

  • Diagnosis: This indicates precipitation , likely due to moisture uptake. DMSO freezes at 18.5°C; if the vial was not tightly sealed, water vapor may have condensed inside during the thaw process.

  • Solution:

    • Warm the solution to 37°C for 5–10 minutes and vortex.

    • If it clears, the compound is likely intact. Use immediately.

    • If cloudiness persists, the compound may have crystallized irreversibly or degraded. Discard and prepare fresh stock.

Q2: The color of the solution shifted from pale yellow to dark orange/brown.

  • Diagnosis: This suggests oxidative degradation or photodecomposition . Thiophene rings can be sensitive to oxidation (forming S-oxides) or polymerization under intense light/oxidizing conditions.

  • Action: Do not use. This indicates a chemical change that will affect biological data. Ensure future stocks are protected from light.

Q3: Can I add DTT or Glutathione to the DMSO stock to prevent oxidation?

  • Answer: ABSOLUTELY NOT.

  • Reasoning: This molecule contains an acrylamide motif (a Michael acceptor). Adding thiols (DTT, GSH) will result in a rapid covalent reaction (Michael addition) across the double bond, destroying the compound's pharmacophore [1]. Keep thiols only in the final assay buffer, and add the compound last to trigger the reaction if that is the intended mechanism (covalent inhibition).

Q4: I see a double peak in my LC-MS analysis of the stock.

  • Diagnosis: This is the hallmark of Cis-Trans Isomerization .

  • Cause: Exposure to light during weighing or dissolution.

  • Fix: Perform all handling in low-light conditions. Check the integration ratio; if the minor peak is <5%, it may still be usable for preliminary screens, but fresh stock is recommended for

    
     determination.
    
Stability & Handling Workflow (Visualization)

StabilityWorkflow Start Solid Compound (Store at 4°C, Desiccated) Dissolve Dissolve in Anhydrous DMSO (Amber Vial) Start->Dissolve Weigh & Add Solvent Check Visual Inspection: Clear Solution? Dissolve->Check Aliquot Aliquot into Single-Use Amber Tubes Check->Aliquot Yes Issue_Cloudy Cloudy/Precipitate Check->Issue_Cloudy No Freeze Freeze at -20°C or -80°C Aliquot->Freeze Use Ready for Assay Freeze->Use Thaw once Action_Warm Warm to 37°C & Vortex Issue_Cloudy->Action_Warm Water Uptake? Decision_Clear Clears? Action_Warm->Decision_Clear Discard Discard (Degraded/Hydrated) Decision_Clear->Discard No Decision_Clear->Use Yes

Figure 1: Decision matrix for the preparation, storage, and troubleshooting of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid stocks.

Frequently Asked Questions (FAQs)

Q: What is the maximum solubility in aqueous buffers (PBS)? A: As a benzoic acid derivative, solubility is pH-dependent. At pH 7.4 (PBS), the carboxylic acid is deprotonated (COO⁻), improving solubility. However, the lipophilic thiophene-acrylamide tail limits this. Expect solubility <100 µM in PBS. Always dilute the DMSO stock into buffer slowly with vortexing to prevent "crashing out."

Q: Is this compound cell-permeable? A: Yes. The calculated LogP (partition coefficient) is typically between 2.5 and 3.5 for this class of molecules [2], suggesting good membrane permeability. The DMSO concentration in cell culture should be kept <0.5% (v/v) to avoid solvent toxicity.

Q: Can I store the stock at 4°C (Refrigerator)? A: Not recommended for long periods. DMSO freezes at 18.5°C, so at 4°C, the solution will be solid. Frequent temperature fluctuations near the freezing point can promote crystal growth. Store at -20°C (fully frozen) or room temperature (fully liquid, short term only).

References
  • Kéki, S. et al. (2001). "Interaction of acrylamide with thiol groups: A kinetic study." Journal of Polymer Science Part A: Polymer Chemistry. Link

    • Context: Establishes the reactivity of acrylamide derivatives (Michael acceptors) with thiols, validating the warning against DTT in stock solutions.
  • ChemScene. (n.d.). "3-((Thiophen-2-ylmethyl)amino)benzoic acid - Physicochemical Data." ChemScene Product Database. Link

    • Context: Provides comparative physicochemical properties (LogP, solubility)
  • Santa Cruz Biotechnology. (n.d.).[1] "3-(2-Thiophen-2-yl-acetylamino)-benzoic acid Product Data." SCBT. Link[1]

    • Context: Confirms the structural class and handling requirements for thiophene-amido-benzoic acid deriv

Sources

Troubleshooting

Troubleshooting purification of thiophene-derived benzoic acids

Welcome to the Technical Support Center for Thiophene-Derived Benzoic Acids . As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of handling these compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiophene-Derived Benzoic Acids . As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of handling these compounds.

Thiophene-derived benzoic acids present a dual-challenge during purification: the electron-rich thiophene ring is highly susceptible to oxidative degradation, while the benzoic acid moiety engages in strong hydrogen bonding, complicating chromatographic separation. This guide provides field-proven, self-validating protocols to ensure high-purity isolation.

Diagnostic Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (Thiophene-Benzoic Acid) CheckColor Is the product discolored/dark? Start->CheckColor Charcoal Protocol 2: Activated Charcoal Treatment CheckColor->Charcoal Yes CheckImp Are neutral/basic impurities present? CheckColor->CheckImp No Charcoal->CheckImp AcidBase Protocol 3: Acid-Base Extraction CheckImp->AcidBase Yes CheckTailing Does the product streak on silica gel? CheckImp->CheckTailing No AcidBase->CheckTailing Flash Protocol 1: Flash Chromatography with Acidic Modifier CheckTailing->Flash Yes Pure Pure Thiophene-Derived Benzoic Acid CheckTailing->Pure No Flash->Pure

Diagnostic workflow for purifying thiophene-derived benzoic acids.

FAQ 1: Chromatography & Peak Tailing

Q: My thiophene-derived benzoic acid streaks severely on normal-phase silica gel, leading to poor resolution from Suzuki coupling byproducts. How can I fix this?

A: This is a classic hydrogen-bonding issue. Benzoic acids act as strong hydrogen-bond donors and acceptors, interacting heavily with the free silanol (Si-OH) groups on the silica stationary phase. This causes the compound to drag across the column, resulting in peak tailing and streaking.

The Causality: To disrupt this interaction, you must introduce a volatile acidic modifier to the mobile phase[1]. The acid protonates the silanol sites on the silica and suppresses the ionization of your benzoic acid, ensuring it remains in its neutral, less-polar state and elutes as a tight, symmetrical band.

Table 1: Quantitative Comparison of Chromatographic Modifiers

ModifierOptimal ConcentrationPhase SuitabilityMechanistic Action & Notes
Acetic Acid 0.5% – 1.0% (v/v)Normal Phase (Silica)Suppresses ionization; highly volatile for easy post-column removal via co-evaporation[1].
Formic Acid 0.05% – 0.1% (v/v)Reverse Phase (HPLC)Excellent LC-MS compatibility; sharpens peaks by maintaining low pH (~2.5)[2].
Trifluoroacetic Acid 0.05% – 0.1% (v/v)Reverse Phase (HPLC)Strong ion-pairing agent; however, prolonged exposure can degrade sensitive thiophenes.
Protocol 1: Normal-Phase Flash Chromatography with Acidic Modifiers
  • Solvent Preparation: Prepare your desired mobile phase (e.g., Hexane/Ethyl Acetate) and add 1% (v/v) glacial acetic acid[1].

  • Column Equilibration: Flush the silica column with 3–5 column volumes (CV) of the acidic mobile phase. Causality: This pre-saturates the active silanol sites before the sample is introduced.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of the mobile phase. If the sample is insoluble, pre-absorb it onto Celite (avoid pre-absorbing onto silica, as concentrated acid on dry silica can degrade the thiophene ring).

  • Elution: Run the column and monitor via TLC using the exact same acidic solvent system.

  • System Validation: Spot the initial fractions on a TLC plate. If the compound still streaks, the column was not adequately equilibrated with the acidic modifier.

  • Acid Removal: Pool the pure fractions and concentrate under reduced pressure. To remove residual acetic acid, co-evaporate the residue with toluene (2x) followed by high-vacuum drying.

FAQ 2: Thiophene Ring Degradation & Coloration

Q: The isolated product develops a yellow/brownish tint upon concentration or storage. Is my compound degrading?

A: Yes. Thiophene rings—particularly those with extended conjugation to a benzoic acid core—are highly susceptible to oxidation.

The Causality: The inherent reactivity of the electron-rich thiophene moiety makes it prone to [2+4] cycloaddition with singlet oxygen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), forming an unstable endoperoxide intermediate. This intermediate quickly decomposes into complex, colored polymeric byproducts[3]. To reverse this, you must physically remove the oxidized polymers.
Protocol 2: Decolorization and Recrystallization
  • Dissolution: In a fume hood, dissolve the discolored thiophene-benzoic acid in a minimal amount of hot aqueous ethanol[1].

  • Charcoal Treatment: Add 5–10% (w/w) activated charcoal. Causality: The highly porous carbon matrix selectively adsorbs high-molecular-weight polymeric oxidation products and trapped endoperoxides. Boil briefly for 5 minutes.

  • Hot Filtration: Filter the hot suspension through a pad of Celite using a pre-heated funnel to prevent premature crystallization[1].

  • System Validation: Observe the filtrate. A successful charcoal treatment will yield a visibly lighter (pale yellow or colorless) solution. If the solution remains dark, repeat the charcoal addition.

  • Crystallization: Slowly add hot water until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature before transferring to an ice bath[1]. Collect the purified crystals via vacuum filtration.

FAQ 3: Removing Suzuki Coupling Byproducts

Q: My Suzuki cross-coupling yielded the target thiophene-benzoic acid, but it is contaminated with homocoupled thiophene dimers and unreacted boronic acid. How do I separate them without complex chromatography?

A: Suzuki couplings of thiophene boronic acids often yield homocoupled thiophene dimers due to trace oxygen ingress or palladium-catalyzed homocoupling[4]. Because your target product contains an ionizable carboxylic acid, you can bypass chromatography entirely using a targeted liquid-liquid extraction.

The Causality: Homocoupled thiophene dimers are neutral and highly lipophilic. Unreacted boronic acids have a pKa of ~8.5–9.0, making them mostly neutral at pH 8. Benzoic acids have a pKa of ~4.0. By adjusting the aqueous phase to pH 8, only the benzoic acid will deprotonate and migrate into the water layer[1].

Table 2: pKa and Solubility Profile for Acid-Base Extraction

Compound TypeApprox. pKaState at pH 8 (NaHCO

)
State at pH 2 (HCl)Primary Phase Location
Thiophene-Benzoic Acid 4.0 - 4.5Deprotonated (Salt)Protonated (Neutral)Aqueous (pH 8) / Organic (pH 2)
Homocoupled Thiophene N/ANeutralNeutralOrganic
Unreacted Boronic Acid 8.5 - 9.0Mostly NeutralNeutralOrganic
Protocol 3: Advanced Acid-Base Extraction
  • Organic Dissolution: Dissolve the crude Suzuki reaction mixture in ethyl acetate or diethyl ether[1].

  • Basic Extraction: Transfer to a separatory funnel and extract with 3 portions of saturated aqueous sodium bicarbonate (NaHCO

    
    , pH ~8). Causality: The benzoic acid reacts to form a water-soluble sodium salt and moves to the aqueous layer, leaving neutral impurities behind[1].
    
  • Organic Wash: Wash the combined aqueous extracts with fresh ethyl acetate (1x) to remove trace lipophilic impurities.

  • System Validation (Part 1): Spot the organic wash on a TLC plate; no UV-active material should remain at the baseline, confirming all benzoic acid is in the aqueous layer.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl until the pH reaches 2. Causality: This reprotonates the carboxylate, drastically reducing its aqueous solubility.

  • System Validation (Part 2): Verify the pH with indicator paper. You should observe the immediate precipitation of the white/pale-yellow benzoic acid.

  • Recovery: Extract the precipitated product with fresh ethyl acetate (3x). Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate to yield the pure product.

References

  • ResearchGate - Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. URL:[Link]

  • MDPI - Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. URL:[Link]

  • MDPI - Thiophene-Based Trimers and Their Bioapplications: An Overview. URL:[Link]

Sources

Optimization

Thiophene Integrity Assurance: Synthesis &amp; Stability Guide

Technical Support Center: Thiophene Chemistry Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Preventing Oxidative Degradation of the Thiophene Ring Audience: Medicinal Chemists, Process Chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thiophene Chemistry

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Preventing Oxidative Degradation of the Thiophene Ring Audience: Medicinal Chemists, Process Chemists, Drug Discovery Leads

Core Directive: The "Sulfur Paradox"

As a Senior Application Scientist, I often see researchers treat thiophene simply as "benzene with a sulfur." This is a dangerous oversimplification. Thiophene is significantly more electron-rich than benzene, making it highly susceptible to electrophilic attack.[1][2] However, the sulfur atom itself is a nucleophile.

The Paradox: You need an oxidant to transform a side chain (e.g., alcohol to aldehyde), but that same oxidant may attack the sulfur atom (S-oxidation) or the electron-rich double bond (epoxidation), leading to ring opening or polymerization.

The Golden Rule: Never use electrophilic oxygen transfer agents (peracids, dioxiranes) if you intend to preserve the thiophene ring, unless the ring is heavily deactivated or sterically shielded.

Troubleshooting Guide & FAQs

This section addresses real-world failures encountered in the lab.

Scenario A: Electrophilic Aromatic Substitution (Nitration)

Q: I attempted to nitrate 2-methylthiophene using standard mixed acid (conc. H₂SO₄ / HNO₃), but the reaction exothermed violently and resulted in a black tar. What happened?

A: You likely triggered an autocatalytic oxidative decomposition.

  • The Cause: Thiophene is ~1000x more reactive than benzene. Standard mixed acids generate the nitronium ion (

    
    ), but they also contain nitrous acid (
    
    
    
    ). Nitrous acid catalyzes a nitrosation-oxidation cycle that rapidly polymerizes thiophene rings, leading to "tar" and potential runaways.
  • The Fix: Switch to Acetyl Nitrate .

    • Why: It generates the nitronium equivalent in a milder, non-aqueous medium (acetic anhydride) and suppresses nitrous acid formation.

    • Protocol: See Protocol B below.

Scenario B: Side-Chain Oxidation

Q: I need to oxidize a 2-thenylic alcohol to an aldehyde. I used m-CPBA, but my NMR shows a complex mixture and loss of aromaticity. Why?

A: m-CPBA is a "Thiophene Killer."

  • The Cause: Peracids like m-CPBA are electrophilic oxidants. They attack the sulfur lone pair to form a thiophene S-oxide. This intermediate is anti-aromatic and highly unstable; it rapidly undergoes Diels-Alder dimerization or rearranges to form non-aromatic thiolactones.

  • The Fix: Use Manganese Dioxide (MnO₂) or Dess-Martin Periodinane (DMP) .

    • Why: These reagents operate via mechanisms that do not transfer an electrophilic oxygen atom to the sulfur. MnO₂ coordinates to the benzylic (thenylic) hydroxyl, facilitating radical or ionic hydrogen abstraction without touching the ring sulfur.

Scenario C: Metabolic Stability (Drug Discovery)

Q: Our thiophene lead compound shows high hepatotoxicity in rat microsomes. Is this oxidation-related?

A: Almost certainly.

  • The Cause: Cytochrome P450 enzymes (specifically CYP2C9) can epoxidize the thiophene ring or S-oxidize it.[3] The resulting thiophene epoxide or S-oxide is a "soft" electrophile that covalently binds to liver proteins (e.g., cysteinyl residues), causing immune-mediated toxicity (similar to the toxicity mechanism of tienilic acid).

  • The Fix: Block the "metabolic soft spots."

    • Strategy: Substitute the 2- and 5-positions with bulky or electron-withdrawing groups (e.g., Cl, CF₃) to sterically hinder enzymatic approach and electronically deactivate the ring toward oxidation.

Visualizing the Oxidative Pathways

The following diagram maps the divergent fates of thiophene under different oxidative conditions.

ThiopheneOxidation Start Thiophene Substrate Oxidant1 Electrophilic Oxidant (m-CPBA, H2O2/Acid) Start->Oxidant1 Oxidant2 Nucleophilic/Radical Oxidant (MnO2, DMP, Swern) Start->Oxidant2 SOxide Thiophene S-Oxide (Highly Unstable) Oxidant1->SOxide S-Attack Epoxide 2,3-Epoxide Oxidant1->Epoxide C=C Attack Dimer Diels-Alder Dimers (Polymer/Tar) SOxide->Dimer Dimerization Thiolactone Thiolactone (Ring Opening) Epoxide->Thiolactone NIH Shift Aldehyde Thenyl Aldehyde (Ring Intact) Oxidant2->Aldehyde Side-Chain Only

Figure 1: Mechanistic divergence of thiophene oxidation. Red paths indicate ring destruction; green paths indicate successful side-chain functionalization.

Validated Experimental Protocols

These protocols are designed to be self-validating. If the color changes described do not occur, stop and re-evaluate reagents.

Protocol A: Selective Oxidation of Thenylic Alcohols (MnO₂ Method)

Best for: Converting thiophene-methanol derivatives to aldehydes without S-oxidation.

Reagents:

  • Activated Manganese Dioxide (MnO₂) [Must be "Activated" grade; excess required].

  • Dichloromethane (DCM) or Chloroform.

  • Substrate: 2-thiophenemethanol derivative.[4][5]

Step-by-Step:

  • Preparation: Dissolve 1.0 equiv of the alcohol in DCM (0.1 M concentration).

  • Addition: Add 10.0 equiv of Activated MnO₂.

    • Note: A large excess is necessary because the reaction is heterogeneous and surface-dependent.

  • Reaction: Stir vigorously at room temperature.

    • Visual Check: The black MnO₂ suspension should remain black. If it turns brown/clumpy rapidly, your substrate may be wet.

  • Monitoring: Check TLC every hour. Thiophene aldehydes are usually UV-active and less polar than the alcohol.

  • Workup: Filter through a pad of Celite. Wash the pad with DCM.[4]

  • Result: Evaporation yields the clean aldehyde. No aqueous workup is needed (avoids emulsion issues common with thiophenes).

Protocol B: Non-Destructive Nitration (Acetyl Nitrate Method)

Best for: Adding a nitro group to the ring without tar formation.

Reagents:

  • Fuming Nitric Acid (HNO₃).[1][6]

  • Acetic Anhydride (Ac₂O).

  • Acetic Acid (AcOH).

Step-by-Step:

  • Generate Reagent (In Situ):

    • Cool Acetic Anhydride (excess) to 0°C.

    • Slowly add Fuming HNO₃ (1.05 equiv) dropwise. Maintain temp < 5°C.

    • Safety: This generates Acetyl Nitrate (

      
      ). Do not allow to warm up significantly; acetyl nitrate is unstable at high heat.
      
  • Substrate Addition:

    • Dissolve thiophene substrate in Acetic Anhydride or Acetic Acid.[6]

    • Add the Acetyl Nitrate solution to the substrate solution dropwise at 0°C - 10°C.

  • Quench:

    • Once TLC shows consumption, pour the mixture onto ice water.

    • Self-Validation: The product should precipitate as a yellow solid.[2] If the solution turns dark red/black, oxidative degradation has occurred (temperature was likely too high).

  • Isolation: Filter the solid or extract with DCM. Neutralize with saturated NaHCO₃ to remove acetic acid.

Reagent Compatibility Matrix
Oxidizing AgentCompatibilityMechanism Note
m-CPBA High Risk Attacks Sulfur (S-oxide) or C=C (Epoxide).
H₂O₂ / Acid High Risk Forms peracids in situ; destroys ring.
MnO₂ (Activated) Excellent Surface-mediated; ignores Sulfur lone pair.
Dess-Martin (DMP) Excellent Mild, neutral; no electrophilic oxygen transfer to S.
Swern (DMSO/Oxalyl) Good Generally safe at -78°C; avoids S-oxidation.
KMnO₄ ⚠️ Conditional Can oxidize alkyl side chains to acids, but requires pH control to prevent ring degradation.
PCC Good Standard for alcohols; chromium waste is the main drawback.
Decision Tree: Selecting the Right Oxidant

OxidantSelection Start Goal: Oxidize Thiophene Derivative Target What is the Target Functional Group? Start->Target Aldehyde Alcohol -> Aldehyde Target->Aldehyde Acid Alcohol/Alkyl -> Carboxylic Acid Target->Acid Nitro H -> Nitro (-NO2) Target->Nitro AldehydeMethod Use MnO2 (Benzylic) or DMP Aldehyde->AldehydeMethod AcidMethod Step 1: Aldehyde (MnO2) Step 2: Pinnick Oxidation (NaClO2) Acid->AcidMethod WarnKMnO4 Avoid direct KMnO4 (Risk of Ring Opening) Acid->WarnKMnO4 NitroMethod Use Acetyl Nitrate (HNO3 + Ac2O) Nitro->NitroMethod WarnMixed Avoid H2SO4/HNO3 (Explosion Risk) Nitro->WarnMixed

Figure 2: Strategic decision tree for reagent selection to ensure thiophene ring survival.

References
  • Dansette, P. M., et al. (2012). "Metabolic Activation of Prasugrel: Nature of the Two Competitive Pathways Resulting in the Opening of Its Thiophene Ring." Chemical Research in Toxicology. [Link]

  • Raasch, M. S. (1980). "Thiophene S-oxides."[3][7] The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (2025). "Dess-Martin Oxidation."[8][9] [Link]

  • Organic Syntheses. (1934).[6] "2-Nitrothiophene."[2][10] Organic Syntheses, Coll.[11] Vol. 2, p.466. [Link]

Sources

Troubleshooting

Overcoming assay interference with 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid

Topic: Overcoming Assay Interference & Optimization Compound Profile & Risk Assessment Compound: 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid Primary Application: Phosphatase Inhibition (e.g., PTP1B, SHP2) due to the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Assay Interference & Optimization

Compound Profile & Risk Assessment

Compound: 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid Primary Application: Phosphatase Inhibition (e.g., PTP1B, SHP2) due to the benzoic acid moiety acting as a phosphate mimetic. Physicochemical Risk Profile:

  • Aggregation (High Risk): The molecule features a planar, hydrophobic core (thiophene-ene-amide) linked to a polar head group (benzoic acid). This amphiphilic structure mimics surfactants, making it highly prone to forming colloidal aggregates that sequester enzymes, leading to false-positive inhibition.

  • Optical Interference (Medium Risk): The extended conjugation (thiophene + alkene + benzene) creates a chromophore that absorbs in the UV-Blue region (300–400 nm). This can cause Inner Filter Effects (IFE) in fluorescence assays.[1]

  • Solubility (Medium Risk): Limited aqueous solubility at acidic/neutral pH due to the hydrophobic linker; requires careful DMSO management.

Troubleshooting Guides (FAQ Format)

Module A: Distinguishing Specific Inhibition from Aggregation

Q: My compound shows potent inhibition (


), but the Hill slope is very steep (> 2.0). Is this a real hit? 

A: A steep Hill slope is a hallmark of non-specific inhibition caused by colloidal aggregation (SCAMs - Small Colloidally Aggregating Molecules). This compound class is a known "frequent hitter" via this mechanism.

The Mechanism: At a critical concentration (Critical Aggregation Concentration, CAC), the monomeric compound self-assembles into colloids. These colloids adsorb the enzyme on their surface, denaturing it or blocking the active site. This is not specific binding.

Diagnostic Protocol: The Detergent Sensitivity Test To validate the hit, you must disrupt the aggregates without affecting the enzyme.

  • Prepare Assay Buffer: Add a non-ionic detergent. We recommend 0.01% to 0.1% Triton X-100 (or freshly prepared Tween-80).

  • Run Parallel Dose-Response:

    • Plate A: Standard Buffer (No detergent).

    • Plate B: Buffer + 0.01% Triton X-100.

  • Analyze Results:

    • Specific Inhibitor:

      
       remains constant (
      
      
      
      3-fold).
    • Aggregator: Inhibition disappears or shifts significantly (> 10-fold) in the presence of detergent.

Data Interpretation Table:

ObservationWith Triton X-100DiagnosisAction
Potency Loss

shifts >10x (e.g., 5

M

>100

M)
False Positive (Aggregation)Discard or optimize structure to reduce hydrophobicity.
Potency Stable

remains ~5

M
True Binder Proceed to orthogonal assay (e.g., SPR/NMR).
Partial Shift

shifts 2-5x
Mixed Mode Check solubility; compound may be precipitating.
Module B: Optical Interference (Inner Filter Effect)

Q: I am using a fluorescence intensity assay (e.g., DiFMUP for PTP1B). The signal drops immediately upon adding the compound, even without enzyme. Why?

A: The compound is likely absorbing the excitation light (primary IFE) or the emission light (secondary IFE).[2] The conjugated thiophene-enamide system absorbs strongly in the UV/Blue region.

The Mechanism: If your compound absorbs light at the excitation (


) or emission (

) wavelengths of your fluorophore, the detector "sees" less fluorescence, which mimics enzyme inhibition.

Diagnostic Workflow:

  • Absorbance Scan: Measure the absorbance spectrum of the compound (at the testing concentration) in the assay buffer.

  • Check Overlap: Does the compound absorb at your assay's

    
     (e.g., 358 nm) or 
    
    
    
    (e.g., 455 nm)?
  • Correction: If Absorbance (

    
    ) is < 0.1 OD, use the correction formula below. If 
    
    
    
    , you must dilute the compound or switch assays.

Correction Formula:



  • 
    : Corrected Fluorescence
    
  • 
    : Observed Fluorescence
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    : Absorbance of compound at excitation wavelength[1]
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    : Absorbance of compound at emission wavelength[1]
    
Module C: Solubility & Stability

Q: The compound precipitates when I dilute it from DMSO into the assay buffer.

A: The "benzoic acid" moiety has a pKa of ~4.2. At neutral pH (7.0–7.4), it should be ionized (soluble). However, the hydrophobic tail limits solubility.

Optimization Steps:

  • DMSO Limit: Ensure final DMSO concentration is

    
     (if enzyme tolerates it).
    
  • Mixing Order: Do not add undiluted DMSO stock directly to the enzyme solution.

    • Correct: Dilute compound in buffer first (creating a 2x or 5x working solution).

    • Check: Inspect for turbidity.

    • Final: Add enzyme to the working solution.

  • Buffer pH: Ensure the buffer pH is

    
     to fully ionize the carboxylic acid.
    

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical decision tree for validating hits with this specific compound class.

Assay_Validation_Workflow Start Primary Hit Observed (IC50 < 10 µM) Check_Hill Check Hill Slope Start->Check_Hill Steep_Slope Slope > 2.0 (Suspicious) Check_Hill->Steep_Slope Normal_Slope Slope ~ 1.0 Check_Hill->Normal_Slope Triton_Test Detergent Test (+ 0.01% Triton X-100) Steep_Slope->Triton_Test High Risk Normal_Slope->Triton_Test Validation Shift_Yes IC50 shifts > 10x Triton_Test->Shift_Yes Shift_No IC50 Unchanged Triton_Test->Shift_No Conclusion_Agg FALSE POSITIVE (Aggregation) Shift_Yes->Conclusion_Agg Optical_Check Check Optical Interference (Absorbance Scan) Shift_No->Optical_Check IFE_Detected Absorbance at Ex/Em Wavelengths Optical_Check->IFE_Detected No_IFE No Absorbance Optical_Check->No_IFE Conclusion_IFE FALSE POSITIVE (Inner Filter Effect) IFE_Detected->Conclusion_IFE If uncorrectable Conclusion_Real VALID HIT (Specific Binding) No_IFE->Conclusion_Real

Figure 1: Step-by-step decision tree to filter out false positives caused by aggregation or optical artifacts.

Mechanism of Interference

Understanding why the interference happens is key to preventing it.

Interference_Mechanism Compound 3-[3-(Thiophen-2-yl) prop-2-enamido]benzoic acid Monomer Monomeric State (Low Conc) Compound->Monomer < CAC Colloid Colloidal Aggregate (High Conc > CAC) Compound->Colloid > CAC Specific_Bind Specific Binding (Active Site) Monomer->Specific_Bind + Enzyme Sequestration Non-Specific Adsorption (Enzyme Denaturation) Colloid->Sequestration + Enzyme Enzyme Target Enzyme (e.g., PTP1B) True_Result True_Result Specific_Bind->True_Result Valid Inhibition False_Result False_Result Sequestration->False_Result Artifact

Figure 2: At concentrations above the Critical Aggregation Concentration (CAC), the compound forms colloids that sequester the enzyme, mimicking inhibition.

References

  • Assay Guidance Manual (NCBI)

    • Title: Assay Interference by Aggregation[3][4][5][6][7][8][9]

    • Source: National Center for Advancing Translational Sciences (NCATS)[7]

    • URL:[Link]

  • Journal of Medicinal Chemistry

    • Title: Aggregation-Based Assays to Distinguish Artifacts
    • Source: Shoichet, B. K. (2006). J. Med. Chem.
    • URL:[Link]

  • Methods in Enzymology

    • Title: Correcting for the Inner Filter Effect in Fluorescence Assays
    • Source: Lakowicz, J. R. (Principles of Fluorescence Spectroscopy)
    • URL:[Link]

  • Bioorganic & Medicinal Chemistry

    • Title: Novel thiophene derivatives as PTP1B inhibitors with selectivity and cellular activity[10]

    • Source: Ye, D., et al. (2010).[10] Bioorg.[10][11] Med. Chem.

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic Acid

Topic: 1H NMR Characterization of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Characterization of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide provides a technical framework for the structural validation of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid (CAS: 1016753-48-2). As a hybrid scaffold combining a thiophene pharmacophore, an acrylamide linker, and a benzoic acid moiety, this compound presents specific spectral challenges—notably signal overlap in the aromatic region and solubility-dependent chemical shifts.

This document moves beyond basic peak listing. It compares the product against its synthetic precursors to establish conversion metrics and evaluates the stereochemical integrity (


 vs. 

isomers) using coupling constant analysis.
Strategic Characterization Workflow

Effective characterization requires a logic-driven approach to distinguish the target molecule from unreacted starting materials (3-aminobenzoic acid and 3-(thiophen-2-yl)acrylic acid) and potential byproducts.

CharacterizationWorkflow Sample Crude Product Solvent Solvent Selection (DMSO-d6 vs CDCl3) Sample->Solvent Solubility Check Acquisition 1H NMR Acquisition (>400 MHz) Solvent->Acquisition Prepare 10-15 mg/0.6mL Check1 Check Amide Region (10.0 - 10.5 ppm) Acquisition->Check1 Step 1: Conversion Check2 Check Alkene Splitting (J-coupling Analysis) Check1->Check2 Step 2: Stereochem Check3 Check Acid Proton (Broad >12 ppm) Check2->Check3 Step 3: Integrity Decision Validation Complete Check3->Decision

Figure 1: Logical workflow for validating the formation of the amide bond and determining stereochemistry.

Comparative Analysis: Product vs. Alternatives

In drug discovery, "performance" in characterization refers to the ability to resolve critical structural features. We compare the target product against its precursors and isomeric alternatives.

Comparison A: Product vs. Precursors (Reaction Monitoring)

The most critical "alternative" to rule out is the unreacted starting material.

FeatureTarget Product Precursor 1: 3-Aminobenzoic Acid Precursor 2: 3-(Thiophen-2-yl)acrylic acid
Amide Proton (-NH-) Singlet,

10.3–10.5 ppm
Broad singlet,

5.0–6.0 ppm (-NH

)
Absent
Alkene Protons AB System (

6.8 & 7.8 ppm)
AbsentAB System (

6.5 & 7.6 ppm)
Carboxylic Acid Broad singlet,

12.5–13.0 ppm
Broad singlet,

12.0–13.0 ppm
Broad singlet,

12.0–13.0 ppm
Aromatic Region Complex overlap (7H total)Simple pattern (4H)Thiophene only (3H)

Expert Insight: The disappearance of the broad amino signal (5.0–6.0 ppm) and the appearance of the sharp downfield amide singlet (>10 ppm) is the definitive "Go/No-Go" signal for reaction success.

Comparison B: Stereochemical Performance (

vs.

Isomer)

The biological activity of acrylamides is often stereospecific. The synthetic route (typically Knoevenagel or acid chloride coupling) usually favors the Trans (


) isomer, but the Cis (

) isomer can form as an impurity.
Parameter

-Isomer (Trans) - Desired

-Isomer (Cis) - Impurity
Coupling Constant (

)
15.0 – 16.0 Hz 8.0 – 12.0 Hz
Alkene Shift (

-H)

~6.8 ppm

~6.0 ppm (Upfield shift)
Thermodynamics More stable (Sterically favored)Less stable (Steric clash)
Detailed Experimental Protocol

To ensure reproducibility and spectral clarity, follow this optimized protocol.

Reagents & Equipment
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS. Note: CDCl
    
    
    
    is NOT recommended due to the poor solubility of the benzoic acid moiety and potential aggregation effects.
  • Instrument: 400 MHz or higher (600 MHz recommended for resolving thiophene/phenyl overlap).

Step-by-Step Methodology
  • Sample Preparation: Weigh 10–15 mg of the dried solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d

    
    . Sonicate for 60 seconds if the solution is cloudy. The compound must be fully dissolved to see the carboxylic acid proton.
    
  • Acquisition Parameters:

    • Pulse angle: 30° or 45°.

    • Relaxation delay (D1): > 2.0 seconds (Critical for accurate integration of the aromatic protons).

    • Scans: 16–64 (depending on concentration).

  • Processing: Calibrate the TMS peak to 0.00 ppm or the residual DMSO quintet to 2.50 ppm.

Spectral Assignment & Data Interpretation

The following table synthesizes data from analogous thiophene-acrylamides and aminobenzoic acids [1, 2, 3].

Predicted 1H NMR Data (400 MHz, DMSO-d

)
PositionTypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
-COOH Acid12.80 – 13.10br s-Exchangeable; broad due to H-bonding.
-NH- Amide10.30 – 10.50s-Deshielded by carbonyl and phenyl ring.
H-2' Phenyl8.30 – 8.40s (t)~2.0Most deshielded aromatic H (between two EWGs).
H-6' Phenyl7.90 – 8.00d8.0Ortho to amide; deshielded.
H-3 (Alkene) Vinyl7.70 – 7.85d15.5

-proton; deshielded by resonance/thiophene.
H-5'' Thiophene7.65 – 7.75d5.0Typical thiophene

-proton.
H-4' Phenyl7.60 – 7.70d8.0Ortho to acid.
H-3'' Thiophene7.40 – 7.50d3.5Typical thiophene

-proton.
H-5' Phenyl7.40 – 7.50t8.0Meta to both groups; overlaps with thiophene.
H-4'' Thiophene7.10 – 7.20dd5.0, 3.5Thiophene

-proton.
H-2 (Alkene) Vinyl6.70 – 6.90d15.5

-proton; shielded by carbonyl conjugation.

Note: "EWG" = Electron Withdrawing Group. The phenyl ring protons (H-2', 4', 5', 6') follow the pattern of 3-substituted benzoic acids.

Structural Logic Visualization

The following diagram illustrates the connectivity and the specific protons discussed in the table above.

MoleculeStructure Thiophene Thiophene Ring (Protons H-3'', 4'', 5'') Linker Acrylamide Linker (-CH=CH-CO-NH-) Thiophene->Linker C-C Bond Benzoic Benzoic Acid (Protons H-2', 4', 5', 6') Linker->Benzoic Amide Bond Sig1 Doublet (15.5 Hz) Trans-Alkene Linker->Sig1 Diagnostic Sig2 Singlet (>10 ppm) Amide NH Linker->Sig2 Diagnostic

Figure 2: Structural connectivity highlighting the diagnostic regions for NMR analysis.

References
  • Mishra, N., et al. (2024).[1][2] Synthesis and Characterization of Novel Chalcone Derivatives. International Journal of Pharmaceutical Sciences. Link

  • Al-Lami, N. (2025).[3][4] Synthesis and characterization of new N-Ethyl Acrylamide Mefenamate. ResearchGate. Link

  • Larina, L. I., et al. (2023). Acrylamide derivatives: A dynamic nuclear magnetic resonance study. Magnetic Resonance in Chemistry, 61(5), 277-283. Link

  • Aaron Chemicals. (n.d.). Product Catalog: 3-[3-(thiophen-2-yl)prop-2-enamido]benzoic acid (CAS 1016753-48-2).[5] Link

  • MDPI Molbank. (2022). Synthesis and Structure Determination of Thiophene-Acrylamide Derivatives. Link

Sources

Comparative

FTIR spectral analysis of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid

Publish Comparison Guide: FTIR Spectral Analysis of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic Acid Executive Summary This guide provides a rigorous technical analysis of the vibrational spectroscopy of 3-[3-(Thiophen-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: FTIR Spectral Analysis of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic Acid

Executive Summary

This guide provides a rigorous technical analysis of the vibrational spectroscopy of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid , a pharmacologically significant hybrid scaffold combining a thiophene moiety with a benzoic acid residue via an acrylamide linker. This molecular architecture is frequently investigated for anti-inflammatory and anticancer properties due to its resemblance to bioactive chalcones and anthranilic acid derivatives.

We compare the FTIR spectral signature of the final product against its synthetic precursors—3-aminobenzoic acid (3-ABA) and 3-(thiophen-2-yl)acrylic acid —to establish a self-validating quality control (QC) protocol. This guide is designed for analytical chemists and drug development scientists requiring definitive structural confirmation.

Molecular Architecture & Vibrational Theory

The molecule consists of three distinct vibrational domains: the electron-rich Thiophene Ring , the conjugated Prop-2-enamido Linker , and the hydrogen-bonding Benzoic Acid tail. Understanding this connectivity is crucial for spectral assignment.

G Thiophene Thiophene Ring (C-S-C Stretch: ~700 cm⁻¹) (Ring Breathing: ~1040 cm⁻¹) Linker Prop-2-enamido Linker (Amide I: ~1660 cm⁻¹) (Trans-alkene: ~970 cm⁻¹) Thiophene->Linker Conjugation Benzoic Benzoic Acid Moiety (COOH C=O: ~1690 cm⁻¹) (OH Dimer: 2500-3300 cm⁻¹) Linker->Benzoic Amide Bond Formation

Figure 1: Vibrational Pharmacophore Assembly. The diagram highlights the three distinct spectral zones contributing to the final FTIR fingerprint.

Experimental Protocol: Synthesis & Acquisition

To ensure reproducibility, the following protocol synthesizes the analytical logic alongside the chemical synthesis.

Synthesis Validation (The "Alternative" Context)

The primary comparison in a QC setting is not against a competitor product, but against the precursors . The synthesis typically involves the amidation of 3-aminobenzoic acid with 3-(thiophen-2-yl)acryloyl chloride.

  • Precursor A: 3-Aminobenzoic Acid (3-ABA)

  • Precursor B: 3-(Thiophen-2-yl)acryloyl Chloride

  • Target: 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid

FTIR Acquisition Parameters
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Method: KBr Pellet (Preferred over ATR for carboxylic acids to resolve OH dimer bands clearly).

    • Ratio: 1 mg sample : 100 mg KBr (dry).

    • Pressure:[1] 8-10 tons for 2 minutes.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans (to improve Signal-to-Noise ratio).

Spectral Analysis & Comparison

This section objectively compares the Product spectrum with 3-Aminobenzoic Acid (Precursor) . The disappearance of amine bands and the appearance of amide features are the definitive "Pass/Fail" criteria.

Comparative Data Table
Vibrational ModePrecursor (3-ABA) [1][2]Target Product (Experimental Expectation)Shift/Change Analysis
N-H Stretch 3400 & 3300 cm⁻¹ (Doublet, Primary Amine)~3250-3300 cm⁻¹ (Singlet, Secondary Amide)CRITICAL: Loss of doublet confirms conversion of

to

.
O-H Stretch (Acid) 2500–3300 cm⁻¹ (Broad, Dimer)2500–3300 cm⁻¹ (Broad, Dimer)Retained. Confirms the benzoic acid moiety is intact.
C=O Stretch (Acid) ~1680–1690 cm⁻¹~1685–1700 cm⁻¹Retained, but may overlap with Amide I.
C=O Stretch (Amide I) Absent1650–1665 cm⁻¹ NEW PEAK: Strong intensity. Diagnostic of amide bond formation.
N-H Bend (Amide II) 1620 cm⁻¹ (Scissoring)1530–1550 cm⁻¹ Shifts significantly downfield upon amidation.
C=C (Alkene) Absent1620–1635 cm⁻¹ Conjugated vinyl group from the thiophene linker.
Thiophene Ring Absent1410, 1040, 710 cm⁻¹ Diagnostic bands for the thiophene ring breathing and C-S stretch [3].
=C-H Bend (Trans) Absent~960–970 cm⁻¹ Strong band indicating trans-geometry of the prop-2-en linker.
Detailed Spectral Interpretation

1. The "Amide I" vs. "Acid Carbonyl" Conflict: One of the most challenging aspects of this molecule is the overlap between the Benzoic Acid C=O and the Amide I C=O .

  • Observation: You will likely see a split peak or a broadened shoulder in the 1650–1700 cm⁻¹ region.

  • Resolution: The Acid C=O typically appears at higher wavenumbers (1690 cm⁻¹) due to the electron-withdrawing benzene ring. The Amide I band, conjugated with the alkene, appears lower (1655–1665 cm⁻¹).

  • Validation: If the peak is a perfect singlet, it suggests either strong H-bonding merging the signals or incomplete reaction. Second-derivative analysis can resolve these overlapping bands.

2. The Thiophene Fingerprint: The thiophene ring provides a unique signature distinct from the benzene ring of the benzoic acid.

  • Look for the Ring Breathing Mode at ~1035–1045 cm⁻¹. This is absent in the 3-ABA precursor.

  • The C-S-C Stretching vibration appears in the fingerprint region, typically around 700–720 cm⁻¹, often stronger than the aromatic C-H out-of-plane bends.

3. The Trans-Alkene Confirmation: The linker is a "prop-2-en" system. Synthetically, this is usually the trans (E) isomer.

  • Marker: A strong, sharp peak at 960–980 cm⁻¹ corresponds to the C-H out-of-plane deformation of trans-disubstituted alkenes. Absence of this peak suggests isomerization to cis or saturation of the double bond.

Technique Comparison: FTIR vs. Alternatives

Why use FTIR over Raman or NMR for this specific application?

FeatureFTIR (Recommended) Raman Spectroscopy NMR (¹H / ¹³C)
Amide Detection Excellent. Amide I/II are very strong IR absorbers.Weak. Amide bands are often weak in Raman.Definitive. Shows exact proton count.
Thiophene Detection Good (Fingerprint region).Superior. Thiophene ring symmetric modes are intense Raman scatterers.Good (Aromatic region).
Fluorescence Rare (unless impurities exist).High Risk. Conjugated systems (thiophene-alkene-benzene) often fluoresce, swamping the signal.None.
Cost/Speed Low Cost / <5 mins.High Cost / <10 mins.High Cost / >30 mins.

Verdict: While NMR is the gold standard for structural elucidation, FTIR is the superior technique for routine Quality Control (QC) of this molecule. Raman is risky due to the high fluorescence background expected from the conjugated thiophene-chalcone system.

Troubleshooting & Common Artifacts

  • Hygroscopicity: The carboxylic acid group can absorb moisture. A broad "hump" >3400 cm⁻¹ interfering with the N-H stretch indicates wet KBr. Solution: Dry sample and KBr at 110°C for 2 hours.

  • Polymorphism: Amides often exhibit polymorphism. If your spectrum shows split peaks in the fingerprint region differing from the reference, grind the sample effectively to randomize crystal orientation or anneal the sample.

References

  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Source: Samsonowicz, M., et al. (2005).[2] Journal of Molecular Structure. Relevance: Defines the baseline spectral characteristics of the 3-aminobenzoic acid precursor. URL:

  • Vibrational spectra and assignments of 3-aminobenzyl alcohol by ab initio Hartree-Fock and density functional method. Source: PubMed (Spectrochim Acta A). Relevance: Provides comparative vibrational data for 3-substituted benzene derivatives. URL:

  • The Infrared Absorption Spectra of Thiophene Derivatives. Source: Sugimoto, Y., et al. (1960). Bulletin of the University of Osaka Prefecture. Relevance: Authoritative assignment of thiophene ring breathing and C-S stretching modes. URL:3

  • FTIR Analysis of Benzoic Acid Samples. Source: DocBrown / Scribd (Educational Guides). Relevance: Standard protocols for KBr pellet preparation of benzoic acid derivatives. URL:

Sources

Validation

Purity assessment standards for 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid

The following guide is structured as a high-level technical white paper designed for pharmaceutical researchers and analytical scientists. It moves beyond simple "product descriptions" to establish a rigorous Purity Asse...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical white paper designed for pharmaceutical researchers and analytical scientists. It moves beyond simple "product descriptions" to establish a rigorous Purity Assessment Standard for the compound 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid .

Executive Summary & Compound Profile

This specific structural arrangement presents unique stability challenges—specifically E/Z isomerization of the alkene linker and oxidative degradation of the thiophene ring. Standard purity assessments (simple HPLC-UV) often fail to detect these specific degradation products, leading to "false pass" results in drug development pipelines.

This guide compares the Standard Industrial Assessment (HPLC-UV) against the Advanced Multi-Modal Standard (UHPLC-PDA-MS + qNMR) to demonstrate why the latter is the necessary protocol for this compound.

Critical Quality Attributes (CQAs)
AttributeRisk FactorImpact on Research
Alkene Linker E/Z IsomerizationDrastic change in biological binding affinity (Pharmacophore geometry).
Thiophene Ring S-Oxidation (Sulfoxide/Sulfone)Loss of aromaticity; potential toxicity.
Acrylamide Motif Polymerization (Dimerization)Formation of insoluble aggregates; interference with assay readouts.

Comparative Analysis: Assessment Methodologies

To establish the true purity of this compound, we compared three analytical approaches. The "Product Performance" here refers to the accuracy and reliability of the purity data generated.

The Alternatives
  • Method A (Baseline): Standard HPLC-UV (254 nm). The industry default for "95% purity" catalog reagents.

  • Method B (High-Sensitivity): UHPLC-MS/MS (ESI-). Focused on trace organic impurities.

  • Method C (The Gold Standard): Quantitative NMR (qNMR) + HPLC-PDA. The proposed rigorous standard.

Performance Data Comparison

The following data summarizes a study where a single batch of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid (aged 6 months) was analyzed by all three methods.

MetricMethod A: HPLC-UV (254 nm)Method B: UHPLC-MS/MSMethod C: qNMR + HPLC-PDA
Reported Purity 98.2% (False High)94.1%93.8% (True Value)
Isomer Detection Fails (Co-elution common)Excellent (distinct fragmentation)Superior (Distinct coupling constants)
Salt/Solvent Detection None (Invisible to UV)Poor (Matrix suppression)100% (Detects trapped DMSO/Water)
Linearity (

)
0.9950.999N/A (Absolute Method)
Limit of Quantitation 10 µg/mL1 ng/mL~1 mg (Sample dependent)
Verdict Insufficient for biological screening.Good for trace impurities.REQUIRED for reference standards.
Analysis of Causality
  • Why Method A Fails: The E-isomer and Z-isomer of this compound have overlapping UV spectra. On standard C18 columns, they often co-elute, masking the impurity. Furthermore, HPLC-UV cannot detect inorganic salts or residual trapped solvents (common in benzoic acid precipitations), leading to mass-balance errors.

  • Why Method C Wins: qNMR (using an internal standard like Maleic Acid) measures the molar ratio of protons. It inherently distinguishes the alkene protons (

    
    -coupling differs between E and Z) and quantifies residual solvents, providing an absolute purity value.
    

Visualizing the Stability & Impurity Pathways

Understanding the degradation pathways is essential for selecting the right column and conditions.

ImpurityPathways Compound 3-[3-(Thiophen-2-yl) prop-2-enamido]benzoic acid (Active E-Isomer) Z_Isomer Z-Isomer Impurity (Inactive) Compound->Z_Isomer UV Light / Heat (Isomerization) Dimer Acrylamide Dimer (Polymerization) Compound->Dimer Radical Initiator / Concentration Sulfoxide Thiophene S-Oxide (Oxidative Degradation) Compound->Sulfoxide Air Oxidation / Peroxides Method_NMR Detected by 1H-NMR (J-Coupling) Z_Isomer->Method_NMR Method_MS Detected by LC-MS (+16 Da) Sulfoxide->Method_MS

Figure 1: Critical degradation pathways for Thiophene-Acrylamides. Note that simple UV detection often misses the Z-isomer due to spectral overlap.

Recommended Experimental Protocol (The "Gold Standard")

To achieve the "Method C" standard, follow this validated workflow. This protocol ensures separation of the critical E/Z isomers and quantification of the benzoic acid core.

A. Sample Preparation[1][2][3]
  • Solvent: Dissolve 5 mg of the compound in 1.0 mL of DMSO-d6 (for NMR) or 50:50 Methanol:Water (for HPLC).

    • Note: Avoid pure acetonitrile as solubility of the benzoic acid moiety may be limited without pH adjustment.

  • Filtration: Filter through a 0.22 µm PTFE filter to remove any polymerized acrylamide aggregates.

B. High-Resolution HPLC-PDA Conditions

This method is designed to separate the E and Z isomers.

  • Column: C18 Phenyl-Hexyl Column (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 µm.

    • Reasoning: The Phenyl-Hexyl phase provides superior selectivity for aromatic and thiophene-containing isomers compared to standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains benzoic acid in protonated/neutral state).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B (Equilibration)

    • 2-15 min: 10% -> 90% B (Linear Gradient)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA (Photodiode Array) scanning 210–400 nm. Extract chromatograms at 310 nm (Thiophene-acrylate specific) and 254 nm (General).

C. qNMR Validation (Absolute Purity)
  • Internal Standard: Maleic Acid (TraceCERT® grade).

  • Procedure: Weigh exactly 10.0 mg of sample and 5.0 mg of Maleic Acid into the same vial. Dissolve in DMSO-d6.

  • Acquisition: Run 1H-NMR with a relaxation delay (d1) of at least 30 seconds (5x T1) to ensure full relaxation for quantitative integration.

  • Calculation: Compare the integral of the alkene proton of the sample (typically doublet, ~6.5-7.5 ppm) against the singlet of Maleic Acid (~6.2 ppm).

Analytical Decision Tree

Use this logic flow to determine the appropriate purity assessment for your stage of research.

DecisionTree Start Start: Purity Assessment 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid Stage Research Stage? Start->Stage HTS High Throughput Screening (Hit Identification) Stage->HTS LeadOpt Lead Optimization / SAR Studies Stage->LeadOpt Tox In Vivo / Toxicology Stage->Tox MethodA Use Method A: Fast HPLC-UV (>90% acceptable) HTS->MethodA MethodC Use Method C: qNMR + HPLC-PDA (Must confirm E/Z ratio) LeadOpt->MethodC Critical for Potency Tox->MethodC MethodB Use Method B: UHPLC-MS/MS (Check for genotoxins) Tox->MethodB Safety Requirement

Figure 2: Analytical decision matrix. Note that SAR studies require Method C (qNMR) because E/Z isomerization can mislead structure-activity relationship data.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 8741426, (E)-4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)benzoic acid. Retrieved from [Link]

  • Zacuto, M. J. (2019).[1] Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Journal of Organic Chemistry, 84(10), 6465-6474. Retrieved from [Link]

  • World Health Organization (WHO). (2003).[2] Acrylamide in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. Retrieved from [Link]

  • Guglielmi, P., et al. (2019).[3] Benzo[b]thiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1511-1525.[3] Retrieved from [Link]

Sources

Comparative

X-ray diffraction (XRD) data for 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid

This guide is structured as a high-level technical protocol and comparative analysis framework for researchers characterizing 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid (CAS 1016753-48-2). Given that specific public...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical protocol and comparative analysis framework for researchers characterizing 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid (CAS 1016753-48-2).

Given that specific public crystallographic data (CSD/COD entries) for this exact compound is proprietary or not indexed in open literature, this guide synthesizes theoretical crystal engineering principles , analogue benchmarking , and standardized characterization protocols . It serves as a definitive manual for validating the solid-state properties of this compound against established structural alternatives.

Subject: 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid CAS: 1016753-48-2 Class: Heterocyclic Cinnamamide Derivative / Benzoic Acid Bioisostere Application: Anti-inflammatory research, Kinase inhibition, Drug discovery scaffolds.

Executive Summary & Structural Logic

This guide provides a rigorous framework for the X-ray Diffraction (XRD) analysis of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid (hereafter TPBA ). As a hybrid molecule combining a thiophene ring , a conjugated vinyl-amide linker , and a benzoic acid moiety , TPBA presents unique solid-state challenges compared to standard benzoic acid derivatives.

Why XRD Matters for TPBA

In drug development, the solid-state form (polymorph) dictates solubility and bioavailability. TPBA's structure allows for multiple hydrogen-bonding motifs:

  • Carboxylic Acid Dimerization: The classic

    
     homosynthon.
    
  • Amide Stacking: Formation of 1D chains via

    
     interactions.
    
  • 
    -
    
    
    
    Stacking:
    Thiophene-Benzene interactions, critical for charge transfer and lattice stability.

This guide compares TPBA against two structural benchmarks: Benzoic Acid (Reference A) and (E)-Cinnamamide (Reference B) to validate its crystalline integrity.

Comparative Analysis: TPBA vs. Structural Standards

The following table benchmarks the expected crystallographic signatures of TPBA against established standards. Use this to validate your experimental data.

Table 1: Diagnostic XRD & Structural Signatures
FeatureTarget: TPBA Alt 1: Benzoic Acid Alt 2: (E)-Cinnamamide Interpretation for TPBA
Primary Interaction Acid Dimer + Amide ChainAcid Dimer (

)
Amide Chain (

)
Dual Motif: Expect complex lattice with high melting point (>200°C).
Low Angle Peaks (

)
~4–8° ~10–12°~6–9°Indicates long-axis unit cell dimension (~15–20 Å) due to the extended conjugated linker.

-Stacking Region
~23–26° (

Å)
Weak/AbsentStrong (~25°)Critical: Thiophene ring enhances planar stacking; sharp peaks here indicate high crystallinity.
Crystal Habit Needles or PlatesPlates/NeedlesPrismsMorphology influences preferred orientation effects in XRD.
Space Group (Pred.)

or



Centrosymmetric packing is favored to maximize dipole cancellation.

Analyst Note: If your TPBA sample lacks peaks in the 4–8° region, it may be amorphous or a solvate. If peaks appear at <4° , suspect a large-cell solvate or hydrate.

Experimental Protocol: High-Resolution Powder XRD

To generate publication-quality data for TPBA, follow this self-validating protocol. This workflow minimizes preferred orientation, a common artifact in needle-like thiophene derivatives.

Step-by-Step Methodology
  • Sample Preparation (The "Back-Loading" Technique):

    • Goal: Randomize particle orientation.

    • Action: Gently grind 50 mg of TPBA in an agate mortar. Do not over-grind (induces amorphization).

    • Mounting: Load the powder from the back of the sample holder against a rough surface (e.g., frosted glass) to minimize surface alignment of needles.

  • Instrument Configuration (Rigaku/Bruker Standard):

    • Source: Cu K

      
       (
      
      
      
      Å) or Mo K
      
      
      (for high absorbance samples, though Cu is standard for organics).
    • Voltage/Current: 40 kV / 40 mA.

    • Scan Range:

      
       to 
      
      
      
      . (Most organic information is
      
      
      ).
    • Step Size:

      
      .[1]
      
    • Scan Speed:

      
      /min (Slow scan essential for resolving closely spaced peaks in the 20–25° range).
      
  • Data Validation (The "Double-Check"):

    • Compare the experimental pattern with the Simulated Powder Pattern from single-crystal data (if available) or the Reference Standards (Table 1).

    • Check: Are the peaks at high angles (

      
      ) present? If yes, the atomic positions are well-ordered.
      

Structural Characterization Workflow

The following diagram illustrates the decision logic for characterizing TPBA, ensuring you distinguish between polymorphs, solvates, and amorphous forms.

XRD_Workflow Start Start: TPBA Raw Sample PXRD Run Powder XRD (3-40° 2-Theta) Start->PXRD Analyze Analyze Peak Profile PXRD->Analyze Sharp Sharp Bragg Peaks? Analyze->Sharp Amorphous Broad Halo (Amorphous) Action: Recrystallize (EtOH/H2O) Sharp->Amorphous No Crystalline Crystalline Pattern Sharp->Crystalline Yes Compare Compare vs. Benzoic Acid Ref Crystalline->Compare Match Peaks Match Ref? Compare->Match Isomorph Isostructural Variant (Likely P21/c) Match->Isomorph Yes NewPhase Unique Pattern (New Polymorph/Solvate) Match->NewPhase No TGA Run TGA/DSC NewPhase->TGA Solvate Mass Loss < 150°C (Solvate) TGA->Solvate Stable No Mass Loss (Stable Anhydrous Form) TGA->Stable

Figure 1: Decision matrix for solid-state characterization of TPBA, distinguishing between amorphous, solvated, and stable crystalline forms.

Scientific Rationale & Mechanism

The "Thiophene Effect" in XRD

Substituting a phenyl ring (in standard cinnamamides) with a thiophene ring (in TPBA) introduces specific changes in the XRD pattern:

  • Unit Cell Contraction: Thiophene is smaller and more electron-rich than benzene. This often leads to tighter

    
    -stacking, shifting the 
    
    
    
    -stacking peak (usually ~3.4 Å) to slightly higher
    
    
    angles compared to the phenyl analogue.
  • Sulfur Heavy Atom Effect: The Sulfur atom (

    
    ) in thiophene scatters X-rays more strongly than Carbon (
    
    
    
    ). Expect higher relative intensities for reflections associated with the thiophene ring planes compared to pure hydrocarbon analogues.
Causality of Experimental Choices
  • Why 3–40° scan range? The long molecular axis of TPBA (approx 14–16 Å) will produce a primary reflection (

    
     or similar) at low angles (
    
    
    
    ). Missing this region by starting at
    
    
    (a common error) will forfeit the most diagnostic peak for unit cell sizing.
  • Why Back-Loading? Needle-like crystals (common for amides) align horizontally. Standard top-loading creates "Preferred Orientation," artificially enhancing

    
     peaks and suppressing others, leading to false polymorph identification.
    

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on organic crystal packing and polymorphism screening).
  • Gavezzotti, A. (2013). "Effect of Sulfur vs. Carbon on Crystal Packing." CrystEngComm, 15, 1234-1240.
  • International Union of Crystallography. (2024). "CheckCIF/PLATON Validation Service." [Link] (Standard tool for validating crystallographic data).

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small-molecule organic crystal structures." [Link] (Reference database for searching cinnamamide and benzoic acid analogues).

  • Thakuria, R., et al. (2017). "Pharmaceutical Cocrystals and Solid-State Characterization." Journal of Pharmaceutical Sciences, 106(5), 1245-1271. (Protocol source for back-loading and XRD method development).

Sources

Validation

Comparative bioavailability of thiophene vs furan prop-2-enamido derivatives

Topic: Comparative Bioavailability of Thiophene vs. Furan Prop-2-enamido Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists Executive Summary: The Bioisost...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Bioavailability of Thiophene vs. Furan Prop-2-enamido Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary: The Bioisosteric Verdict

In the optimization of covalent inhibitors—specifically prop-2-enamido (acrylamide) derivatives —the choice between a thiophene (S-heterocycle) and furan (O-heterocycle) core is a critical decision point that dictates the pharmacokinetic (PK) fate of the molecule.

While both scaffolds function as classical bioisosteres, thiophene derivatives generally exhibit superior oral bioavailability compared to their furan counterparts. This advantage is driven by two primary factors:

  • Enhanced Metabolic Stability: Thiophene rings are more aromatic and less prone to rapid oxidative ring-opening (a major clearance pathway for furans).

  • Optimized Lipophilicity: The sulfur atom confers a higher logP, improving passive membrane permeability without the excessive metabolic liability associated with the highly electron-rich furan oxygen.

Recommendation: For prop-2-enamido warheads intended for oral administration, thiophene is the preferred scaffold. Furan derivatives should be reserved for scenarios requiring high aqueous solubility or where rapid clearance is a desired safety feature (e.g., topical agents to minimize systemic exposure).

Part 1: Physicochemical & Structural Basis[1]

The bioavailability divergence begins at the atomic level. The "prop-2-enamido" moiety acts as a Michael acceptor, typically targeting cysteine residues (e.g., in EGFR or BTK inhibitors). The attached heterocycle modulates the warhead's reactivity and the molecule's overall ADME profile.

Comparative Physicochemical Profile
FeatureThiophene (S-Analog) Furan (O-Analog) Impact on Bioavailability
Heteroatom Sulfur (Period 3)Oxygen (Period 2)S is larger, less electronegative, more lipophilic.
Aromaticity High (Resonance E: ~29 kcal/mol)Low (Resonance E: ~16 kcal/mol)Thiophene is more stable; Furan behaves more like a diene, prone to oxidation.
Lipophilicity (LogP) Higher (+0.5 to +1.0 vs Furan)LowerThiophene shows better passive permeability (Caco-2).
H-Bonding Weak AcceptorModerate AcceptorFuran has better solubility but lower permeability.
Metabolic Risk S-oxidation (Sulfoxide/Sulfone)Ring Opening / EpoxidationFuran metabolism is often rapid and toxic (reactive enedials).
Visualizing the Property Flow

PhysicochemicalFlow cluster_0 Scaffold Selection cluster_1 Physicochemical Properties cluster_2 Bioavailability Outcome Thiophene Thiophene Core (Sulfur) Aromaticity Aromaticity (Stability) Thiophene->Aromaticity High Lipophilicity Lipophilicity (LogP) Thiophene->Lipophilicity Increases Furan Furan Core (Oxygen) Furan->Aromaticity Low Solubility Aq. Solubility Furan->Solubility Increases Metabolism First-Pass Clearance Aromaticity->Metabolism Inverse Correlation (More stable) Permeability Membrane Permeability Lipophilicity->Permeability Positive Correlation Solubility->Permeability Can Limit

Figure 1: Causal flow from heteroatom selection to bioavailability determinants. Thiophene balances lipophilicity and stability better for oral delivery.

Part 2: Metabolic Stability & Pharmacokinetics[2]

The primary failure mode for furan-based acrylamides in oral drug delivery is high intrinsic clearance (CL_int) .

The Furan Liability: Oxidative Ring Opening

Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) readily attack the electron-rich furan ring.

  • Mechanism: P450-mediated oxidation creates a cis-enedione (reactive metabolite).

  • Consequence: This intermediate is highly electrophilic and reacts with cellular nucleophiles (glutathione, proteins), leading to rapid elimination and potential hepatotoxicity. This "structural alert" significantly reduces the Area Under the Curve (AUC).

The Thiophene Advantage: S-Oxidation

Thiophene metabolism is generally slower.

  • Mechanism: S-oxidation leads to thiophene-S-oxide, which can dimerize or react, but the aromatic stabilization energy of thiophene resists this process more effectively than furan oxidation.

  • Result: Lower clearance rates and longer half-life (

    
    ).
    
Comparative PK Data Synthesis

Based on aggregated data from amide-linked bioisostere studies (e.g., Hollósy et al., BenchChem).

ParameterThiophene-Acrylamide Furan-Acrylamide Interpretation

(Peak Conc.)
HighModerate/LowThiophene is absorbed better due to lipophilicity.

(Time to Peak)
1.0 - 2.0 h0.5 - 1.0 hFaster Tmax for Furan often indicates rapid absorption but rapid elimination.

High Low Furan suffers from high first-pass extraction.
Bioavailability (

)
> 50% (Typical) < 20% (Typical) Thiophene is the superior oral candidate.
Clearance (

)
Low/ModerateHighFuran ring opening drives rapid clearance.
Metabolic Pathway Diagram

MetabolicPathways cluster_out PK Impact ThioInput Thiophene-Acrylamide CYP Cytochrome P450 (CYP3A4/2E1) ThioInput->CYP FuranInput Furan-Acrylamide FuranInput->CYP ThioOxide Thiophene-S-Oxide (Moderate Stability) CYP->ThioOxide Slower FuranEpox Furan Epoxide (Highly Unstable) CYP->FuranEpox Rapid StableMet Stable Metabolites (Slow Elimination) ThioOxide->StableMet Major Pathway RingOpen Ring Opening -> cis-Enedione (Reactive Electrophile) FuranEpox->RingOpen Spontaneous GSH Glutathione Conjugation (Rapid Excretion) RingOpen->GSH Tox Hepatotoxicity / Attrition RingOpen->Tox Covalent Binding LowBio Low Bioavailability GSH->LowBio High Clearance

Figure 2: Metabolic divergence. Furan undergoes rapid ring-opening, leading to high clearance and toxicity risks, whereas thiophene metabolism is slower.

Part 3: Experimental Protocols

To validate these trends for your specific derivative, use the following self-validating protocols.

Protocol A: In Vitro Metabolic Stability (Microsomal Stability)

Objective: Determine Intrinsic Clearance (


) to predict hepatic first-pass effect.
  • Preparation:

    • Test Compounds: Thiophene/Furan prop-2-enamido derivatives (1 µM final conc).

    • System: Pooled Liver Microsomes (human/rat) + NADPH regenerating system.

  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL protein) at 37°C for 5 min.

    • Initiate reaction with NADPH.

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Quenching:

    • Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).

  • Analysis (LC-MS/MS):

    • Monitor parent depletion.

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
  • Validation Criteria:

    • Reference controls (Verapamil - high CL; Atenolol - low CL) must fall within historical range.

Protocol B: In Vivo Pharmacokinetics (Rat Cassette Dosing)

Objective: Direct comparison of Bioavailability (


).
  • Dosing:

    • Animals: Male Sprague-Dawley rats (n=3 per group).

    • Arm 1 (IV): Cassette dose of Thiophene & Furan derivatives (1 mg/kg each) via tail vein.

    • Arm 2 (PO): Cassette dose (5 mg/kg each) via oral gavage in 5% DMSO/PEG400/Water.

  • Sampling:

    • Serial blood draw (tail nick) at 0.25, 0.5, 1, 2, 4, 8, 24 h.

    • Process to plasma (K2EDTA tubes, centrifuge 4000g, 10 min).

  • Bioanalysis:

    • Extract via Protein Precipitation (PPT).

    • Quantify using LC-MS/MS (MRM mode).

    • Critical Step: Monitor for "GSH-adducts" to confirm reactive metabolite formation (especially for Furan).

  • Data Analysis:

    • Calculate

      
       and 
      
      
      
      .
    • Bioavailability (

      
      ) = 
      
      
      
      .
Experimental Workflow Diagram

Workflow Synthesis 1. Synthesis of Prop-2-enamido Derivatives InVitro 2. In Vitro Screening (Microsomal Stability + LogP) Synthesis->InVitro Decision Pass Criteria? (CL_int < 50 µL/min/mg) InVitro->Decision Decision->Synthesis No (Redesign) InVivo 3. In Vivo PK (Rat) (IV vs PO) Decision->InVivo Yes Analysis 4. Data Analysis (Calc F%, T1/2) InVivo->Analysis

Figure 3: Step-by-step workflow for validating bioavailability advantages.

References

  • Hollósy, F., et al. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives. MDPI / PMC. Retrieved from [Link]

  • Pressbooks. (2024). Drug Modifications to Improve Stability: Bioisosteres of Phenyl Rings. Retrieved from [Link]

  • FDA. (2013).[1] Detection and Quantitation of Acrylamide in Foods (LC-MS/MS Protocol). Retrieved from [Link]

  • Mabkhot, Y. N., et al. (2016). Discovery of new antimicrobial thiophene derivatives. Frontiers in Microbiology. Retrieved from [Link]

Sources

Comparative

Technical Guide: Validating the Synthesis of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid via Elemental Analysis

Executive Summary Objective: This guide details the synthesis and rigorous purity validation of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid, a representative chalcone-amide hybrid often investigated for anti-inflamma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide details the synthesis and rigorous purity validation of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid, a representative chalcone-amide hybrid often investigated for anti-inflammatory and anti-fibrotic properties.

The Core Challenge: While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (


H NMR) confirm structural identity, they frequently fail to detect bulk impurities such as trapped inorganic salts, solvation water, or amorphous silica. For drug development professionals, Elemental Analysis (EA)  remains the non-negotiable "gatekeeper" technique. It is the only method that validates bulk purity by confirming the mass fraction of Carbon, Hydrogen, Nitrogen, and Sulfur matches the theoretical formula within the industry-standard tolerance of 

.

Comparative Analysis: Why Elemental Analysis?

In the context of small molecule drug discovery, "purity" is a multi-dimensional metric. The table below objectively compares EA against modern spectroscopic alternatives, highlighting why EA is critical for this specific thiophene-derivative.

FeatureElemental Analysis (CHNS) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H NMR
HRMS (ESI) HPLC (UV/Vis)
Primary Output Mass fraction (%) of elements.Proton connectivity & environment.Exact mass & molecular formula.[1]Relative abundance of chromophores.
Purity Scope Bulk Purity: Detects non-chromophoric impurities (water, salts, silica).Structural Identity: Excellent, but insensitive to inorganic salts.Identity: Confirms formula, not purity (ion suppression issues).Chromatographic Purity: Misses impurities that don't absorb UV.
Blind Spots Cannot distinguish isomers.Silent to inorganic contaminants (e.g., NaCl,

catalysts).
Quantitation is difficult without isotopically labeled standards.Response factors vary; solvent peaks can mask impurities.
Criticality for Topic High: Confirms removal of sulfur-containing reagents (e.g.,

) and hydration state.
Medium: Confirms the alkene geometry (

-coupling) and amide formation.
Medium: Confirms the absence of side-reaction adducts.High: Quantifies organic byproducts.

Senior Scientist Insight: For carboxylic acids like our target molecule, hydrogen bonding often leads to stable solvates (e.g., hemi-hydrates). NMR often misses this "invisible" mass. EA will reveal it immediately via a deviant Carbon % and elevated Hydrogen %, preventing dosage errors in downstream biological assays.

Synthesis Workflow

To validate the molecule, we must first synthesize it. We will utilize an Acid Chloride activation strategy . This pathway is chosen over carbodiimide coupling (EDC/HOBt) to minimize urea byproduct contamination, which is notoriously difficult to remove and complicates EA results.

Reaction Scheme

Step 1: Activation of 3-(thiophen-2-yl)acrylic acid with thionyl chloride. Step 2: Amidation with 3-aminobenzoic acid under basic conditions.

Synthesispathway Reactant1 3-(Thiophen-2-yl) acrylic acid Intermediate Acid Chloride Intermediate Reactant1->Intermediate Activation Reagent1 SOCl2 / DMF(cat) (Reflux, 2h) Reagent1->Intermediate Product Target Product (Precipitate) Intermediate->Product Amidation (0°C to RT, 12h) Reactant2 3-Aminobenzoic acid + Pyridine/DCM Reactant2->Product

Figure 1: Synthesis pathway via acid chloride activation to ensure high conversion.

Detailed Protocol
  • Activation:

    • Dissolve 3-(thiophen-2-yl)acrylic acid (10 mmol) in dry dichloromethane (DCM).

    • Add thionyl chloride (12 mmol) and 2 drops of DMF (catalyst).

    • Reflux for 2 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Critical Step: Evaporate solvent and excess

      
       completely under vacuum to prevent side reactions. Redissolve the residue in dry DCM.
      
  • Coupling:

    • In a separate flask, dissolve 3-aminobenzoic acid (10 mmol) in DCM with Pyridine (22 mmol) as the acid scavenger.

    • Cool the amine solution to 0°C.

    • Dropwise add the acid chloride solution over 30 minutes.

    • Stir at room temperature for 12 hours.

  • Workup (Crucial for EA Success):

    • The product is a carboxylic acid.[2] Acidify the reaction mixture with 1N HCl to pH 2. This precipitates the product and removes pyridine salts.

    • Filter the precipitate.

    • Purification: Recrystallize from Ethanol/Water (9:1). Note: Ethanol is easier to remove than DMF/DMSO, which can ruin EA results.

    • Drying: Dry in a vacuum oven at 50°C for 24 hours over

      
      . Incomplete drying is the #1 cause of EA failure.
      

Validation via Elemental Analysis (The Protocol)

Once the solid is dried, we perform CHNS analysis.

The Theoretical Calculation

Target Molecule:


Molecular Weight:  273.31  g/mol 
  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
  • Sulfur (S):

    
    
    
Acceptance Criteria

Per Journal of Medicinal Chemistry guidelines [1], the "Found" values must be within


 absolute  of the "Calculated" values.
The Validation Decision Tree

Use this logic flow to interpret your EA results and troubleshoot failures.

ValidationLogic Start Perform CHNS Analysis Check Are C, H, N within ±0.4%? Start->Check Pass PASS: >95% Purity Submit for Bio-Assay Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No Dev1 Low C, High H? Fail->Dev1 Dev2 Low C, Low N? Fail->Dev2 Dev3 High C? Fail->Dev3 Solvent Trapped Solvent/Water Action: Dry longer or Calc. as Hemihydrate Dev1->Solvent Yes Inorganic Inorganic Contamination (Silica/Salts) Action: Filter hot solution Dev2->Inorganic Yes Byproduct Trapped Starting Material or Side Product Action: Recrystallize Dev3->Byproduct Yes

Figure 2: Decision logic for interpreting Elemental Analysis data.

Data Interpretation Scenarios

Scenario A: The "Perfect" Pass

  • Calc: C: 61.52, H: 4.06, N: 5.13

  • Found: C: 61.45, H: 4.10, N: 5.08

  • Result: All within

    
    . The synthesis is validated.
    

Scenario B: The "Wet" Fail (Common)

  • Found: C: 59.80, H: 4.35, N: 4.95

  • Analysis: Carbon is low (~1.7%), Hydrogen is high.

  • Diagnosis: Water contamination. A calculation for a monohydrate (

    
    ) shifts the theoretical C to 57.7%. If the value falls between anhydrous and monohydrate, the sample is hygroscopic and insufficiently dried.
    
  • Fix: Dry at 80°C under high vacuum (

    
     mbar) for 48 hours.
    

Scenario C: The "Sulfur" Trap

  • Found: S: 10.5% (Calc: 11.73%)

  • Diagnosis: If Sulfur is significantly low but C/H/N are decent, the combustion method might be failing to oxidize the thiophene ring fully (thiophene sulfur is stable).

  • Fix: Add

    
     (Vanadium Pentoxide) as a combustion aid in the EA capsule to ensure complete oxidation of the heterocycle [2].
    

References

  • Wait, R. (2022). An International Study Evaluating Elemental Analysis.[3] ACS Central Science. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid proper disposal procedures

Executive Summary: The "Cradle-to-Grave" Custody As researchers, we often focus intensely on synthesis and bioactivity, treating disposal as an afterthought. However, for a compound like 3-[3-(Thiophen-2-yl)prop-2-enamid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Cradle-to-Grave" Custody

As researchers, we often focus intensely on synthesis and bioactivity, treating disposal as an afterthought. However, for a compound like 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid , disposal is not merely "throwing it away"—it is a chemical deactivation process.

This molecule contains two distinct functional moieties that dictate its waste stream: a benzoic acid group (proton donor, corrosive) and a thiophene ring (sulfur-heterocycle, oxidation-sensitive). Improper disposal can lead to the formation of toxic sulfoxides or the release of sulfur dioxide (


) during uncontrolled combustion.

This guide provides a self-validating protocol to ensure this compound is handled with the same precision used to synthesize it.

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the "Waste Identity." This compound is not just generic organic waste; it is a Sulfur-Containing Organic Acid .

Physicochemical Waste Profile
FeatureChemical ImplicationDisposal Consequence
Acidic Moiety Carboxylic acid (

)
Corrosive. Must be segregated from bases to prevent exothermic neutralization in waste drums.
Thiophene Ring Electron-rich sulfur heterocycleOxidation Sensitive. Do NOT mix with strong oxidizers (Nitric acid, Peroxides). Risk of violent polymerization or sulfoxide formation.
Elemental Comp. Contains Sulfur (

)
Incineration Requirement. Must be flagged for incinerators with scrubbers to capture

emissions.
Physical State Solid (Powder/Crystal)Dust Hazard. High surface area increases reactivity and inhalation risk during transfer.

Part 2: Pre-Disposal Stabilization (The "Self-Validating System")

A self-validating system means the protocol prevents you from making a mistake before it happens. Follow these two rules:

Rule 1: The Oxidizer Check
  • The Risk: Thiophene derivatives can react violently with oxidizing acids or peroxides.

  • The Protocol: Before adding this waste to any carboy, verify the container does not contain oxidizing agents (e.g., Chromic acid, Piranha solution, Nitric acid).

  • Validation: Use a starch-iodide paper test on the target waste container if its contents are ambiguous. Blue = Oxidizer present = STOP .

Rule 2: The pH Compatibility Check
  • The Risk: Adding this acidic solid to a high-pH (basic) waste stream will generate heat and gas.

  • The Protocol: Segregate into "Organic Acid" or "General Organic" streams. Avoid "Basic/Caustic" waste streams.

Part 3: Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Spoiled Product)
  • Containment: Do not dump loose powder into a 55-gallon drum. Place the solid in a clear, sealable polyethylene bag or a screw-top jar.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid"

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Acidic

    • Critical Note: Write "CONTAINS SULFUR" clearly on the tag.

  • Secondary Containment: Place the sealed container into the lab's "Solid Hazardous Waste" pail.

Scenario B: Liquid Waste (Mother Liquor/Reaction Mixtures)

Most often, this compound is dissolved in organic solvents (DMSO, Methanol, DCM).

  • Solvent Identification: Determine the primary solvent.

    • Halogenated (DCM, Chloroform): Use Halogenated Waste stream.

    • Non-Halogenated (Methanol, Ethyl Acetate): Use Non-Halogenated Waste stream.

  • pH Check: If the solution is aqueous or biphasic, check pH. If pH < 2, neutralize slowly with Sodium Bicarbonate (

    
    ) to pH 6–8 before adding to organic waste drums to prevent drum corrosion.
    
  • Transfer: Funnel into the appropriate carboy. Close the latch immediately.

Part 4: Decision Workflow (Visualized)

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder/Crystals) StateCheck->IsSolid IsLiquid Liquid (Solution/Mother Liquor) StateCheck->IsLiquid Bagging Double Bag in Polyethylene or Screw-top Jar IsSolid->Bagging LabelSolid Label: 'Toxic, Acidic, Contains Sulfur' Bagging->LabelSolid SolidBin Disposal: Lab Pack for Incineration LabelSolid->SolidBin SolventCheck Identify Primary Solvent IsLiquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, EtOAc) SolventCheck->NonHalo OxidizerCheck CRITICAL: Verify Waste Stream is NOT Oxidizing Halo->OxidizerCheck NonHalo->OxidizerCheck HaloWaste Disposal: Halogenated Waste Carboy OxidizerCheck->HaloWaste If Solvent is Halogenated NonHaloWaste Disposal: Organic Waste Carboy OxidizerCheck->NonHaloWaste If Solvent is Non-Halogenated

Figure 1: Decision matrix for the segregation and disposal of thiophene-derivative waste streams.

Part 5: Regulatory Compliance (EPA/RCRA Context)

While this specific molecule may not be explicitly listed on the EPA "P-List" or "U-List," it defaults to a Characteristic Hazardous Waste under RCRA (Resource Conservation and Recovery Act) guidelines due to its properties.

  • Waste Code Assignment:

    • D002 (Corrosivity): Applicable if the waste is aqueous and pH

      
       2 [1].
      
    • D001 (Ignitability): Applicable if dissolved in flammable solvents (Flash point < 60°C) [1].

    • Generator Knowledge: As a researcher, you must apply "Generator Knowledge" to classify this as Toxic and Irritant based on the thiophene and benzoic acid moieties [2, 3].

Final Handoff: Ensure the waste manifest explicitly states "Organic Sulfur Compound" . This alerts the disposal facility to use an incinerator equipped with alkaline scrubbers to neutralize the sulfur dioxide generated during thermal destruction [4].

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 8.C, Management of Waste Containing Sulfur. Available at: [Link]

Handling

Personal protective equipment for handling 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid

Topic: Personal Protective Equipment & Operational Handling for 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid CAS: 1016753-48-2 | Formula: C₁₄H₁₁NO₃S | MW: 273.31 g/mol Part 1: Executive Safety Directives Immediate Act...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Operational Handling for 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid CAS: 1016753-48-2 | Formula: C₁₄H₁₁NO₃S | MW: 273.31 g/mol

Part 1: Executive Safety Directives

Immediate Action Card This compound is a functionalized benzoic acid derivative containing a thiophene ring and an enamide linker. Based on Structure-Activity Relationships (SAR) of its constituent moieties (Benzoic acid, Thiophene, Acrylamide analogs), it must be treated as a Severe Eye Irritant and Potential Skin Sensitizer .

  • Primary Hazard: Serious Eye Damage (Category 1) due to the acidic carboxyl group.

  • Secondary Hazard: Skin Sensitization due to the electrophilic enamide linker (Michael acceptor potential).

  • Containment Level: Band 3 (High Containment) . Handle exclusively in a certified chemical fume hood.

Part 2: Hazard Identification & Risk Assessment

This assessment synthesizes data from the specific CAS and structurally homologous pharmacophores.

Structural MotifAssociated HazardGHS Classification (Inferred)
Benzoic Acid Moiety Acidic functionality; causes severe irritation or burns to mucous membranes and eyes.H318: Causes serious eye damage.H315: Causes skin irritation.[1]
Thiophene Ring Lipophilic heteroaromatic; often associated with dermal irritation and acute toxicity if inhaled/ingested.H302: Harmful if swallowed.H312: Harmful in contact with skin.[2]
Enamide Linker Conjugated system (Michael Acceptor); potential for protein alkylation (sensitization).H317: May cause an allergic skin reaction.

Critical Warning: As a research chemical, specific toxicological data (LD50) may be absent. Assume high potency. Do not handle on an open bench.

Part 3: Personal Protective Equipment (PPE) Matrix

The following PPE configuration is mandatory for all procedures involving >5 mg of the substance.

PPE CategorySpecificationRationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166).Note: Safety glasses are insufficient due to fine powder drift risk.Prevents corneal damage from acidic dust or splashes. The benzoic acid moiety can cause irreversible opacity.
Hand Protection Double Gloving Protocol: 1. Inner: Nitrile (4 mil).2. Outer: Nitrile (Extended Cuff, >5 mil) or Neoprene.Thiophene derivatives can permeate thin nitrile. Double gloving ensures a breakthrough time >480 mins.
Body Defense Tyvek® Lab Coat (or chemically resistant apron) over cotton clothing.Prevents dust accumulation on street clothes. Enamides can be sensitizers; prevent all skin contact.
Respiratory Fume Hood (Face velocity 80–100 fpm).If hood unavailable: N95/P100 Respirator (Fit-tested).Prevents inhalation of fine particulates which can cause respiratory tract irritation (H335).

Part 4: Operational Handling Protocols

Workflow Visualization

The following diagram outlines the logical flow for safe handling, emphasizing containment checkpoints.

G cluster_hood Engineering Control Zone (Fume Hood) Storage Cold Storage (4°C, Inert Gas) Transfer Transfer to Balance Enclosure Storage->Transfer Closed Container Weighing Weighing (Static Control) Transfer->Weighing Anti-Static Gun Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Sealed Vial Reaction Reaction Setup (Fume Hood) Solubilization->Reaction Syringe Transfer Waste Waste Disposal (Solid/Liquid) Reaction->Waste Quench & Segregate

Caption: Operational workflow ensuring containment of 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid from storage to disposal.

Step-by-Step Protocol

1. Preparation & Weighing

  • Static Control: This compound is an organic solid and may carry static charge, causing powder to "fly." Use an ionizing anti-static gun before opening the vial.

  • Containment: Weigh inside a powder containment balance enclosure or a fume hood with the sash lowered.

  • Technique: Do not use a spatula directly if possible. Tap powder gently into a pre-weighed vial to minimize aerosolization.

2. Solubilization

  • Solvent Choice: DMSO (Dimethyl sulfoxide) or Methanol are preferred. Water solubility is likely poor due to the thiophene/enamide backbone.

  • Procedure: Add solvent to the solid in a sealed vial. Vortex inside the hood.

  • Safety Note: Once dissolved in DMSO, the compound can penetrate skin more easily. Treat the solution as highly toxic via dermal absorption .

3. Reaction Setup

  • Inert Atmosphere: The enamide double bond may be sensitive to oxidation. Flush reaction vessels with Nitrogen or Argon.

  • Temperature: Avoid excessive heat (>80°C) unless necessary, as thiophenes can decompose to release sulfur oxides (SOx).

Part 5: Emergency Response & Disposal

Emergency Procedures

  • Eye Contact (Critical): Immediately flush with water for 15 minutes .[3] Hold eyelids open. The benzoic acid group can cause rapid corneal clouding. Seek medical attention immediately.

  • Skin Contact: Remove contaminated clothing.[1][3][4][5][6] Wash skin with soap and water for 15 minutes. Do not use ethanol (may enhance absorption).

  • Spill Cleanup:

    • Evacuate immediate area.[1][4][6][7]

    • Don full PPE (Double gloves, Goggles, N95 if outside hood).

    • Cover spill with wet paper towels (to prevent dust) or an inert absorbent (Vermiculite).

    • Scoop into a hazardous waste container labeled "Thiophene/Organic Acid Waste."

Disposal Protocol

  • Solid Waste: Dispose of as "Hazardous Organic Solid."

  • Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" (if in DMSO/MeOH).

  • Destruction: Incineration is the only approved method. Do not pour down the drain.

References

  • PubChem. (n.d.). Compound Summary: 3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid (CAS 1016753-48-2).[8] National Library of Medicine. Retrieved from [Link]

  • Princeton University EHS. (2020). Minimum Standard for PPE in Research Facilities.[9] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.